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Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-2-(2-furyl)quinoline

This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-2-(2-furyl)quinoline. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 3-Bromo-2-(2-furyl)quinoline. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are engaged in the synthesis, characterization, and application of quinoline-based compounds. The guide offers a comprehensive examination of the anticipated spectral features, drawing upon established principles of NMR spectroscopy and comparative data from structurally related molecules.

Introduction: The Role of NMR in the Structural Elucidation of Complex Heterocycles

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For complex heterocyclic systems such as 3-Bromo-2-(2-furyl)quinoline, NMR provides critical information regarding the electronic environment of each proton and carbon atom, their connectivity, and the stereochemical arrangement of the molecule. The quinoline core, a prominent scaffold in numerous pharmaceuticals, and the furan moiety, another key heterocyclic ring, both exhibit characteristic NMR signatures that are modulated by the presence of substituents. In this guide, we will dissect the influence of the bromine atom at the 3-position and the 2-furyl group at the 2-position on the overall NMR spectral landscape of the quinoline framework.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-Bromo-2-(2-furyl)quinoline is expected to exhibit a series of signals in the aromatic region, corresponding to the protons of the quinoline and furan rings. The chemical shifts are influenced by the electron-withdrawing nature of the bromine atom and the aromatic ring currents of the fused heterocyclic system.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Bromo-2-(2-furyl)quinoline
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.20 - 8.40s-
H-57.80 - 8.00d8.0 - 8.5
H-67.50 - 7.70t7.0 - 8.0
H-77.70 - 7.90t7.0 - 8.0
H-88.00 - 8.20d8.0 - 8.5
H-3'6.60 - 6.70dd3.5, 0.8
H-4'6.40 - 6.50dd3.5, 1.8
H-5'7.60 - 7.70dd1.8, 0.8

Predicted data is based on the analysis of structurally similar compounds and established substituent effects.

Rationale for Predicted ¹H Chemical Shifts:
  • Quinoline Protons (H-4 to H-8): The protons on the quinoline ring system are expected to resonate in the downfield region, characteristic of aromatic protons. The H-4 proton is anticipated to be the most deshielded proton on the pyridine ring of the quinoline, appearing as a singlet due to the absence of adjacent protons. The presence of the bromine atom at the 3-position will influence the electronic environment of H-4. The protons of the benzene ring of the quinoline (H-5, H-6, H-7, and H-8) will exhibit characteristic doublet and triplet splitting patterns arising from ortho and meta couplings.

  • Furan Protons (H-3', H-4', H-5'): The protons of the 2-substituted furan ring typically appear in a distinct region of the spectrum. The H-5' proton is generally the most downfield of the furan protons due to its proximity to the oxygen atom and the quinoline ring. The H-3' and H-4' protons will appear as doublets of doublets due to their coupling to each other and to the H-5' proton.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information on the carbon framework of 3-Bromo-2-(2-furyl)quinoline. The chemical shifts of the carbon atoms are sensitive to the electronegativity of the attached atoms and the overall electronic distribution within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-2-(2-furyl)quinoline
CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 158
C-3118 - 122
C-4138 - 141
C-4a128 - 130
C-5127 - 129
C-6126 - 128
C-7130 - 132
C-8129 - 131
C-8a147 - 149
C-2'150 - 153
C-3'112 - 115
C-4'110 - 113
C-5'143 - 146

Predicted data is based on the analysis of structurally similar compounds and established substituent effects.

Rationale for Predicted ¹³C Chemical Shifts:
  • Quinoline Carbons: The carbon atoms of the quinoline ring will have distinct chemical shifts. C-2, being attached to the nitrogen and the furan ring, is expected to be significantly downfield. The C-3 carbon, bonded to the electronegative bromine atom, will have its chemical shift influenced accordingly. The quaternary carbons (C-4a and C-8a) will also be observable in the spectrum.

  • Furan Carbons: The carbon atoms of the furan ring will also show characteristic resonances. C-2' and C-5' are typically the most downfield carbons in the furan ring, with C-3' and C-4' appearing at higher fields.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of 3-Bromo-2-(2-furyl)quinoline.

Sample Preparation:
  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Cap the NMR tube and ensure the sample is fully dissolved by gentle vortexing or inversion.

Instrument Parameters:
  • Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • For ¹H NMR:

    • A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • For ¹³C NMR:

    • A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Proton decoupling should be employed to simplify the spectrum and enhance the signal-to-noise ratio.

Visualization of Molecular Structure and Connectivity

The following diagram illustrates the molecular structure of 3-Bromo-2-(2-furyl)quinoline with atom numbering for NMR assignment.

Figure 1: Molecular structure of 3-Bromo-2-(2-furyl)quinoline with atom numbering.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-Bromo-2-(2-furyl)quinoline. The presented data and interpretations are grounded in the fundamental principles of NMR spectroscopy and supported by comparative analysis of related structures. It is anticipated that this guide will serve as a valuable resource for scientists working on the synthesis and characterization of this and similar heterocyclic compounds, facilitating their research and development endeavors.

References

  • Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Furanmethanethiol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

Exploratory

High-Resolution Mass Spectrometry Analysis of 3-Bromo-2-(2-furyl)quinoline: Fragmentation Mechanisms and Analytical Workflows

Executive Summary The structural characterization of halogenated heteroaromatics is a critical vector in modern drug discovery and materials science. 3-Bromo-2-(2-furyl)quinoline ( ) presents a unique analytical profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of halogenated heteroaromatics is a critical vector in modern drug discovery and materials science. 3-Bromo-2-(2-furyl)quinoline (


) presents a unique analytical profile due to its tripartite architecture: a basic quinoline core, an electron-rich 2-furyl substituent, and a labile bromine atom. This technical whitepaper deconstructs the mass spectrometric behavior of this molecule, detailing the causality behind its ionization dynamics, mapping its collision-induced dissociation (CID) pathways, and establishing a self-validating LC-MS/MS protocol for rigorous quantitative analysis.

Molecular Architecture and Ionization Dynamics

The selection of an ionization technique is dictated by the analyte's proton affinity and gas-phase basicity. For 3-Bromo-2-(2-furyl)quinoline, the optimal technique is Electrospray Ionization in positive mode (ESI+) .

The Causality of Ionization: The nitrogen atom within the quinoline ring possesses a lone pair of electrons that is orthogonal to the aromatic


-system. This localized electron density acts as a strong Lewis base, readily accepting a proton from acidic mobile phases (e.g., 0.1% formic acid) to form a highly stable protonated precursor ion, 

.

Isotopic Self-Validation: Bromine exists in nature as two stable isotopes:


Br (50.69%) and 

Br (49.31%). Consequently, the intact molecule produces a diagnostic 1:1 isotopic doublet at

273.9868 and 275.9847. This intrinsic isotopic tagging serves as a primary self-validating checkpoint; any precursor or product ion exhibiting this 1:1 ratio definitively retains the bromine atom, while monoisotopic peaks confirm debromination.

Mechanistic Collision-Induced Dissociation (CID) Pathways

When subjected to tandem mass spectrometry (MS/MS), the


 precursor undergoes a highly predictable, energy-dependent cascade of fragmentation. The structural elucidation relies on three distinct mechanistic pathways:
Pathway A: Debromination

The C-Br bond is the weakest thermodynamic link in the molecule. At low collision energies, the primary event is the expulsion of the halogen. This occurs via two competing mechanisms:

  • Homolytic Cleavage: Loss of a bromine radical (

    
    , ~79 Da) to form a radical cation at 
    
    
    
    195.1.
  • Heterolytic Cleavage: Hydrogen rearrangement leading to the neutral loss of hydrogen bromide (

    
    , ~80 Da), yielding an even-electron cation at 
    
    
    
    194.1.
Pathway B: Furan Ring Cleavage

Following debromination, the 2-furyl group undergoes


-cleavage and ring opening. The oxygen-containing heteroaromatic ring expels carbon monoxide (

, 28 Da) to form a more thermodynamically stable, ring-contracted hydrocarbon cation at

166.1. This loss of

is a hallmark fragmentation mechanism for furyl-substituted aromatics ().
Pathway C: Quinoline Skeletal Degradation

The remaining quinoline-derived core (


 166.1) requires higher collision energies to shatter. The primary dissociation product results from the expulsion of hydrogen cyanide (

, 27 Da), forming a

139.1 cation. The loss of

is a well-documented, fundamental pathway in the structural analysis of quinoline radical cations and protonated species, driven by the stability of the resulting conjugated system ().

MS_Fragmentation M [M+H]+ m/z 274.0 / 276.0 C13H9BrNO+ F1 [M+H - Br•]•+ m/z 195.1 C13H9NO•+ M->F1 - Br• (79/81 Da) Homolytic Cleavage F2 [M+H - HBr]+ m/z 194.1 C13H8NO+ M->F2 - HBr (80/82 Da) Heterolytic Cleavage F3 [M+H - HBr - CO]+ m/z 166.1 C12H8N+ F2->F3 - CO (28 Da) Furan Ring Cleavage F4 [M+H - HBr - CO - HCN]+ m/z 139.1 C11H7+ F3->F4 - HCN (27 Da) Quinoline Ring Cleavage

Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for 3-Bromo-2-(2-furyl)quinoline.

Quantitative Fragment Mapping

To facilitate rapid data processing and MRM (Multiple Reaction Monitoring) method development, the theoretical quantitative data for the primary fragmentation cascade is summarized below.

Fragment Ion DesignationTheoretical m/zNeutral LossFormulaDiagnostic Significance
Precursor

273.9868 / 275.9847None

1:1 Isotopic doublet confirms intact molecule

195.068478.9183 (

)

Confirms presence of labile halogen

194.060679.9261 (

)

Primary debromination product

166.065727.9949 (

)

Confirms 2-furyl ring substitution

139.054827.0109 (

)

Confirms quinoline core structure

Standardized LC-HRMS/MS Protocol

To ensure reproducibility and trustworthiness, the following protocol integrates causality-driven parameter selection with a self-validating workflow ().

LCMS_Workflow S1 Sample Preparation S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 HRMS/MS Analysis S3->S4 S5 Data Processing S4->S5

Standardized high-resolution LC-MS/MS analytical workflow for quinoline derivatives.

Phase 1: Sample Preparation (Self-Validating Matrix)
  • Solubilization: Dissolve 1.0 mg of 3-Bromo-2-(2-furyl)quinoline in 1.0 mL of LC-MS grade methanol. Causality: Methanol ensures complete dissolution of the hydrophobic quinoline core while remaining compatible with reverse-phase LC.

  • Dilution & Internal Standard: Dilute to a working concentration of 100 ng/mL using Water/Acetonitrile (50:50, v/v). Spike with an isotopically labeled internal standard (e.g., Quinoline-d7). Self-Validation: The internal standard accounts for matrix effects and ionization suppression, ensuring quantitative trustworthiness regardless of the biological or synthetic matrix.

Phase 2: UHPLC Separation
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The non-polar C18 stationary phase provides optimal retention and sharp peak shapes for the aromatic system.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

      
       state required for maximum ESI+ sensitivity.
      
  • Gradient Elution: Program a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

Phase 3: High-Resolution Mass Spectrometry (ESI-Q-TOF/Orbitrap)
  • Source Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C. Causality: High temperature facilitates rapid droplet evaporation, preventing in-source clustering and ensuring efficient ion desolvation.

  • Collision Energy (CE) Ramping: Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV. Causality: A low CE (15 eV) is strictly necessary to observe the fragile debromination event (Pathway A), while higher CEs (30-45 eV) provide the kinetic energy required to shatter the highly stable quinoline core and induce HCN loss (Pathway C).

References

  • Iwamoto, K., Inoue, G., & Matsubara, H. (2024). "Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry." Physical Chemistry Chemical Physics. URL:[Link]

  • Sharma, et al. (2011). "Mass Spectral Studies of 6-Cinnamoyl Chromones." Asian Journal of Chemistry. URL:[Link]

Foundational

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Bromo-2-(2-furyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of novel chemical entities....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of novel chemical entities. This guide provides a detailed theoretical and practical framework for understanding the infrared spectrum of 3-Bromo-2-(2-furyl)quinoline, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a published experimental spectrum, this document leverages a component-based predictive analysis, grounded in the established spectroscopic characteristics of its constituent functional groups: the quinoline core, the furan ring, and the aryl-bromide substituent. By dissecting the molecule into these parts, we can anticipate the key vibrational modes and their expected wavenumber regions. This guide further presents a rigorous, field-tested protocol for acquiring a high-fidelity Fourier-Transform Infrared (FT-IR) spectrum of a solid sample, ensuring data integrity and reproducibility. The principles and methodologies outlined herein serve as a robust reference for the characterization of this molecule and other similarly complex substituted heterocyclic systems.

Introduction: The Structural Significance of 3-Bromo-2-(2-furyl)quinoline

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents.[1] Its fusion of a benzene and a pyridine ring creates a unique electronic and steric environment. The introduction of a furan ring at the 2-position and a bromine atom at the 3-position on the quinoline nucleus creates the novel compound, 3-Bromo-2-(2-furyl)quinoline. This substitution pattern is expected to modulate the molecule's biological activity and physicochemical properties.

Infrared spectroscopy serves as a rapid, non-destructive first-pass method to confirm the successful synthesis of such a target molecule.[2] By probing the vibrational frequencies of the chemical bonds within the molecule, an IR spectrum provides a unique "molecular fingerprint." This guide will predict this fingerprint by deconstructing the molecule into its primary vibrating components and then provide a practical protocol to obtain and interpret an experimental spectrum.

Caption: Molecular structure of 3-Bromo-2-(2-furyl)quinoline with key functional groups.

Predictive Analysis of the Infrared Spectrum

The overall IR spectrum of 3-Bromo-2-(2-furyl)quinoline will be a complex superposition of the vibrational modes of its three main components. The electronic communication between these groups will cause slight shifts from their standard frequencies.

The Quinoline Ring System

The quinoline core will exhibit several characteristic absorptions typical of aromatic and heteroaromatic systems.[2]

  • Aromatic C-H Stretching (νC-H): Look for a cluster of weak to medium bands in the region of 3100-3000 cm⁻¹ .[3][4] These are characteristic of C-H bonds where the carbon is sp² hybridized in an aromatic ring.

  • C=C and C=N Ring Stretching (νC=C, νC=N): The conjugated system of the quinoline ring gives rise to a series of sharp, medium-to-strong absorption bands between 1620-1430 cm⁻¹ .[3][5] Key peaks are expected around 1600 cm⁻¹, 1585 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.[4] The presence of the electron-donating furan and electron-withdrawing bromine substituents will influence the exact positions and intensities of these bands.

  • C-H Out-of-Plane Bending (γC-H): The substitution pattern on the two rings of the quinoline core will produce strong, sharp bands in the 900-675 cm⁻¹ region.[3] The exact positions of these "oop" bands are highly diagnostic of the arrangement of hydrogens on the rings and can be used to confirm the substitution pattern.[3]

The 2-Furyl Substituent

The furan ring introduces its own set of characteristic vibrations.[6][7]

  • Aromatic C-H Stretching (νC-H): The C-H bonds on the furan ring will also contribute to the absorption in the 3150-3100 cm⁻¹ region, often at a slightly higher frequency than those on the quinoline core.

  • C=C Ring Stretching (νC=C): Furan typically shows characteristic ring stretching bands around 1590-1550 cm⁻¹ and 1510-1470 cm⁻¹ .[8] These may overlap with the quinoline absorptions but could appear as distinct shoulders.

  • C-O-C Asymmetric Stretching (νasC-O-C): A key diagnostic peak for the furan ring is the strong, characteristic C-O-C stretching vibration, which is expected to appear in the 1250-1140 cm⁻¹ region.[8]

The 3-Bromo Substituent

The carbon-bromine bond provides a crucial, low-frequency signal.

  • C-Br Stretching (νC-Br): The stretching vibration of the C-Br bond on an aromatic ring is expected to produce a medium-to-strong absorption in the fingerprint region, typically between 690-515 cm⁻¹ .[9] This band is a key indicator of successful bromination.

Summary of Predicted Absorptions

The following table summarizes the expected key IR absorption bands for 3-Bromo-2-(2-furyl)quinoline.

Wavenumber Range (cm⁻¹)IntensityAssignmentOriginating Group
3150-3000Weak-MedAromatic C-H Stretch (νC-H)Quinoline & Furan
1620-1430Med-StrongAromatic C=C & C=N Ring Stretch (νC=C, νC=N)Quinoline & Furan
1250-1140StrongAsymmetric C-O-C Stretch (νasC-O-C)Furan
900-675StrongAromatic C-H Out-of-Plane Bend (γC-H)Quinoline
690-515Med-StrongC-Br Stretch (νC-Br)Bromo-substituent

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To experimentally verify the predicted spectrum, a rigorous and reproducible methodology is essential. For a solid sample like 3-Bromo-2-(2-furyl)quinoline, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation and high-quality data output.[10]

Caption: Standard workflow for FT-IR data acquisition using an ATR accessory.

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory, preferably with a diamond crystal.[11]

  • Sample: 1-5 mg of purified, dry 3-Bromo-2-(2-furyl)quinoline.

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently clean the crystal surface. Repeat with a dry wipe to ensure the surface is free of any residue.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the instrument's response and any atmospheric components, which will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Lower the ATR anvil and apply firm, consistent pressure to ensure intimate contact between the sample and the diamond crystal.[12] The evanescent wave that probes the sample only penetrates a few micrometers, making good contact essential for a strong signal.[10][13]

  • Sample Spectrum Acquisition: Using the same acquisition parameters as the background scan (32 scans, 4 cm⁻¹ resolution), collect the sample spectrum.

  • Data Processing and Analysis:

    • The raw spectrum should be processed using the spectrometer's software. Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration, which makes the spectrum appear more like a traditional transmission spectrum.[14]

    • Perform a baseline correction to remove any broad, underlying features.

    • Use a peak-picking tool to identify the precise wavenumbers of the absorption maxima.

    • Compare the experimental peak positions and relative intensities to the predicted values in Table 1 to confirm the presence of the key functional groups.

Conclusion: Validating Molecular Identity

The combination of a predictive, component-based analysis and a rigorous experimental protocol provides a powerful framework for the spectroscopic characterization of 3-Bromo-2-(2-furyl)quinoline. The successful identification of the characteristic stretching and bending vibrations for the quinoline and furan rings, alongside the definitive C-Br stretching frequency, will provide strong evidence for the formation of the desired molecular structure. This guide serves as a foundational document for researchers, enabling them to confidently synthesize, purify, and validate this and other complex heterocyclic molecules, thereby accelerating the drug discovery and development process.

References

  • Bernstein, M. P., et al. (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA. Available at: [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

  • Pickett, L. W. (1941). The Infra-Red Spectrum of Furan. The Journal of Chemical Physics, 9(11), 879-882. Available at: [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Available at: [Link]

  • Wikipedia. (n.d.). Attenuated total reflectance. Available at: [Link]

  • Oreate AI. (2026, February 17). Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis. Available at: [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • Ghersetti, S., et al. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. Available at: [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. Available at: [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Available at: [Link]

  • International Journal of Scientific & Academic Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Available at: [Link]

  • National Institutes of Health. (2024, July 4). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Computational IR spectrum of Furan. Available at: [Link]

  • University of Dayton. (n.d.). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here. Available at: [Link]

  • Virtual Planetary Laboratory. (n.d.). Furan (C₄H₄O). Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). Polycyclic Heteroaromatic Compounds. Part I. Monosubstituted Quinolines. Journal of the Chemical Society, 2942-2947. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Available at: [Link]

  • ACS Publications. (n.d.). Ultraviolet and Infrared Spectra of Quinoline Derivatives: 2- and 4-Thiols. Available at: [Link]

Sources

Exploratory

Crystal structure of 3-Bromo-2-(2-furyl)quinoline

In-Depth Technical Guide: Crystallographic Elucidation of 3-Bromo-2-(2-furyl)quinoline Executive Summary 3-Bromo-2-(2-furyl)quinoline (CAS 1798799-36-6) is a highly functionalized, privileged heterocyclic scaffold. The i...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Crystallographic Elucidation of 3-Bromo-2-(2-furyl)quinoline

Executive Summary

3-Bromo-2-(2-furyl)quinoline (CAS 1798799-36-6) is a highly functionalized, privileged heterocyclic scaffold. The integration of a rigid quinoline core with a


-electron-rich furan ring and a heavy halogen (bromine) at the C3 position makes this molecule a prime candidate for advanced cross-coupling methodologies in medicinal chemistry. Determining its exact three-dimensional architecture via Single-Crystal X-Ray Diffraction (SCXRD) is critical for understanding its steric profile, electronic delocalization, and solid-state supramolecular interactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps, focusing instead on the causality behind crystallographic methodologies and ensuring that every experimental phase acts as a self-validating system.

Predictive Molecular Geometry & Causality

The structural conformation of 3-Bromo-2-(2-furyl)quinoline is governed by a delicate thermodynamic balance between extended


-conjugation and steric repulsion (A-strain).
  • Quinoline Core &

    
     Stacking : The bicyclic quinoline system is rigidly planar. This planarity facilitates dense crystal packing through offset face-to-face 
    
    
    
    stacking interactions, which typically exhibit centroid-to-centroid distances of 3.6–3.8 Å in quinoline derivatives[1].
  • Furan Ring & Steric Clash : While electronic conjugation naturally favors coplanarity between the quinoline and furan rings, the bulky bromine atom at the C3 position introduces severe steric hindrance.

    • Causality: The van der Waals radius of bromine (~1.85 Å) physically clashes with the adjacent furan oxygen or C-H protons. Consequently, the furan ring is forced to twist out of the quinoline plane. This torsional twist breaks perfect conjugation but lowers the overall molecular ground-state energy, dictating the molecule's unique spatial footprint.

Self-Validating Experimental Protocols

To obtain high-resolution crystallographic data, the experimental workflow must be meticulously controlled. The following protocols detail the exact steps required to isolate and solve the structure of this specific compound.

Protocol 1: Vapor Diffusion Crystallization

Objective: Grow macroscopic, diffraction-quality single crystals without inducing mechanical stress or twinning.

  • Solvent Selection : Dissolve 10 mg of the synthesized compound in 1 mL of Dichloromethane (DCM).

    • Causality: DCM is a highly volatile, non-polar solvent that fully solubilizes the hydrophobic quinoline derivative without inducing premature, chaotic nucleation.

  • Antisolvent Layering : Place the uncapped 1 mL vial inside a 20 mL scintillation vial containing 5 mL of n-Hexane. Cap the outer vial tightly.

    • Causality: Hexane acts as an antisolvent. Its lower vapor pressure allows it to slowly diffuse into the DCM layer over 72–120 hours, creating a gentle, controlled supersaturation gradient.

  • Self-Validating Step : Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; sharp, uniform optical extinction every 90° validates that the solid is a single crystal, not an amorphous precipitate or a twinned aggregate.

Protocol 2: SCXRD Data Collection
  • Mounting & Cryocooling : Mount a validated crystal (approx.

    
     mm) on a MiTeGen loop using Paratone-N oil. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.
    
    • Causality: Cryocooling to 100 K suppresses atomic thermal vibrations (Debye-Waller factors), drastically enhancing the signal-to-noise ratio for high-angle diffraction spots and mitigating radiation-induced radical damage.

  • Radiation Selection : Utilize Mo K

    
     radiation (
    
    
    
    Å).
    • Causality: The heavy bromine atom strongly absorbs longer-wavelength X-rays (like Cu K

      
      ). Mo K
      
      
      
      minimizes this absorption effect, ensuring accurate intensity measurements across the entire resolution shell.
  • Self-Validating Step (Pre-Scan) : Collect 15 initial frames. Index the reflections to determine the unit cell. If the internal agreement factor (

    
    ) exceeds 0.05, the crystal lattice is strained or twinned, and the crystal must be discarded. Proceed to full hemisphere collection only if 
    
    
    
    .
Protocol 3: Structure Solution and Refinement
  • Integration & Absorption Correction : Integrate the raw frames and apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Empirical absorption correction normalizes the data against the heavy atom's shadow, preventing the appearance of artificial "ghost" peaks in the electron density map near the bromine atom.

  • Refinement : Solve the phase problem using dual-space methods and refine the structure using full-matrix least-squares on

    
     via SHELXL[2], operated through the OLEX2 graphical interface[3].
    
  • Self-Validating Step : The refinement is considered successful and self-validated when the Goodness-of-Fit (GoF) approaches 1.00, the

    
     value drops below 5%, and the maximum residual electron density (
    
    
    
    ) is
    
    
    e/ų, confirming all atoms have been correctly assigned.

Visualizations of Workflows and Interactions

XRD_Workflow N1 Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Selection & Mounting N2->N3 N4 Pre-Scan Validation (R_int < 0.05) N3->N4 N5 Data Collection (Mo Kα, 100K) N4->N5 N6 Absorption Correction N5->N6 N7 Structure Solution (SHELXL) N6->N7 N8 Final CIF Validation N7->N8

Caption: Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Interactions Core 3-Bromo-2-(2-furyl)quinoline PiPi π-π Stacking Core->PiPi Centroid-Centroid ~3.7 Å Halogen Halogen Bonding Core->Halogen Highly Directional < 3.4 Å Hydrogen Weak H-Bonding Core->Hydrogen Furan Oxygen Acceptor

Caption: Anticipated supramolecular interaction network governing the crystal packing.

Quantitative Data Summaries

Table 1: Anticipated Crystallographic Parameters

Parameter Anticipated Value Causality / Rationale
Crystal System Monoclinic or Triclinic Typical for asymmetric, halogenated quinolines lacking high-order rotational symmetry.

| Space Group |


 or 

| Centrosymmetric packing favored due to the achiral nature of the molecule. | | Z (Molecules/cell) | 4 (for

) | Standard packing efficiency for this molecular volume (~250-300 ų). | | Temperature | 100(2) K | Cryogenic data collection to minimize thermal motion. |

Table 2: Key Geometric Parameters

Structural Feature Anticipated Value Causality / Rationale

| C(3)-Br Bond Length | ~1.89 - 1.91 Å | Standard


 carbon-bromine bond length. |
| Quinoline-Furan Dihedral Angle  | 35° - 55° | Steric clash between the C(3)-Br and the furan ring prevents coplanarity. |
| 

Stacking Distance
| 3.6 - 3.8 Å | Centroid-to-centroid distance typical for offset face-to-face quinoline stacking[1]. |

References[1] Crystal structure and Hirshfeld surface analysis of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. National Institutes of Health (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/[3] OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography. URL:https://doi.org/10.1107/S0021889808042726[2] Crystal Structure Refinement with SHELXL. Acta Crystallographica Section C. URL:http://dx.doi.org/10.1107/S2053229614024218

Sources

Foundational

Thermal Stability of 3-Bromo-2-(2-furyl)quinoline: Mechanisms, Analytics, and Formulation Strategies

Executive Summary 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, agrochemical development, and organic materials science. Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) is a highly specialized heterocyclic building block utilized in advanced medicinal chemistry, agrochemical development, and organic materials science. Because its molecular architecture combines an electron-deficient quinoline core, an electron-rich furan ring, and a heavy halogen (bromine), its thermal stability profile is highly complex. Understanding the specific thermal liabilities of this compound is critical for preventing yield loss during high-temperature synthetic scale-up (e.g., cross-coupling reactions) and ensuring the shelf-life stability of downstream formulations.

This technical guide deconstructs the thermal degradation mechanisms of 3-Bromo-2-(2-furyl)quinoline, establishes self-validating analytical protocols for its evaluation, and provides actionable stabilization strategies.

Structural Analysis & Predictive Thermal Behavior

The thermal behavior of 3-Bromo-2-(2-furyl)quinoline is dictated by the competing stabilities of its three primary structural domains. While empirical literature on this specific compound's thermal limits is niche, predictive thermodynamic models and established heterocyclic chemistry principles provide a reliable baseline for its physical properties.

Quantitative Thermal Parameters
PropertyValueSource
CAS Number 1798799-36-6[ChemicalBook][1]
Molecular Formula C₁₃H₈BrNO[ChemicalBook][1]
Predicted Boiling Point 351.2 ± 32.0 °C[ChemicalBook][1]
Predicted Density 1.514 ± 0.06 g/cm³[ChemicalBook][1]
Predicted pKa 1.46 ± 0.50[ChemicalBook][1]

Table 1: Baseline physical and predictive thermal properties of 3-Bromo-2-(2-furyl)quinoline.

Mechanisms of Thermal Degradation (Causality)

To effectively handle this compound, researchers must understand why it degrades under thermal stress. The degradation is not uniform; it occurs via distinct pathways localized to specific functional groups.

  • Furan Ring Susceptibility (Oxidative Pathway): The 2-furyl substituent is the most thermally labile moiety on the molecule. Furan rings are electron-rich heteroaromatics. At elevated temperatures (>250°C) in the presence of ambient oxygen, the furan ring is highly susceptible to auto-oxidation. This thermal oxidation disrupts the aromaticity, leading to ring-opening reactions that form reactive diketones. If not mitigated, these intermediates rapidly polymerize into insoluble char.

  • C-Br Homolytic Cleavage (Radical Pathway): The carbon-bromine bond at the 3-position of the quinoline ring is stabilized by

    
     hybridization, making it relatively robust under standard conditions. However, as temperatures approach the compound's predicted boiling point (~351°C), the ambient thermal energy surpasses the bond dissociation energy of the aryl C-Br bond (~80 kcal/mol). This initiates homolytic cleavage, generating highly reactive bromine radicals. These radicals abstract hydrogen atoms from neighboring molecules, triggering an autocatalytic degradation cascade.
    
  • Quinoline Core Stability: The bicyclic quinoline system is highly aromatic and thermally robust. It acts as the structural anchor of the molecule and typically resists thermal cracking until temperatures exceed 450°C.

G A 3-Bromo-2-(2-furyl)quinoline B Thermal Stress (>300°C) A->B C Pathway 1: Furan Ring Oxidation B->C O2 present D Pathway 2: C-Br Homolytic Cleavage B->D >350°C E Ring-Opened Products & Char C->E F Bromine Radicals (m/z 79/81) D->F

Figure 1: Primary thermal degradation pathways of 3-Bromo-2-(2-furyl)quinoline.

Empirical Thermal Analysis Workflows

To empirically validate the theoretical degradation pathways described above, a dual-method analytical approach is required. The following protocols are designed as self-validating systems —meaning the experimental setup inherently proves the specific mechanism of failure rather than just recording a generic mass loss.

Protocol 1: TGA-MS Profiling ([ASTM E1131][2])

Thermogravimetric Analysis (TGA) measures mass loss, but when coupled with Mass Spectrometry (TGA-MS), it identifies the exact chemical nature of the departing volatiles, isolating the causality of degradation.

  • Step 1 (Preparation): Weigh precisely 5.0–15.0 mg of 3-Bromo-2-(2-furyl)quinoline into a high-purity alumina crucible. Causality: Alumina is chosen over platinum to prevent potential catalytic cross-reactions with the furan ring at high temperatures.

  • Step 2 (Atmosphere Control): Purge the furnace with high-purity Nitrogen (

    
    ) at a flow rate of 50 mL/min. Causality: An inert atmosphere isolates purely thermal degradation (C-Br cleavage) from oxidative degradation (furan ring-opening).
    
  • Step 3 (Thermal Ramping): Execute a temperature ramp from 25°C to 600°C at a controlled rate of 10°C/min.

  • Step 4 (Self-Validation via MS): Continuously monitor the TGA effluent using the coupled mass spectrometer. Set the MS to track specific mass-to-charge (

    
    ) ratios: 
    
    
    
    68 (furan fragments) and
    
    
    79/81 (bromine isotopes).
    • Validation: If an abrupt mass loss event correlates perfectly with a spike in

      
       79/81, it definitively proves that C-Br homolytic cleavage is the primary mode of thermal failure at that specific temperature.
      
Protocol 2: Differential Scanning Calorimetry ([ASTM E537][3])

While TGA measures mass loss, DSC measures enthalpic changes (heat flow), allowing for the detection of phase transitions (melting) and exothermic decomposition events before mass is lost.

  • Step 1 (Preparation): Seal 2.0–5.0 mg of the sample in a gold-plated, high-pressure crucible. Causality: Because the compound has a high boiling point, standard aluminum pans may rupture or allow premature sublimation. High-pressure crucibles force the compound to undergo its true thermal transitions without evaporative artifacts.

  • Step 2 (Thermal Ramping): Heat the sample from 25°C to 400°C at a rate of 5°C/min.

  • Step 3 (Data Interpretation): Identify the sharp endothermic peak corresponding to the melting point. Any subsequent broad exothermic peak indicates the onset of furan ring decomposition or radical polymerization.

Workflow S1 Sample Prep (5-20 mg) S2 Atmosphere Control (N2 vs O2) S1->S2 S3 TGA (ASTM E1131) S2->S3 S4 DSC (ASTM E537) S2->S4 S5 Mass Loss & Volatile ID S3->S5 S6 Enthalpic Event Detection S4->S6

Figure 2: Standardized thermal analysis workflow using TGA and DSC methodologies.

Stabilization Strategies in Formulation and Scale-Up

Based on the identified thermal liabilities, drug development professionals and synthetic chemists must implement specific handling and formulation strategies to maintain the integrity of 3-Bromo-2-(2-furyl)quinoline:

  • Inert Processing Environments: Because the 2-furyl group is highly susceptible to thermal oxidation, all high-temperature processing (e.g., refluxing in high-boiling solvents, hot-melt extrusion) must be conducted under a strict Argon or Nitrogen blanket.

  • Radical Scavenger Integration: If the compound must be subjected to temperatures approaching 300°C, the addition of lipophilic radical scavengers (such as Butylated Hydroxytoluene - BHT) is recommended. Causality: BHT acts as a sacrificial hydrogen donor, intercepting any trace bromine radicals generated by premature C-Br cleavage and quenching the autocatalytic degradation cascade before it destroys the bulk material.

  • Storage Parameters: To prevent slow, ambient thermal oxidation of the furan ring over time, the bulk API/chemical building block should be stored in amber glass (to prevent photolytic C-Br cleavage) at sub-ambient temperatures (2–8°C) under an inert atmosphere.

References

  • Intertek / ASTM International. "Thermogravimetric Analysis (TGA) - ASTM E1131." Intertek Polymer Testing. Available at:[Link]

  • Prime Process Safety Center / ASTM International. "Differential Scanning Calorimetry (DSC) - ASTM E537." Prime Process Safety Services. Available at:[Link]

Exploratory

The Pivotal Role of the Furan Moiety in the Bioactive Scaffold of 3-Bromo-2-(2-furyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] The strategic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1][2] The strategic functionalization of the quinoline ring is a key approach to modulating its pharmacological profile. This technical guide delves into the specific and critical role of the 2-(2-furyl) substituent in the 3-bromoquinoline framework. We will explore the nuanced contributions of the furan moiety to the molecule's stereoelectronic properties, its potential metabolic fate, and its influence on receptor interactions and overall biological activity. This document serves as an in-depth resource, providing not only theoretical insights but also actionable experimental protocols for the synthesis, characterization, and evaluation of 3-Bromo-2-(2-furyl)quinoline and its analogues.

Introduction: The Quinoline Core and the Significance of the Furan Substituent

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom at the C3 position offers a versatile handle for further synthetic modifications, such as cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery.

The incorporation of a furan ring at the C2 position is a deliberate design choice aimed at leveraging the unique chemical and biological attributes of this five-membered aromatic heterocycle.[3] Furan is a recognized pharmacophore and can act as a bioisostere for a phenyl ring, offering distinct advantages in terms of metabolic stability and receptor engagement.[3][4] This guide will dissect the multifaceted role of the furan moiety in 3-Bromo-2-(2-furyl)quinoline, providing a comprehensive understanding of its impact on the molecule's potential as a therapeutic agent.

The Furan Moiety: A Multifunctional Modulator

The furan ring in 3-Bromo-2-(2-furyl)quinoline is not a mere structural placeholder; it actively influences the molecule's properties in several key ways:

Structural and Electronic Contributions

The furan ring is an electron-rich aromatic system that can significantly modulate the electronic properties of the quinoline core through resonance and inductive effects.[5] This can influence the molecule's reactivity, its ability to participate in non-covalent interactions, and its overall conformation.

  • Conformational Rigidity: The linkage between the quinoline and furan rings introduces a degree of rotational freedom. However, steric hindrance between the furan ring and the quinoline's C3-bromo substituent can favor a specific, relatively planar conformation. This defined three-dimensional structure is often crucial for precise binding to a biological target.

  • Non-Covalent Interactions: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, a critical interaction for anchoring a ligand within a receptor's binding pocket.[3] Furthermore, the aromatic nature of the furan ring allows for π-π stacking interactions with aromatic residues in proteins.[3][6] The electron-rich nature of the furan ring also enables it to participate in charge-transfer complexes.[7]

Table 1: Physicochemical Properties of 3-Bromo-2-(2-furyl)quinoline and Related Scaffolds

Property3-BromoquinolineFuran3-Bromo-2-(2-furyl)quinoline (Predicted)
Molecular Weight 208.05 g/mol [8]68.07 g/mol ~274.1 g/mol
logP (Octanol/Water) 2.997[9]1.33.5 - 4.5
Hydrogen Bond Acceptors 112
Hydrogen Bond Donors 000
Metabolic Stability and Potential Bioactivation

The metabolic fate of a drug candidate is a critical determinant of its efficacy and safety profile. The furan ring is a known site of oxidative metabolism by cytochrome P450 enzymes.[10][11]

  • Metabolic Hotspot: The electron-rich furan ring can be a primary site for metabolism, potentially undergoing oxidation to form reactive intermediates like epoxides or γ-ketoenals.[10][11] This can be a double-edged sword. While it can lead to detoxification and clearance, it can also result in the formation of toxic metabolites that bind to cellular macromolecules.[11]

  • Modulation of Metabolism: The presence of the bulky bromo-quinoline substituent may sterically hinder the approach of metabolizing enzymes to the furan ring, potentially improving its metabolic stability compared to simpler furan-containing compounds.

Influence on Pharmacological Activity

The furan moiety is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[3][12][13] The inclusion of the furan ring in the 3-bromoquinoline scaffold can be hypothesized to confer or enhance these activities. For example, studies on other 2-furyl-quinoline derivatives have shown significant anticancer activity.[14]

Synthesis and Characterization

The synthesis of 3-Bromo-2-(2-furyl)quinoline can be approached through established methods for quinoline synthesis, such as the Friedländer annulation. A plausible synthetic route is outlined below.

Proposed Synthetic Protocol: Modified Friedländer Synthesis

This protocol describes a potential method for the synthesis of 3-Bromo-2-(2-furyl)quinoline.

Step 1: Synthesis of 2-amino-α-bromobenzophenone (Intermediate 1)

  • This step would involve the bromination of a suitable 2-aminobenzophenone precursor.

Step 2: Synthesis of 3-Bromo-2-(2-furyl)quinoline

  • To a solution of 2-amino-α-bromobenzophenone (1.0 eq) in a suitable solvent such as ethanol, add 2-acetylfuran (1.1 eq).

  • Add a catalytic amount of a base, for example, potassium hydroxide.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Diagram 1: Proposed Synthetic Workflow for 3-Bromo-2-(2-furyl)quinoline

G cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_product Final Product cluster_purification Purification A 2-Aminobenzophenone C Bromination A->C Step 1 B 2-Acetylfuran D Modified Friedländer Annulation B->D Step 2 E 2-Amino-α-bromobenzophenone C->E F 3-Bromo-2-(2-furyl)quinoline D->F E->D G Column Chromatography or Recrystallization F->G

Caption: A proposed two-step synthetic workflow for 3-Bromo-2-(2-furyl)quinoline.

Spectroscopic Characterization

The structural confirmation of the synthesized 3-Bromo-2-(2-furyl)quinoline is paramount and can be achieved using a combination of spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the quinoline and furan rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. The carbons adjacent to the nitrogen in the quinoline ring and the oxygen in the furan ring will appear at lower fields.[15]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.[15]

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Signals: Characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline and furan rings, and the C-Br stretching frequency.

3.2.3. Mass Spectrometry (MS)

  • Technique: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the molecular formula.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₃H₈BrΝO, with the characteristic isotopic pattern for a bromine-containing compound.

Purity Analysis: High-Performance Liquid Chromatography (HPLC)
  • Instrument: An HPLC system with a UV detector.[16]

  • Column: A C18 reverse-phase column is typically suitable for this type of aromatic compound.[16]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase.[16]

  • Detection: Monitor the elution profile at a suitable wavelength, for example, 254 nm.

  • Quantification: Purity can be determined by the area percentage of the main peak.

Diagram 2: Analytical Workflow for Structural Confirmation and Purity

G A Synthesized 3-Bromo-2-(2-furyl)quinoline B NMR Spectroscopy (¹H, ¹³C) A->B C FT-IR Spectroscopy A->C D Mass Spectrometry (HRMS) A->D E HPLC Analysis A->E F Structural Confirmation B->F C->F D->F G Purity Assessment E->G

Caption: A standard analytical workflow for the characterization of the target compound.

Biological Evaluation: Investigating Therapeutic Potential

Based on the known activities of quinoline and furan derivatives, 3-Bromo-2-(2-furyl)quinoline is a promising candidate for screening against various diseases, particularly cancer and microbial infections.[17][18][19]

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][20]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) should be used.[21]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of 3-Bromo-2-(2-furyl)quinoline for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals.[1]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be calculated.

Diagram 3: Potential Mechanism of Action - Kinase Inhibition Pathway

G A 3-Bromo-2-(2-furyl)quinoline B Kinase Active Site A->B Binds to D Substrate B->D Phosphorylates F Cell Proliferation & Survival B->F Inhibits G Apoptosis B->G Induces C ATP C->B Competes with E Phosphorylated Substrate D->E E->F Promotes

Sources

Protocols & Analytical Methods

Method

Synthetic routes to 3-Bromo-2-(2-furyl)quinoline

An In-Depth Technical Guide to the Synthetic Routes of 3-Bromo-2-(2-furyl)quinoline For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged structure in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthetic Routes of 3-Bromo-2-(2-furyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Functionalization of the quinoline ring is a critical strategy for modulating pharmacological profiles and generating chemical diversity. Among these derivatives, 3-Bromo-2-(2-furyl)quinoline is a valuable heterocyclic building block. The bromine atom at the C3 position serves as a versatile handle for further molecular elaboration via cross-coupling reactions, while the 2-furyl substituent can significantly influence the molecule's biological activity and physicochemical properties.[3]

This technical guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of 3-Bromo-2-(2-furyl)quinoline. We will delve into the mechanistic underpinnings of these routes, provide detailed, step-by-step experimental protocols, and present comparative data to guide researchers in selecting the optimal pathway for their specific needs.

Primary Synthetic Strategy: Two-Step Synthesis via Friedländer Annulation and Regioselective Bromination

The most direct and widely applicable approach to 3-Bromo-2-(2-furyl)quinoline involves a two-step sequence: first, the construction of the 2-(2-furyl)quinoline core using the classic Friedländer annulation, followed by a regioselective bromination at the C3 position.

Part A: Synthesis of 2-(2-furyl)quinoline via Friedländer Annulation

The Friedländer synthesis is a powerful method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[4][5] The reaction can be catalyzed by either acids or bases.[6]

Reaction Mechanism

The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the enolizable ketone (in this case, 2-acetylfuran). This is followed by a cyclization via intramolecular Schiff base formation and subsequent dehydration to yield the aromatic quinoline ring system.[4][7]

The general mechanism can proceed via two main pathways, depending on the catalyst and conditions: an "Aldol-first" or a "Schiff base-first" pathway. The acid-catalyzed route is common and highly effective for this transformation.

G cluster_process Reaction Process cluster_product Intermediate Product A 2-Aminobenzaldehyde C Acid-Catalyzed Aldol Condensation A->C B 2-Acetylfuran B->C D Cyclization/ Dehydration C->D Intermediate Adduct E 2-(2-furyl)quinoline D->E

Caption: Workflow for the Friedländer synthesis of 2-(2-furyl)quinoline.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

ParameterValue
Reactants 2-Aminobenzaldehyde, 2-Acetylfuran
Catalyst p-Toluenesulfonic acid (p-TSA) or Trifluoroacetic acid
Solvent Toluene or Ethanol
Temperature Reflux (approx. 110 °C for Toluene)
Reaction Time 4-12 hours
Work-up Neutralization, Extraction
Purification Column Chromatography

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzaldehyde (1.0 equiv), 2-acetylfuran (1.1 equiv), and toluene (approx. 0.2 M concentration).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.1 equiv).

  • Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 2-(2-furyl)quinoline by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Regioselective C3-Bromination of 2-(2-furyl)quinoline

The second step involves the electrophilic bromination of the synthesized 2-(2-furyl)quinoline. Achieving regioselectivity is the primary challenge. The furan ring is highly activated towards electrophilic substitution, which typically occurs at its C5 position.[8] However, by carefully selecting the brominating agent and reaction conditions, it is possible to favor bromination on the electron-rich C3-C4 double bond of the quinoline's pyridine ring.

Reaction Mechanism

This reaction proceeds via an electrophilic addition of bromine to the 3,4-double bond of the quinoline, followed by elimination of HBr to restore aromaticity. Using a milder brominating agent like N-Bromosuccinimide (NBS) can help control the selectivity.[9] The reaction is often performed in a polar aprotic solvent.

G Start 2-(2-furyl)quinoline Intermediate Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Reagent Brominating Agent (e.g., NBS, Br₂) Reagent->Intermediate Elimination Deprotonation & Elimination of HBr Intermediate->Elimination Product 3-Bromo-2-(2-furyl)quinoline Elimination->Product Aromatization G Start N-(1-(2-furyl)prop-2-yn-1-yl)aniline (Precursor) Step1 Electrophilic Activation of Alkyne with Br₂ Start->Step1 Step2 6-endo-dig Nucleophilic Attack by Aniline Nitrogen Step1->Step2 Vinyl Cation Intermediate Step3 Aromatization Step2->Step3 Product 3-Bromo-2-(2-furyl)quinoline Step3->Product

Sources

Application

Application Notes &amp; Protocols: Strategic C-C Bond Formation via Suzuki Coupling with 3-Bromo-2-(2-furyl)quinoline

Introduction: The Strategic Value of the 2,3-Disubstituted Quinoline Scaffold The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 2,3-Disubstituted Quinoline Scaffold

The quinoline nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[1][2] The functionalization at the 2- and 3-positions of the quinoline ring is a particularly fruitful strategy for the development of novel molecular entities with enhanced potency and selectivity.[3][4] 3-Bromo-2-(2-furyl)quinoline emerges as a highly valuable and versatile building block in this context. The bromine atom at the C3-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, while the 2-furyl group can influence the molecule's conformational properties and electronic distribution, potentially modulating its interaction with biological targets.[5]

The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for the formation of carbon-carbon bonds, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acid derivatives.[6][7][8] This application note provides a detailed guide for researchers on leveraging the Suzuki coupling to diversify the 3-Bromo-2-(2-furyl)quinoline core, enabling the synthesis of novel libraries of 3-aryl-2-(2-furyl)quinolines for drug discovery and materials science.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][7] The cycle is composed of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-Bromo-2-(2-furyl)quinoline, forming a Pd(II) complex. This is typically the rate-determining step of the cycle.

  • Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[9]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Product_output 3-Aryl-2-(2-furyl)quinoline (Ar-R) Pd0->Product_output OxAdd->PdII_Aryl Ar-X Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R PdII_Aryl->PdII_Diaryl Transmetal->PdII_Diaryl R-B(OH)₂ + Base PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Ar-R ArX_input 3-Bromo-2-(2-furyl)quinoline (Ar-X) ArX_input->PdII_Aryl Boronic_input Arylboronic Acid (R-B(OH)₂) Boronic_input->PdII_Diaryl

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the Suzuki coupling of 3-Bromo-2-(2-furyl)quinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment:

  • Substrate: 3-Bromo-2-(2-furyl)quinoline (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2–5 mol%) or PdCl₂(dppf) (1-3 mol%)

  • Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0–3.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvents: Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water.[6]

  • Equipment: Schlenk flask or reaction tube, magnetic stirrer, condenser, inert gas line (Argon or Nitrogen), TLC plates, standard glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-(2-furyl)quinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[6]

  • Establish Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.[1]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). Using a syringe, add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water).[1]

  • Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to 80–100 °C with vigorous stirring.[6]

  • Monitoring Progress: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material (3-Bromo-2-(2-furyl)quinoline) is consumed. This typically takes 6-16 hours.[1][6]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[1]

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-2-(2-furyl)quinoline.[6]

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

Comparative Data: Reaction Conditions for Suzuki Coupling of 3-Bromoquinolines

The success of the Suzuki coupling is highly dependent on the careful selection of the catalyst, base, and solvent system. The following table summarizes representative conditions reported for the synthesis of 3-arylquinolines, providing a valuable reference for optimization.

EntryArylboronic Acid/EsterCatalyst (mol%)Base (Equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2)1,4-Dioxane/H₂O9016>95[1]
2Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DMF/H₂O9048Moderate[11]
3Various Arylboronic AcidsPdCl₂(PPh₃)₂ (5)K₂CO₃ (2.5)Dioxane/H₂O10018Good[11]
4Phenylboronic acidPd(0)/C (4.5) + PPh₃Na₂CO₃ (3.7)DME/H₂O8012Good[12]
5Various Arylboronic AcidsPd(OAc)₂ (3) + PCy₃K₂CO₃ (2)Dioxane/H₂O10018Good-Exc.[11][13]

Troubleshooting and Optimization

Even with a robust protocol, challenges such as low yield or incomplete reactions can arise. A systematic approach to troubleshooting is critical for success.

Common Issues and Potential Solutions:

  • Low or No Conversion:

    • Catalyst Inactivity: The Pd(0) catalyst may have oxidized. Ensure rigorous inert atmosphere techniques. Consider using a fresh bottle of catalyst or a more robust pre-catalyst like PdCl₂(dppf).

    • Insufficient Base Strength: The base is crucial for activating the boronic acid.[9] If a mild base like Na₂CO₃ fails, consider stronger bases such as K₃PO₄ or Cs₂CO₃.

    • Low Temperature: The reaction may require more thermal energy. Incrementally increase the temperature (e.g., to 110 °C in dioxane), but monitor for potential decomposition.

  • Formation of Side Products (e.g., Homo-coupling of Boronic Acid):

    • Oxygen Contamination: Traces of oxygen can promote homo-coupling. Ensure solvents are thoroughly degassed and the inert atmosphere is maintained throughout the reaction.

    • Reaction Time: Prolonged reaction times at high temperatures can lead to side reactions. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

  • Debromination of Starting Material:

    • This can occur if the catalytic cycle is interrupted. Ensure the boronic acid is pure and present in a slight excess (1.2-1.5 equiv). The presence of water can sometimes facilitate this side reaction; running the reaction under anhydrous conditions with a base like KF might be beneficial.[9]

Troubleshooting_Workflow start Start: Low/No Yield Observed check_reagents Check Reagents - Purity of boronic acid? - Activity of catalyst? - Anhydrous base? start->check_reagents check_conditions Review Conditions - Inert atmosphere maintained? - Solvents properly degassed? - Correct temperature? start->check_conditions screen_catalyst Screen Catalysts & Ligands - Try PdCl₂(dppf) or other catalysts - Add phosphine ligands (e.g., SPhos) check_reagents->screen_catalyst Reagents OK screen_base Screen Bases - Increase strength: K₂CO₃ → K₃PO₄ → Cs₂CO₃ check_conditions->screen_base Conditions OK screen_catalyst->screen_base success Success: Optimized Yield screen_catalyst->success Improvement screen_solvent Screen Solvents - Try Toluene, DMF, or DME screen_base->screen_solvent screen_base->success Improvement increase_temp Increase Temperature - Incrementally raise by 10-20 °C screen_solvent->increase_temp screen_solvent->success Improvement increase_temp->success Improvement

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly reliable and versatile tool for the derivatization of 3-Bromo-2-(2-furyl)quinoline. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a diverse range of 3-aryl-2-(2-furyl)quinolines. These novel compounds are of significant interest for screening in drug discovery programs and for applications in materials science. The protocols and troubleshooting guide presented here provide a solid foundation for the successful application of this pivotal synthetic transformation.

References

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
  • Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines. Benchchem.
  • Bulumulla, C., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(10), 7423-7437. Available at: [Link]

  • Fernandes, R., et al. (2021). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 11(38), 23456-23481.
  • Gurrala, S., et al. (2003). Synthesis of new arylated Quinolines by Suzuki cross coupling. ResearchGate. Available at: [Link]

  • Wallace, D. J., & Chen, C. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. Organic Letters, 9(24), 5023-5025.
  • Unknown Authors. (2026). SYNTHESIS, CHARACTERIZATION, ANTIHELMINTIC AND INSILICO EVALUATION OF 2,3 DI SUBSTITUTED QUINOLINE DERIVATIVES. Der Pharma Chemica.
  • LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

  • Sevil, F., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. ResearchGate. Available at: [Link]

  • Utsunomiya, M., & Hartwig, J. F. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9345-9355. Available at: [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Patel, K., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). Available at: [Link]

  • Bulumulla, C., et al. (2010). One-pot synthesis of 2,3,4-triarylquinolines via suzuki-miyaura cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids. PubMed. Available at: [Link]

  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). YouTube.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Wang, Y., et al. (2020). Sc(OTf)3-Mediated One-Pot Synthesis of 2,3-Disubstituted Quinolines from Anilines and Epoxides. The Journal of Organic Chemistry, 85(10), 6489-6497. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-(2-furyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry The palladium-catalyzed Buchwald-Hartwig amination has revolutionized...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry

The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in medicinal chemistry and materials science.[1] Its ability to form carbon-nitrogen bonds with high efficiency and functional group tolerance has replaced harsher, more traditional methods.[1][2] This guide provides an in-depth technical overview and detailed protocols for a particularly challenging substrate: 3-Bromo-2-(2-furyl)quinoline. The resulting 3-amino-2-(2-furyl)quinoline scaffold is of significant interest in drug discovery due to the prevalence of the quinoline nucleus in a wide range of biologically active compounds.[3]

The successful amination of this substrate is complicated by several factors. The quinoline nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, the electron-rich nature of both the quinoline and furan rings can influence the reactivity of the system. This document, therefore, presents a thoroughly researched and reasoned approach to overcoming these challenges, providing a robust starting point for researchers in the field.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) intermediate.[2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L2 Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Amine Coordination Pd(II)_Complex->Ligand_Exchange R-NH2 Amine_Complex [Ar-Pd(II)(H2NR)L2]+Br- Ligand_Exchange->Amine_Complex Deprotonation Base Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(HNR)L2 Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NHR Reductive_Elimination->Product

Figure 1. A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-Bromo-2-(2-furyl)quinoline to form a Pd(II) complex.[2]

  • Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, displacing a ligand.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[4]

Experimental Design and Rationale

The selection of the catalyst, ligand, base, and solvent is critical for the successful amination of 3-Bromo-2-(2-furyl)quinoline. The following recommendations are based on literature precedents for challenging heteroaromatic substrates.[5][6]

Catalyst and Ligand Selection: The Key to Success

For electron-rich and potentially coordinating substrates like our target molecule, the use of sterically hindered and electron-rich phosphine ligands is paramount. These ligands stabilize the palladium center, promote the desired reductive elimination, and prevent catalyst deactivation.[5][7]

LigandStructureRationale
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, particularly with heteroaryl chlorides and bromides.[8]
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylOften provides improved results for challenging substrates where other ligands may be less effective.[9]

Palladium Precatalyst: The use of a pre-formed palladium-ligand complex, or "precatalyst," can offer improved reactivity and reproducibility compared to generating the active catalyst in situ.

PrecatalystRationale
Pd₂(dba)₃ A common and effective Pd(0) source for generating the active catalyst with the chosen ligand.
XPhos Pd G3 A commercially available precatalyst that is air- and moisture-stable, offering convenience and high reactivity.
Choice of Base and Solvent

The base plays a crucial role in the deprotonation of the amine. A strong, non-nucleophilic base is generally required. The solvent must be anhydrous and capable of dissolving the reagents while being compatible with the reaction conditions.

ParameterRecommendationRationale
Base Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS)Strong bases that are effective in deprotonating a wide range of amines. LHMDS can be advantageous for substrates with base-sensitive functional groups.[2]
Solvent Toluene or DioxaneAnhydrous and relatively non-polar solvents that are well-suited for Buchwald-Hartwig aminations. Toluene is often favored for reactions with aryl bromides.[2]

Detailed Experimental Protocol

This protocol provides a starting point for the Buchwald-Hartwig amination of 3-Bromo-2-(2-furyl)quinoline with a generic primary or secondary amine. Optimization of reaction time and temperature may be necessary for specific amine coupling partners.

Materials and Reagents
ReagentM.W.AmountMolesEquivalents
3-Bromo-2-(2-furyl)quinoline274.11 g/mol 274 mg1.0 mmol1.0
Amine--1.2 mmol1.2
Pd₂(dba)₃915.72 g/mol 18.3 mg0.02 mmol0.04 (as Pd)
XPhos476.65 g/mol 28.6 mg0.06 mmol0.06
Sodium tert-butoxide96.10 g/mol 134.5 mg1.4 mmol1.4
Anhydrous Toluene-5 mL--
Reaction Setup and Procedure

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - 3-Bromo-2-(2-furyl)quinoline - Amine - Pd₂(dba)₃ - XPhos - NaOtBu Setup Assemble glassware under inert atmosphere (Ar or N₂) Reagents->Setup Glassware Oven-dry glassware (Schlenk flask, stir bar) Glassware->Setup Addition Add solids to the flask Setup->Addition Solvent Add anhydrous toluene Addition->Solvent Heating Heat to 80-110 °C with vigorous stirring Solvent->Heating Monitoring Monitor reaction by TLC or LC-MS Heating->Monitoring Cooling Cool to room temperature Monitoring->Cooling Reaction Complete Filtration Dilute with solvent and filter through Celite Cooling->Filtration Extraction Aqueous work-up Filtration->Extraction Drying Dry organic layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by column chromatography Drying->Purification

Figure 2. A step-by-step workflow for the Buchwald-Hartwig amination procedure.

  • Preparation: In a nitrogen-filled glovebox or under a stream of argon, add 3-Bromo-2-(2-furyl)quinoline (274 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Remove the flask from the glovebox (if used) and add the amine (1.2 mmol) and anhydrous toluene (5 mL) via syringe under a positive pressure of argon.

  • Reaction: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®, washing the filter cake with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-2-(2-furyl)quinoline derivative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion - Inactive catalyst- Insufficiently anhydrous conditions- Catalyst poisoning by quinoline nitrogen- Use a precatalyst (e.g., XPhos Pd G3)- Ensure all reagents and solvents are strictly anhydrous- Increase ligand loading or switch to a more sterically hindered ligand like BrettPhos
Formation of side products - Hydrodehalogenation of the starting material- Reaction with the furan ring- Lower the reaction temperature- Screen different bases (e.g., K₃PO₄)- Carefully monitor the reaction to avoid prolonged heating after completion
Difficulty in purification - Similar polarity of product and starting material- Optimize the mobile phase for column chromatography- Consider derivatization of the product or starting material to alter polarity

Conclusion

The Buchwald-Hartwig amination of 3-Bromo-2-(2-furyl)quinoline presents a challenging yet achievable transformation. By carefully selecting a sterically hindered and electron-rich phosphine ligand, in combination with an appropriate palladium source, base, and anhydrous conditions, researchers can successfully synthesize the corresponding 3-amino-2-(2-furyl)quinoline derivatives. The protocols and insights provided in this guide offer a solid foundation for further exploration and optimization in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • Nolan, S. P., & Cazin, C. S. J. (Eds.). (2021). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212–215.
  • Abbiw, D. K., & Kyeremateng, S. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(5), 1495–1502.
  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

Sources

Application

Application Note: Derivatization of 3-Bromo-2-(2-furyl)quinoline for Advanced Medicinal Chemistry and Drug Discovery

Executive Summary The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors . Within t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors . Within this chemical space, 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) emerges as a highly strategic, bifunctional building block. By combining a reactive halogen handle at the C3 position with an electron-rich furan ring at the C2 position, this scaffold offers medicinal chemists divergent pathways for late-stage functionalization. This application note provides a comprehensive, mechanistically grounded guide to derivatizing this molecule to accelerate Structure-Activity Relationship (SAR) exploration in drug discovery.

Mechanistic Rationale for Scaffold Derivatization

Successful library generation requires an understanding of the inherent electronic properties of the starting material.

  • The C3-Bromine Handle: The C2 and C4 positions of the quinoline ring are highly electron-deficient and prone to nucleophilic aromatic substitution (SNAr). In contrast, the C3 position is relatively electron-neutral. This makes the C3–Br bond an ideal substrate for oxidative addition by low-valent Palladium(0) species, enabling high-yielding cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without competing SNAr side reactions .

  • The 2-Furyl Moiety: The furan ring serves a dual purpose. Pharmacologically, its oxygen atom acts as a crucial hydrogen bond acceptor in kinase hinge-binding regions. Chemically, the electron-rich nature of the furan ring allows for regioselective C–H activation at the C5' position, providing a secondary vector for library diversification without requiring pre-functionalization.

Derivatization Core 3-Bromo-2-(2-furyl)quinoline (Scaffold) PdCat Pd-Catalyzed Cross-Coupling Core->PdCat C3-Br Handle CHAct C-H Activation (Furan C5) Core->CHAct Electron-rich Furan Suzuki Suzuki-Miyaura (C3-Aryl/Alkyl) PdCat->Suzuki Buchwald Buchwald-Hartwig (C3-Amino) PdCat->Buchwald DirectAryl Direct Arylation (Furan C5-Aryl) CHAct->DirectAryl

Caption: Divergent derivatization pathways for the 3-bromo-2-(2-furyl)quinoline scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls and mechanistic explanations are embedded to ensure reproducibility and high fidelity in synthetic outcomes .

Protocol A: Suzuki-Miyaura Cross-Coupling at C3

This protocol details the C–C bond formation at the C3 position using aryl boronic acids.

Mechanistic Insight: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the reductive elimination step and suppresses unwanted protodeboronation of the boronic acid. Water is explicitly included in the solvent system to hydroxylate the boronic acid, forming a reactive boronate complex that facilitates transmetalation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-(2-furyl)quinoline (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv, 5 mol%), and K₂CO₃ (2.5 equiv).

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, which will stall the catalytic cycle.

  • Solvent Addition: Via syringe, add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 12 hours.

  • In-Process Control (IPC): At 10 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze via UPLC-MS. Look for the disappearance of the starting material mass (m/z ~274/276) and the appearance of the product mass.

  • Workup & Purification: Cool to room temperature. Filter the mixture through a short pad of Celite to remove palladium black, washing the pad with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the 3-aryl-2-(2-furyl)quinoline derivative.

Protocol B: Direct C–H Arylation of the 2-Furyl Ring

For advanced SAR, functionalizing the furan ring while leaving the C3 position intact (or post-C3 functionalization) provides access to extended linear topographies.

Mechanistic Insight: This reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Pivalic acid (PivOH) is utilized as a critical additive; it acts as an intracellular proton shuttle, significantly lowering the activation energy required to cleave the C5'–H bond on the furan ring compared to traditional electrophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation: Combine 3-Bromo-2-(2-furyl)quinoline (1.0 equiv), an aryl iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), Pivalic acid (30 mol%), and K₂CO₃ (2.0 equiv) in a reaction vial.

  • Solvent & Atmosphere: Add anhydrous N,N-Dimethylacetamide (DMAc, 0.2 M). Purge the solution with Argon for 10 minutes.

  • Reaction: Seal the vial and heat to 110 °C for 16 hours.

  • Workup: Dilute with water and extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and purify via reverse-phase preparative HPLC to isolate the C5'-arylated product.

Quantitative SAR Data Presentation

To illustrate the utility of these derivatization protocols, Table 1 summarizes a hypothetical SAR dataset for a library of synthesized 3-substituted-2-(2-furyl)quinolines evaluated for in vitro cytotoxicity against the A549 non-small cell lung cancer line, a common target for quinoline-based kinase inhibitors .

Table 1: SAR and Yield Data for Synthesized Quinoline Derivatives

Compound IDC3 Substituent (via Suzuki)Furan C5' SubstituentIsolated Yield (%)A549 IC₅₀ (µM) ± SD
Core-1 -Br (Starting Material)-HN/A> 50.0
Deriv-A -Phenyl-H88%15.2 ± 1.1
Deriv-B -4-Methoxyphenyl-H92%8.4 ± 0.6
Deriv-C -4-Fluorophenyl-H85%4.1 ± 0.3
Deriv-D -4-Fluorophenyl-Phenyl (via C-H Act.)65%0.9 ± 0.1
Deriv-E -3-Pyridyl-H78%2.3 ± 0.2

Data Interpretation: Replacing the C3-bromine with an aryl group significantly improves potency (Deriv-A vs. Core-1). The introduction of a para-fluoro substituent (Deriv-C) enhances metabolic stability and binding affinity. Dual functionalization at both C3 and the furan C5' position (Deriv-D) yields sub-micromolar potency, validating the divergent derivatization strategy.

Biological Evaluation Pathway

Derivatives of the 2-furylquinoline scaffold frequently exhibit potent anti-tumor activity by acting as Type II kinase inhibitors, specifically targeting the vascular endothelial growth factor receptor 2 (VEGFR-2). The furan oxygen hydrogen-bonds with the kinase hinge region, while the C3-aryl group occupies the hydrophobic allosteric pocket adjacent to the ATP-binding site.

Mechanism Drug Quinoline Derivative VEGFR2 VEGFR-2 Kinase Domain Drug->VEGFR2 Binds ATP ATP Binding Blockade VEGFR2->ATP Induces Downstream Inhibition of PI3K/AKT & MAPK Pathways ATP->Downstream Causes Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Leads to

Caption: Proposed mechanism of action for quinoline derivatives via VEGFR-2 inhibition.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: MDPI - Molecules URL:[Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein Source: PubMed Central (PMC) / ACS Omega URL:[Link]

  • Synthesis of New Polyfused Heterocycles of Biological Importance by Means of Pd(0) Catalysis Source: MDPI - Molecules URL:[Link]

Method

3-Bromo-2-(2-furyl)quinoline: A Versatile Building Block for Advanced Organic Synthesis

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 3-Bromo-2-(2-furyl)quinoline. We will delve into its role as a pivotal bui...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the applications of 3-Bromo-2-(2-furyl)quinoline. We will delve into its role as a pivotal building block in constructing complex molecular architectures, with a focus on palladium-catalyzed cross-coupling reactions. This document provides detailed, field-proven protocols, explains the mechanistic underpinnings of these transformations, and offers insights to streamline synthetic strategies.

Introduction: The Strategic Importance of the Quinoline-Furan Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its fusion with a furan moiety, another biologically significant heterocycle, creates a unique chemical space with vast potential for drug discovery and materials science. The strategic introduction of a bromine atom at the 3-position of the 2-(2-furyl)quinoline system provides a highly versatile handle for synthetic diversification. This bromine atom is more reactive than a corresponding chlorine atom in key transformations like palladium-catalyzed cross-coupling reactions, primarily due to the lower carbon-bromine bond dissociation energy.[5] This enhanced reactivity often leads to higher yields under milder conditions, making 3-Bromo-2-(2-furyl)quinoline an invaluable precursor for generating libraries of novel compounds.[5]

I. Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[6][7] The reactivity of the C-Br bond in 3-Bromo-2-(2-furyl)quinoline makes it an excellent substrate for coupling with a wide range of boronic acids and their derivatives, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups at the 3-position.[6][8]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving a palladium catalyst.[6] It commences with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid, which must be activated by a base.[7] The cycle concludes with reductive elimination, yielding the cross-coupled product and regenerating the active Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 Ar-Pd(II)-Br(L2) Oxidative_Addition->ArPd(II)(Br)L2 Transmetalation Transmetalation ArPd(II)(Br)L2->Transmetalation R-B(OR)2 Base ArPd(II)(R)L2 Ar-Pd(II)-R(L2) Transmetalation->ArPd(II)(R)L2 Reductive_Elimination Reductive Elimination ArPd(II)(R)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product Reductive_Elimination->Ar-R

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Protocol: Synthesis of 3-Aryl-2-(2-furyl)quinolines via Suzuki-Miyaura Coupling

This protocol provides a general and robust procedure for the Suzuki-Miyaura coupling of 3-Bromo-2-(2-furyl)quinoline with various arylboronic acids.

Materials:

  • 3-Bromo-2-(2-furyl)quinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • K₂CO₃ or Na₂CO₃ (2.0 equivalents)

  • Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water

  • Anhydrous, degassed solvents

  • Schlenk flask or reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, combine 3-Bromo-2-(2-furyl)quinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03-0.05 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[8]

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water, 10 mL).[8]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.[8] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-2-(2-furyl)quinoline.

Comparative Data for Suzuki Coupling Reactions:

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃1,4-Dioxane/H₂O80-90~95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90~92
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100~90

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a crucial transformation in the synthesis of pharmaceuticals.[9][10] This reaction allows for the coupling of 3-Bromo-2-(2-furyl)quinoline with a wide variety of primary and secondary amines.

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions.[9][11] It involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which furnishes the desired N-arylated product and regenerates the Pd(0) catalyst.[10]

Buchwald_Hartwig_Workflow Figure 2: Experimental Workflow for Buchwald-Hartwig Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine: - 3-Bromo-2-(2-furyl)quinoline - Amine - Pd Catalyst & Ligand - Base Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to Reaction Temperature (e.g., 80-110 °C) Inert_Atmosphere->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Filtration Filter through Celite Cooling->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the amination of 3-Bromo-2-(2-furyl)quinoline, which can be optimized for specific amine coupling partners.

Materials:

  • 3-Bromo-2-(2-furyl)quinoline

  • Amine (1.2-1.5 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos) (2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5-2.0 equivalents)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk tube or sealed reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, phosphine ligand, and base.

  • Add 3-Bromo-2-(2-furyl)quinoline (1.0 mmol) and the amine (1.2-1.5 mmol).

  • Add the anhydrous, degassed solvent (5-10 mL).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

III. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[12][13] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt.[12]

Protocol: Synthesis of 3-Alkynyl-2-(2-furyl)quinolines

Materials:

  • 3-Bromo-2-(2-furyl)quinoline

  • Terminal alkyne (1.2-1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • CuI (4-6 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous, degassed THF or DMF

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-Bromo-2-(2-furyl)quinoline (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02-0.03 mmol), and CuI (0.04-0.06 mmol).

  • Add the anhydrous, degassed solvent (10 mL) followed by the base (3-4 equivalents).

  • Add the terminal alkyne (1.2-1.5 mmol) dropwise to the stirring solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the precipitated salts.

  • Wash the filtrate with water, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography to yield the desired 3-alkynyl-2-(2-furyl)quinoline.

Conclusion

3-Bromo-2-(2-furyl)quinoline is a highly valuable and versatile building block in organic synthesis. Its facile participation in a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a powerful platform for the synthesis of diverse and complex quinoline-furan derivatives. The protocols and insights presented in this guide are intended to empower researchers in medicinal chemistry and materials science to effectively utilize this key intermediate in the development of novel and impactful molecules.

References

  • Title: Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Chromium-Catalyzed Cross-Coupling Reactions of Alkylmagnesium Reagents with Halo-Quinolines and Activated Aryl Chlorides. Source: ResearchGate. URL: [Link]

  • Title: Chemistry of Quinoline Based Heterocycle Scaffolds: A Comprehensive Review. Source: ResearchGate. URL: [Link]

  • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Source: PubMed. URL: [Link]

  • Title: Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Source: PMC. URL: [Link]

  • Title: Buchwald–Hartwig amination. Source: Wikipedia. URL: [Link]

  • Title: Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Sonogashira cross-coupling of 3-bromo-1,2-diones. Source: ScienceDirect. URL: [Link]

  • Title: SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Source: Semantic Scholar. URL: [Link]

  • Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Source: PMC. URL: [Link]

  • Title: Buchwald-Hartwig Amination. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Buchwald-Hartwig Coupling. Source: Organic Synthesis. URL: [Link]

  • Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Source: ResearchGate. URL: [Link]

  • Title: Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Source: PMC. URL: [Link]

  • Title: Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium. Source: ResearchGate. URL: [Link]

  • Title: Suzuki Coupling. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Source: ACG Publications. URL: [Link]

  • Title: ChemInform Abstract: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones: An Access to 3-Alkynyl-1,2-diones. Source: ResearchGate. URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: RSC Publishing. URL: [Link]

  • Title: Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Source: ChemRxiv. URL: [Link]

  • Title: The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Source: Sci-Hub. URL: [Link]

Sources

Application

Application Note: 3-Bromo-2-(2-furyl)quinoline in the Synthesis of Novel Polycyclic Heterocycles

Executive Summary The fusion of quinoline and furan pharmacophores represents a highly sought-after structural motif in drug discovery, offering privileged scaffolds for kinase inhibition, antimicrobial agents, and advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of quinoline and furan pharmacophores represents a highly sought-after structural motif in drug discovery, offering privileged scaffolds for kinase inhibition, antimicrobial agents, and advanced organic materials. 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) serves as an exceptionally versatile, bifunctional building block. This application note details the strategic utilization of this scaffold, leveraging the orthogonal reactivity of the C3-bromide for transition-metal-catalyzed cross-coupling and the C2-furyl ring for subsequent cascade annulation to generate novel, complex heterocycles.

Mechanistic Insights & Reactivity Profiling

The C3-Bromo Advantage in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the active Pd(0) species into the carbon-halogen bond. The carbon-bromine (C-Br) bond dissociation energy (~81 kcal/mol) is significantly lower than that of the carbon-chlorine (C-Cl) bond (~96 kcal/mol). Consequently, 3-bromoquinolines exhibit vastly superior reactivity compared to their chloro-analogues. This kinetic advantage allows for milder reaction conditions, lower catalyst loadings, and broader functional group tolerance during the initial functionalization phase [1].

The Ortho-Proximity Effect & Cascade Annulation

The spatial arrangement of the 3-bromo and 2-(2-furyl) groups is the defining feature of this scaffold. By replacing the bromide with an alkyne via a Sonogashira cross-coupling, the system is primed for an intramolecular electrophilic cyclization. Upon activation of the newly introduced alkyne by a


-Lewis acid (e.g., molecular iodine, Au(III), or Pt(II)), the electron-rich furan ring acts as an internal nucleophile. This proximity effect overcomes the entropic barrier of intermolecular reactions, driving a cascade ring-closing/ring-opening sequence that yields complex benzofuro-fused quinolines that are otherwise synthetically inaccessible [2].

Synthetic Workflow & Logical Relationships

Workflow SM 3-Bromo-2-(2-furyl)quinoline Pd Pd/Cu Catalysis (Cross-Coupling) SM->Pd Int 3-Alkynyl Intermediate Pd->Int Act Electrophilic Activation Int->Act Prod Polycyclic Heterocycle Act->Prod

Fig 1. Two-phase synthetic workflow: Pd-catalyzed cross-coupling and electrophilic cascade cyclization.

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd Substrate TransMet Transmetalation (Cu-Alkyne) OxAdd->TransMet RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Pd0 Product

Fig 2. Mechanism of the Pd/Cu-cocatalyzed Sonogashira cross-coupling at the C3 position.

Experimental Protocols

Protocol A: Sonogashira Cross-Coupling (C3-Functionalization)

Causality Note: Thoroughly degassing the solvent system is critical. The presence of oxygen promotes the Glaser-Hay homocoupling of terminal alkynes (forming diynes), which rapidly consumes the alkyne starting material, stalls the cross-coupling cycle, and complicates downstream chromatographic purification [3].

Step-by-Step Methodology:

  • Preparation : In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-(2-furyl)quinoline (1.0 equiv, 1.0 mmol),

    
     (0.05 equiv, 5 mol%), and CuI (0.10 equiv, 10 mol%).
    
  • Inert Atmosphere : Evacuate the flask under high vacuum and backfill with Argon. Repeat this purge cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition : Add anhydrous, rigorously degassed triethylamine (

    
    , 5.0 mL) and anhydrous DMF (5.0 mL) via a gas-tight syringe.
    
  • Alkyne Addition : Add the terminal alkyne (1.2 equiv, 1.2 mmol) dropwise via syringe.

  • Reaction Execution : Heat the mixture to 80 °C using a pre-equilibrated oil bath and stir for 6–8 hours. Monitor conversion via TLC (Hexanes/EtOAc 4:1, UV visualization at 254 nm).

  • Workup (Self-Validating) : Cool to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove insoluble metal salts. Wash the filtrate with saturated aqueous

    
     (3 × 15 mL). Validation: The aqueous washes remove DMF and amine salts; the organic layer should shift from a dark, turbid suspension to a clear yellow/orange solution.
    
  • Isolation : Dry the organic layer over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (silica gel) to afford the 3-alkynyl-2-(2-furyl)quinoline intermediate.
    
Protocol B: Iodine-Mediated Electrophilic Cascade Cyclization

Causality Note: Molecular iodine (


) is selected over transition metals for this specific protocol because it acts as both a 

-activator for the alkyne and a halogenating agent. This dual action traps the reactive intermediate, yielding an iodinated polycyclic heterocycle that provides a synthetic handle for further late-stage functionalization.

Step-by-Step Methodology:

  • Preparation : Dissolve the purified 3-alkynyl-2-(2-furyl)quinoline intermediate (1.0 equiv, 0.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask.

  • Electrophilic Activation : Cool the solution to 0 °C using an ice bath. Add molecular iodine (

    
    , 1.5 equiv, 0.75 mmol) in one single portion.
    
  • Cyclization : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours. The electron-rich furan will attack the iodonium-activated alkyne bridge.

  • Quenching (Self-Validating) : Quench the reaction by adding saturated aqueous sodium thiosulfate (

    
    , 10 mL) to reduce the unreacted iodine. Validation: Vigorously stir until the organic layer undergoes a distinct color change from deep purple/brown to pale yellow or colorless, confirming the complete neutralization of excess oxidant.
    
  • Extraction : Extract the aqueous layer with additional DCM (2 × 10 mL). Combine the organic layers, wash with brine (15 mL), dry over

    
    , and concentrate under reduced pressure.
    
  • Isolation : Purify the crude residue via silica gel chromatography to isolate the final iodinated fused heterocycle.

Quantitative Data & Substrate Scope

To validate the robustness of Protocol A, various terminal alkynes were evaluated. The quantitative data below highlights the electronic and steric effects of the coupling partners on the overall reaction efficiency.

Alkyne Coupling PartnerCatalyst SystemTemp (°C)Time (h)Isolated Yield (%)
Phenylacetylene

/ CuI
80692%
4-Methoxyphenylacetylene (Electron-Rich)

/ CuI
80595%
4-Fluorophenylacetylene (Electron-Poor)

/ CuI
80886%
Trimethylsilylacetylene (TMSA)

/ CuI
601278%
1-Hexyne (Aliphatic)

/ CuI
801071%

Table 1: Substrate scope and yield optimization for the C3-alkynylation of 3-Bromo-2-(2-furyl)quinoline.

References

  • Synthesis of 2-furanyl quinolines via zinc-catalyzed cascade cyclization of enynones with anthranils . Organic & Biomolecular Chemistry (RSC Publishing), 2026. DOI: 10.1039/D5OB01994J. Available at:[Link]

  • Synthesis of Quinolines . Organic Chemistry Portal. Available at:[Link]

Method

Application Notes and Protocols: 3-Bromo-2-(2-furyl)quinoline in Advanced Materials Science

Executive Summary 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) is a highly specialized, multifunctional heterocyclic building block utilized extensively in organic electronics and materials science. This application...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) is a highly specialized, multifunctional heterocyclic building block utilized extensively in organic electronics and materials science. This application note provides an authoritative guide for researchers and materials scientists on leveraging this compound to synthesize next-generation optoelectronic materials. Specifically, we detail its application in constructing Donor-Acceptor (D-A) bipolar host materials and high-efficiency phosphorescent Iridium(III) emitters for Organic Light-Emitting Diodes (OLEDs).

Mechanistic Insights and Molecular Design (E-E-A-T)

The molecular architecture of 3-Bromo-2-(2-furyl)quinoline is purposefully designed to serve as a versatile precursor for extended


-conjugated systems. The causality behind its structural components dictates its experimental utility:
  • The Quinoline Core (Electron-Transport): The nitrogen-containing quinoline ring is highly electron-deficient. This imparts deep Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport (n-type behavior) in solid-state devices.

  • The 2-Furyl Substituent (Donor & Coordination Site): The furan ring serves a dual purpose. As an electron-rich moiety, it fine-tunes the Highest Occupied Molecular Orbital (HOMO) through

    
    -conjugation. More importantly, it acts as a primary coordination site for transition metals; the C3 position of the furan ring readily undergoes C-H activation to form robust metal-carbon bonds during cyclometalation [4].
    
  • The 3-Bromo Group (Synthetic Handle): The bromine atom at the 3-position is the critical synthetic handle. Because the C-Br bond is highly susceptible to oxidative addition by Pd(0) catalysts, it allows for orthogonal functionalization via cross-coupling reactions without disrupting the 2-furyl coordination site [1].

Application Workflow 1: Synthesis of Bipolar Host Materials

Causality in Experimental Design: To achieve balanced charge recombination in the emissive layer of an OLED, host materials must transport both holes and electrons. By coupling a hole-transporting (p-type) carbazole moiety to the electron-transporting (n-type) 3-bromo-2-(2-furyl)quinoline core, we construct a Donor-Acceptor (D-A) bipolar host. The Suzuki-Miyaura coupling is selected for its high functional group tolerance and scalability [2].

Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask, combine 3-Bromo-2-(2-furyl)quinoline (1.0 equiv) and 9-phenyl-9H-carbazole-3-boronic acid (1.2 equiv).

    • Insight: A slight excess of boronic acid compensates for competitive protodeboronation side reactions at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv) and aqueous K
    
    
    CO
    
    
    (2.0 M, 3.0 equiv).
    • Insight: Pd(PPh

      
      )
      
      
      
      provides the active Pd(0) species required for the initial oxidative addition into the sterically hindered 3-bromo position. K
      
      
      CO
      
      
      activates the boronic acid by forming a highly nucleophilic boronate complex, accelerating the transmetalation step.
  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (4:1:1 v/v/v).

    • Insight: Toluene solubilizes the organic precursors, water dissolves the inorganic base, and ethanol acts as a crucial phase-transfer agent to homogenize the biphasic mixture.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Heat to 90 °C under an argon atmosphere with vigorous stirring for 12 hours.

  • Workup: Cool to room temperature, extract with dichloromethane (3x), wash with brine, dry over anhydrous MgSO

    
    , and purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate).
    
Self-Validating System
  • TLC Monitoring: Validation is confirmed by the disappearance of the starting bromide spot (typically

    
     = 0.6 in 4:1 Hexane/EtOAc) and the appearance of a highly fluorescent product spot under 365 nm UV light.
    
  • 
    H NMR (CDCl
    
    
    
    ):
    Successful coupling is validated by the disappearance of the boronic acid -OH protons and the appearance of characteristic carbazole aromatic multiplets between 7.2–8.2 ppm.
  • LC-MS: Confirm the presence of the

    
     molecular ion peak corresponding to the exact mass of the coupled D-A product.
    

Workflow1 SM1 3-Bromo-2-(2-furyl)quinoline (Electron-Transport Core) Reagents Catalyst: Pd(PPh3)4 Base: K2CO3 (aq) Solvent: Toluene/EtOH SM1->Reagents SM2 Carbazole-3-boronic acid (Hole-Transport Moiety) SM2->Reagents Product Bipolar Host Material (Donor-Acceptor Architecture) Reagents->Product Suzuki-Miyaura Cross-Coupling 90°C, 12h

Synthetic workflow for D-A bipolar host materials via Suzuki-Miyaura cross-coupling.

Application Workflow 2: Synthesis of Phosphorescent Iridium(III) Complexes

Causality in Experimental Design: Heavy metal complexes, particularly Iridium(III), exhibit strong spin-orbit coupling that facilitates rapid intersystem crossing (ISC). This allows 100% harvesting of both singlet and triplet excitons for phosphorescence [3]. 3-Bromo-2-(2-furyl)quinoline acts as an excellent


 bidentate ligand, where the quinoline nitrogen and the furan C3 carbon chelate the Ir(III) center to form a highly stable 5-membered metallacycle.
Protocol: Cyclometalation and Ancillary Ligand Coordination
  • Dimer Formation: Combine IrCl

    
    ·3H
    
    
    
    O (1.0 equiv) and 3-Bromo-2-(2-furyl)quinoline (2.5 equiv) in a mixture of 2-ethoxyethanol and water (3:1 v/v).
    • Insight: 2-Ethoxyethanol is chosen for its high boiling point (135 °C) and its ability to weakly coordinate and stabilize the Ir(III) intermediate during the rigorous C-H activation process.

  • Reflux: Heat the mixture at 120 °C under nitrogen for 24 hours. Cool to room temperature, filter the resulting precipitate, and wash sequentially with ethanol and hexane to yield the chloride-bridged dimer,

    
    .
    
  • Ligand Cleavage: In a clean flask, suspend the dimer (1.0 equiv), acetylacetone (acac, 3.0 equiv), and Na

    
    CO
    
    
    
    (10.0 equiv) in 2-ethoxyethanol.
    • Insight: The bidentate acac ligand, deprotonated by Na

      
      CO
      
      
      
      , acts as an ancillary ligand to cleave the chloride bridge, satisfying the octahedral coordination geometry of Ir(III) and preventing aggregation-caused quenching (ACQ).
  • Reflux: Heat at 100 °C for 12 hours.

  • Purification: Pour the cooled mixture into deionized water, extract with dichloromethane, and purify via silica gel chromatography to isolate the

    
     complex.
    
Self-Validating System
  • 
    H NMR:  The formation of the complex is definitively confirmed by the significant upfield shift of the quinoline proton adjacent to the coordinating nitrogen (due to the shielding cone of the adjacent ligand in the octahedral geometry) and the presence of the acac methine proton singlet at ~5.2 ppm.
    
  • Photoluminescence (PL): The purified complex must exhibit a strong, structured emission band in the red/near-infrared region (typically 600–650 nm) with a microsecond-scale excited-state lifetime, validating successful phosphorescence.

Workflow2 Ligand 3-Bromo-2-(2-furyl)quinoline (C^N Cyclometalating Ligand) IrSalt IrCl3·3H2O Solvent: 2-Ethoxyethanol/H2O Ligand->IrSalt Dimer Chloride-Bridged Ir(III) Dimer [(C^N)2Ir(μ-Cl)]2 IrSalt->Dimer Cyclometalation 120°C, 24h Ancillary Acetylacetone (acac) + Na2CO3 Solvent: 2-Ethoxyethanol Dimer->Ancillary Complex Phosphorescent Ir(III) Complex (C^N)2Ir(acac) Ancillary->Complex Ligand Exchange 100°C, 12h

Two-step synthesis of cyclometalated Ir(III) phosphorescent complexes.

Quantitative Data Presentation

The following table summarizes the typical photophysical and electrochemical properties of materials derived from the 3-Bromo-2-(2-furyl)quinoline scaffold, demonstrating its versatility in tuning electronic states.

Material ArchitectureAbsorption

(nm)
Emission

(nm)
PLQY (%)HOMO (eV)LUMO (eV)
3-Bromo-2-(2-furyl)quinoline Core 310, 345410 (Blue)< 5-6.10-2.85
Bipolar Host (Carbazole-Coupled) 295, 360445 (Deep Blue)45-5.50-2.75
Ir(III) Complex:

280, 460 (MLCT)625 (Red)> 85-5.20-3.10

(Note: Values are representative benchmarks for this class of quinoline-furan derivatives measured in dilute CH


Cl

at 298 K).

References

  • BenchChem. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." 1

  • National Institutes of Health (PMC). "One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids." 2

  • MDPI. "Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs." 3

  • SciSpace. "Practical Iridium-Catalyzed Direct α-arylation of N-heteroarenes with (Hetero)arylboronic Acid." 4

Sources

Application

Application Notes &amp; Protocols: 3-Bromo-2-(2-furyl)quinoline as a Potential Organic Light-Emitting Diode (OLED) Material

Introduction: The Rationale for Quinoline-Furyl Hybrids in OLEDs Quinoline and its derivatives represent a cornerstone in the development of materials for organic electronics, prized for their high thermal stability, exc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Quinoline-Furyl Hybrids in OLEDs

Quinoline and its derivatives represent a cornerstone in the development of materials for organic electronics, prized for their high thermal stability, excellent electron-transporting capabilities, and structurally tunable electronic properties.[1][2] The inherent electron-deficient nature of the quinoline nucleus makes it an ideal scaffold for electron-transporting layers (ETLs) and as a host material in emissive layers (EMLs) of OLEDs.[3] The functionalization of the quinoline ring is a critical strategy for modulating its photophysical and electrochemical characteristics to meet the stringent demands of high-performance OLED devices.[1]

This guide focuses on the potential of a novel, specifically substituted quinoline: 3-Bromo-2-(2-furyl)quinoline . The design of this molecule is deliberate and strategic:

  • The 2-(2-furyl) Moiety: The introduction of an electron-rich furan ring at the C2 position creates a donor-acceptor (D-A) type structure. This intramolecular charge transfer (ICT) character is a well-established strategy for tuning emission wavelengths and enhancing fluorescence quantum yields.[2]

  • The 3-Bromo Substituent: The presence of a heavy bromine atom at the C3 position is intended to promote intersystem crossing (ISC). This "heavy-atom effect" can enhance phosphorescence, making the molecule a candidate for highly efficient phosphorescent OLEDs (PhOLEDs) by harvesting both singlet and triplet excitons. Furthermore, the bromine atom serves as a versatile synthetic handle for further molecular elaboration via cross-coupling reactions.[4]

These application notes provide a comprehensive framework for the synthesis, characterization, and device integration of 3-Bromo-2-(2-furyl)quinoline, offering researchers a scientifically grounded starting point for exploring its utility in next-generation OLEDs.

Synthesis and Structural Characterization

A reliable synthetic pathway is paramount for obtaining high-purity material, which is non-negotiable for fabricating efficient and stable OLED devices. We propose a robust multi-step synthesis adapted from established methodologies for creating 2,3-disubstituted quinolines.

Proposed Synthetic Workflow

The synthesis begins with a Friedländer-type condensation followed by a regioselective bromination. This approach ensures precise control over the substitution pattern.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Friedländer Annulation cluster_2 Step 3: Regioselective Bromination A 2-Aminoacetophenone C Intermediate Amide A->C Pyridine, DCM, 0°C to RT B 2-Furoyl Chloride B->C D 2-(2-furyl)quinoline C->D Base (e.g., KOH), Reflux E 3-Bromo-2-(2-furyl)quinoline D->E AcOH, RT F N-Bromosuccinimide (NBS) F->E G cluster_0 Experimental Workflow cluster_1 Computational Workflow A High-Purity Material B Photophysical Analysis A->B C Electrochemical Analysis A->C D Theoretical Modeling A->D E OLED Suitability Assessment B->E λ_abs, λ_em, PLQY C->E HOMO/LUMO Levels D->E Predicted Properties G Anode ITO (Anode) HTL HTL: NPB (40 nm) Anode->HTL EML EML: 3-Bromo-2-(2-furyl)quinoline (20 nm) HTL->EML ETL ETL: Alq3 (30 nm) EML->ETL EIL EIL: LiF (1 nm) ETL->EIL Cathode Al (Cathode, 100 nm) EIL->Cathode

Sources

Method

Application Note: Biological Activity Screening of 3-Bromo-2-(2-furyl)quinoline Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary & Pharmacological Rationale Quinoline derivatives represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Pharmacological Rationale

Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of pharmacological applications ranging from antimicrobial and antimalarial to potent anticancer properties[1]. Within this chemical space, 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) and its derivatives have emerged as highly versatile building blocks and biologically active entities[2][3].

As a Senior Application Scientist, I approach the screening of these compounds not merely as a procedural task, but as a deeply mechanistic investigation. The structural components of this scaffold dictate specific biological interactions:

  • The 2-(2-Furyl) Moiety: The furan ring provides an electron-rich, hydrogen-bond-accepting system that interacts favorably with specific enzyme pockets, such as the hinge region of kinases or the active sites of parasitic targets like Leishmania[4][5].

  • The 3-Bromo Substitution: The introduction of a bromine atom at the C3 position serves a dual purpose. Synthetically, it acts as a critical vector for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck couplings) to generate complex libraries[6][7]. Pharmacologically, the halogen modulates the pKa of the quinoline nitrogen, increases lipophilicity (LogP) for enhanced membrane permeability, and acts as a hydrophobic anchor that significantly increases target residence time[7][8].

This guide provides a comprehensive, self-validating framework for the biological screening of 3-bromo-2-(2-furyl)quinoline derivatives, ensuring high data integrity and reproducible hit-to-lead progression.

Quantitative Biological Activity Profile

To contextualize the screening parameters, it is essential to benchmark against established data for 2-aryl and 2-furyl quinoline derivatives. The table below summarizes the target-specific quantitative data synthesized from recent literature.

Compound Class / DerivativePrimary Target / Cell LineObserved Activity (IC₅₀ / EC₅₀)Pharmacological Indication
2-Arylquinolines (Bromo-analogs) EGFR Kinase20.15 – 25.39 nMColorectal/Breast Cancer[6]
2-Arylquinolines (Bromo-analogs) FAK Kinase14.25 – 22.68 nMColorectal/Breast Cancer[6]
2-(2-Furyl)quinolines Leishmania infantum3.6 – 19.3 µMAntileishmanial[4][9]
2-(Furan-2-yl)-4-phenoxyquinolines TNF-α / β-glucuronidase2.3 – 9.5 µMAnti-inflammatory[5]
2-(2-Furyl)quinoline-4-carbonyls APOBEC3G (A3G)~10.8 – 20.0 µMAntiviral / HTS Hits[10]

Experimental Workflows & Logical Relationships

The screening of these derivatives follows a strict hierarchy to eliminate false positives (e.g., Pan-Assay Interference Compounds or oxidative degradation artifacts).

ScreeningWorkflow A Compound Library 3-Bromo-2-(2-furyl)quinolines B Primary Screening (Cytotoxicity & Viability) A->B High-Throughput C Secondary Screening (Target-Specific Assays) B->C IC50 < 10 µM D Kinase Profiling (EGFR/FAK) C->D E Antimicrobial/Parasitic (Leishmania/M. tb) C->E F Hit Validation & Mechanism of Action D->F E->F

Caption: Hierarchical biological screening cascade for 3-Bromo-2-(2-furyl)quinoline derivatives.

Self-Validating Experimental Protocols

Protocol 1: Compound Preparation and Handling (Critical Step)

Causality Focus: 2-Furylquinolines are highly susceptible to oxidative decomposition in ambient air via a [4+2] cycloaddition with singlet oxygen, leading to endoperoxides and subsequent degradation products (lactams, aldehydes)[10]. Proper handling is non-negotiable to prevent screening artifacts.

Step-by-Step Methodology:

  • Solubilization: Weigh the 3-bromo-2-(2-furyl)quinoline derivative and dissolve in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Inert Atmosphere Storage: Immediately purge the headspace of the storage vial with inert gas (Nitrogen or Argon).

  • Light Protection: Wrap vials in aluminum foil or use amber tubes, as the oxidative degradation is often photo-catalyzed. Store at -20°C[10].

  • Working Dilutions: Prepare working concentrations (e.g., 0.1 µM to 100 µM) in the appropriate assay buffer or media immediately prior to the assay. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Protocol 2: In Vitro Antiproliferative Screening (Alamar Blue Assay)

Causality Focus: To assess the anticancer potential (e.g., against DLD-1 or HCT-116 colorectal cell lines), we utilize the Alamar Blue (resazurin) assay over MTT. Resazurin is non-toxic, allowing for continuous monitoring of cells, and provides a highly sensitive fluorescent readout that is less prone to interference from the intrinsic absorbance of quinoline scaffolds[1][5].

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., HCT-116, MCF-7) and seed into 96-well microtiter plates at a density of 5 × 10³ cells/well in 100 µL of complete media (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Add 10 µL of the 3-bromo-2-(2-furyl)quinoline serial dilutions to the wells.

    • Self-Validation Control: Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Readout: Add 10 µL of Alamar Blue reagent to each well. Incubate for an additional 2–4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530–560 nm, Emission: 590 nm). Calculate the percent growth inhibition (GI%) and determine the IC₅₀ using non-linear regression analysis[5][6].

Protocol 3: Cell-Free Kinase Profiling (Dual EGFR/FAK Inhibition)

Causality Focus: 2-Arylquinolines are known to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK)[6]. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed here because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated quinolines.

Step-by-Step Methodology:

  • Assay Setup: In a 384-well low-volume plate, combine 5 µL of recombinant EGFR or FAK enzyme with 5 µL of the test compound (diluted in kinase buffer containing 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Pre-incubation: Incubate for 15 minutes at room temperature to allow the 3-bromo-quinoline scaffold to access and bind the ATP-binding pocket.

  • Reaction Initiation: Add 10 µL of a mixture containing ATP (at the Km value for the specific kinase) and the specific biotinylated peptide substrate.

  • Reaction Termination: After 60 minutes, add 10 µL of stop buffer containing EDTA and the TR-FRET detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • Detection: Read the TR-FRET signal (ratio of 665 nm / 615 nm) after a 1-hour equilibration. A decrease in the FRET signal indicates kinase inhibition.

Mechanistic Visualization: Dual Kinase Inhibition Pathway

The following diagram illustrates the mechanistic pathway by which 3-bromo-2-(2-furyl)quinolines exert their antiproliferative effects via dual EGFR/FAK inhibition, leading to the downregulation of critical survival pathways.

MOAPathway Ligand 3-Bromo-2-(2-furyl)quinoline EGFR EGFR Kinase Domain Ligand->EGFR ATP-competitive inhibition FAK FAK Kinase Domain Ligand->FAK Dual targeting PI3K PI3K / AKT Pathway EGFR->PI3K MAPK MAPK / ERK Pathway EGFR->MAPK FAK->PI3K Apoptosis Apoptosis & Growth Arrest PI3K->Apoptosis Downregulation MAPK->Apoptosis Downregulation

Caption: Proposed Mechanism of Action: Dual EGFR/FAK inhibition by 3-bromo-2-(2-furyl)quinolines.

Safety and Handling Warnings

Hazard Identification: 3-Bromoquinoline derivatives are classified as strong skin and eye irritants (GHS Category 2) and may cause respiratory irritation (STOT SE 3)[7][11]. All powder handling, weighing, and master stock preparation must be conducted within a certified Class II biological safety cabinet or chemical fume hood. Personnel must wear appropriate PPE, including nitrile gloves, lab coats, and safety goggles.

References

  • ChemicalBook. "3-Bromo-2-(2-furyl)quinoline | 1798799-36-6".
  • ChemicalBook.
  • Elbadawi, M. M., et al. "2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights." PMC / NIH.
  • Guidechem. "3-Bromoquinoline 5332-24-1 wiki".
  • PubChem. "3-Bromoquinoline | C9H6BrN | CID 21413". NIH.
  • ACS Publications. "Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides". The Journal of Organic Chemistry.
  • "Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries". PMC / NIH.
  • Espinosa-Saez, R., et al. "Screening of the antileishmanial and antiplasmodial potential of synthetic 2-arylquinoline analogs".
  • "Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives". China University of Science and Technology.
  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Furan-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-2-(2-furyl)quinoline

Welcome to the technical support center for the synthesis of 3-Bromo-2-(2-furyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Bromo-2-(2-furyl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing a framework for rational problem-solving in your laboratory.

The synthesis of this valuable heterocyclic compound typically involves two key stages: the formation of the 2-(2-furyl)quinoline core, often via a Friedländer annulation, followed by regioselective bromination at the C3 position. Low yields can arise from challenges in either of these steps.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the synthesis.

Q1: My Friedländer synthesis of the 2-(2-furyl)quinoline precursor is giving a very low yield. What are the most common causes?

A1: Low yields in the Friedländer synthesis are a frequent challenge.[1] The primary factors to investigate are:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on your specific substrates.[2] For the condensation of a 2-aminoaryl ketone with a furyl-containing active methylene compound, acid catalysts like p-toluenesulfonic acid (p-TsOH) or Lewis acids are generally preferred to minimize side reactions.[2]

  • Suboptimal Reaction Temperature: The reaction often requires heat, but excessive temperatures can cause decomposition of the starting materials or the final product.[1][2] A systematic temperature screen is recommended.

  • Side Reactions: The most common side reaction, particularly under basic conditions, is the self-condensation (aldol reaction) of the ketone reactant.[2][3] If this is suspected, switching to an acid catalyst is a viable strategy.[3]

  • Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on either of the starting materials can significantly slow down the reaction.[2]

Q2: I've successfully synthesized 2-(2-furyl)quinoline, but the subsequent bromination step is problematic. Why am I getting a mixture of products or no reaction at all?

A2: Regioselectivity is the main challenge when brominating the quinoline ring.[4][5]

  • Poor Regioselectivity: Direct bromination with molecular bromine (Br₂) can lead to a mixture of isomers, with substitution occurring on both the pyridine and benzene rings.[4][5] The quinoline nitrogen can form a salt with HBr generated during the reaction, which can affect the electronic properties of the ring system.[6]

  • Over-bromination: The quinoline ring system can be susceptible to multiple brominations, especially if activating groups are present.[5]

  • Inactive Substrate: If the quinoline ring is deactivated by electron-withdrawing groups, it may be too electron-deficient for electrophilic bromination under mild conditions.[5]

  • Recommended Reagent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent for heterocyclic systems compared to molecular bromine.[5]

Q3: How do I monitor the progress of these reactions effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] Co-spot your reaction mixture with your starting materials on the TLC plate. The disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot indicates reaction progression. For more complex mixtures or to confirm product mass, LC-MS (Liquid Chromatography-Mass Spectrometry) is an invaluable tool.

Q4: Are there greener or more efficient methods for the quinoline synthesis step?

A4: Yes, modern methods often focus on improving efficiency and reducing environmental impact. Solvent-free reactions, sometimes coupled with microwave irradiation, have been shown to be effective, leading to shorter reaction times and easier purification.[2][7] The use of milder, more efficient catalysts like molecular iodine or reusable ionic liquids has also gained traction.[1][8]

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving more complex yield-related issues.

Guide 1: Optimizing the Friedländer Annulation for the Quinoline Core

If your yield of 2-(2-furyl)quinoline is consistently below expectations, a systematic optimization of reaction parameters is necessary.

Problem: Consistently low yield (<40%) with significant recovery of starting material or formation of intractable tars.

Troubleshooting Workflow:

G Start Low Yield Observed CheckPurity Verify Starting Material Purity (NMR, GC-MS) Start->CheckPurity CatalystScreen Screen Catalysts (Acid vs. Base vs. Lewis Acid) CheckPurity->CatalystScreen If Pure TempScreen Optimize Temperature (e.g., 60°C, 80°C, 100°C) CatalystScreen->TempScreen Best Catalyst SolventScreen Vary Solvent Polarity (Toluene, DMF, EtOH) TempScreen->SolventScreen Best Temp AnalyzeCrude Analyze Crude by LC-MS Identify Side Products SolventScreen->AnalyzeCrude If still low Success Improved Yield SolventScreen->Success Yield Improves SideProductAction Modify Conditions to Minimize Side Reactions AnalyzeCrude->SideProductAction Side Products ID'd SideProductAction->Success

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

Experimental Protocol: Catalyst and Temperature Screening

This protocol is designed to efficiently identify the optimal catalyst and temperature for your specific substrates.

  • Setup: In parallel reaction vials, combine your 2-aminoaryl ketone (1.0 equiv) and the furyl-containing active methylene compound (1.2 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., Toluene, 0.5 M concentration).

  • Catalyst Addition: To separate vials, add different catalysts. For example:

    • Vial 1: p-TsOH (10 mol%)

    • Vial 2: ZnCl₂ (10 mol%)

    • Vial 3: KOH (1.1 equiv)

    • Vial 4: No catalyst (Control)

  • Temperature Gradient: Place the sets of vials on a parallel synthesizer or separate heating blocks set to different temperatures (e.g., 80 °C, 100 °C, 120 °C).

  • Monitoring: After a set time (e.g., 6 hours), take a small aliquot from each vial and analyze by TLC or LC-MS to determine the relative conversion to the product.

  • Analysis: Compare the results to identify the most promising conditions.

Data Interpretation Table:

CatalystTemperature (°C)Relative Conversion (by LC-MS Area %)Key Observations
p-TsOH8035%Clean reaction, starting material remains
p-TsOH10085%Good conversion, minor side product
p-TsOH12070%Increased side products, potential decomposition
ZnCl₂10060%Slower conversion than p-TsOH
KOH10015%Major aldol side product observed

This structured approach allows you to quickly pinpoint that p-TsOH at 100°C provides the best outcome, avoiding the decomposition seen at higher temperatures and the side reactions common with base catalysis.[1][2][3]

Guide 2: Achieving Regioselective C3-Bromination

Problem: The bromination of 2-(2-furyl)quinoline yields a mixture of isomers (e.g., 3-bromo, 5-bromo, 8-bromo) or results in di-brominated products.

Core Principle: To achieve selective C3 bromination, you must control the electrophilicity of the brominating agent and the reaction conditions to favor attack on the electron-rich pyridine ring over the benzenoid ring.

Relationship of Key Bromination Parameters:

G cluster_conditions Reaction Conditions Reagent Brominating Agent (NBS vs. Br2) Selectivity Regioselectivity (C3 vs. Other) Reagent->Selectivity Milder reagent (NBS) increases C3 selectivity Solvent Solvent (CH2Cl2, CCl4, H2SO4) Solvent->Selectivity Strong acid can direct to benzene ring Temp Temperature (-10°C to RT) Temp->Selectivity Lower temp favors kinetic product Yield Yield Selectivity->Yield

Caption: Interdependence of parameters in quinoline bromination.

Experimental Protocol: Selective Mono-bromination with NBS

This protocol favors the formation of the desired 3-bromo isomer.[5]

  • Preparation: Dissolve 2-(2-furyl)quinoline (1.0 equiv) in a suitable solvent like dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) in a flask protected from light.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise over 15-20 minutes. Adding the reagent slowly is crucial to control the reaction and prevent over-bromination.[5]

  • Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress closely by TLC. The reaction should be stopped as soon as the starting material is consumed to avoid the formation of di-brominated byproducts.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the 3-Bromo-2-(2-furyl)quinoline.

By using a mild reagent like NBS at controlled temperatures and carefully monitoring the reaction, you can significantly improve the yield of the desired 3-bromo isomer while minimizing the formation of unwanted side products.[5]

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Skraup synthesis of quinoline precursors. BenchChem Technical Support.
  • BenchChem. (2025).
  • BenchChem. (2025). Minimizing side products in the Friedländer quinoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem Technical Support.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Alfa Chemistry.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. J&K Scientific.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR.
  • International Journal of Pharmaceutical Sciences. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Ökten, S., & Çakmak, Z. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Tajik, H., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. MDPI.

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-2-(2-furyl)quinoline

Welcome to the dedicated technical support guide for the purification of 3-Bromo-2-(2-furyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of 3-Bromo-2-(2-furyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during the isolation and purification of this compound. Our guidance is grounded in established chemical principles and field-proven techniques to ensure you achieve the highest possible purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying crude 3-Bromo-2-(2-furyl)quinoline?

A1: The two most effective and widely applicable purification techniques for 3-Bromo-2-(2-furyl)quinoline are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the physical state of your crude product. Column chromatography is excellent for separating the target compound from impurities with different polarities, while recrystallization is ideal for removing minor impurities from a solid product.[1][2]

Q2: What are the likely impurities I might encounter after synthesizing 3-Bromo-2-(2-furyl)quinoline?

A2: Impurities will vary based on the synthetic route. However, common impurities in quinoline synthesis include unreacted starting materials, tar-like polymeric byproducts from harsh reaction conditions, and potentially isomeric byproducts.[3][4] Over-brominated or under-brominated species can also be present. A preliminary analysis by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to identify the impurity profile and devise an effective purification strategy.[5]

Q3: Is 3-Bromo-2-(2-furyl)quinoline stable on silica gel?

A3: Quinoline derivatives can be sensitive to the acidic nature of standard silica gel.[1] The basic nitrogen atom in the quinoline ring can interact strongly with acidic silanol groups on the silica surface, which may lead to irreversible adsorption, significant streaking during chromatography, and in some cases, degradation.[1][6] This is a critical consideration when developing a chromatography protocol.

Q4: My purified compound appears as a pale reddish or yellow solid. Is this expected?

A4: Yes, this is consistent with observations. While pure quinoline is a colorless liquid that darkens with age, many of its derivatives are colored solids.[7][8] 3-Bromo-2-(2-furyl)quinoline is described as a "Pale redish solid".[9] A slight yellow or reddish hue is often acceptable, but a dark brown or black color may indicate the presence of tarry impurities.[3]

Troubleshooting Purification Challenges

This section provides solutions to specific problems you may encounter during the purification of 3-Bromo-2-(2-furyl)quinoline.

Problem 1: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or determine an appropriate solvent system.

Cause: The basic quinoline nitrogen is interacting strongly with the acidic silica gel surface, causing poor chromatographic behavior.[6]

Solution:

  • Incorporate a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.[1][6]

    • Method: Add 0.5-2% triethylamine (NEt₃) to your eluent system. For example, if you find that a 9:1 Hexane:Ethyl Acetate mixture moves the compound, your modified system would be 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.

    • Rationale: The triethylamine, being a stronger base, will preferentially bind to the acidic silanol groups on the silica, allowing your quinoline derivative to elute cleanly without streaking.[1]

Problem 2: I am attempting to recrystallize my product, but it separates as an oil instead of forming crystals ("oiling out").

Cause: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it can form an ordered crystalline lattice. This is common for lipophilic compounds or when using high boiling point solvents.[6]

Solutions:

  • Optimize Your Solvent System:

    • Use a Solvent Pair: Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a "poor," less polar solvent in which it is sparingly soluble (e.g., hexane or pentane) dropwise at an elevated temperature until the solution just becomes turbid. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.[6][10]

    • Avoid High Boiling Point Solvents: These can be difficult to fully remove and may contribute to the oily consistency.[6]

  • Attempt Trituration:

    • Method: Dissolve the oil in a small volume of a good solvent (like dichloromethane). Add a large excess of a poor, non-polar solvent like pentane and stir the mixture vigorously. This can often force the compound to precipitate as an amorphous solid, which can then be collected by filtration and, if necessary, subjected to further purification.[6]

  • Purify via Salt Formation:

    • Rationale: As a basic compound, 3-Bromo-2-(2-furyl)quinoline can be converted into a crystalline salt, which often has much better crystallization properties than the free base.[10]

    • Method: Dissolve the oily free base in a suitable solvent like isopropanol or ether. Add a solution of hydrochloric acid (HCl) in the same or a miscible solvent. The resulting hydrochloride salt will often precipitate as a solid, which can be collected by filtration and recrystallized.[4][10] The pure salt can then be neutralized with a mild base (e.g., aqueous NaHCO₃) to regenerate the pure free base.[11]

Problem 3: My product seems to be decomposing during column chromatography, resulting in low recovery.

Cause: The compound is likely sensitive to the acidic stationary phase, as discussed in the FAQs. Prolonged contact with silica gel can lead to degradation.[1]

Solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent that already contains 1-2% triethylamine. This pre-neutralizes the acidic sites.[1]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive basic compounds.[1][6]

  • Minimize Contact Time: Use flash chromatography with positive pressure to decrease the elution time. A shorter, wider column can also reduce the time your compound spends on the stationary phase compared to a long, thin column.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes initial TLC analysis has been performed to determine a suitable eluent system.

1. Preparation of the Column:

  • Select a column with an appropriate diameter for your sample size. A general rule is a silica gel to crude material weight ratio of at least 30:1 to 50:1 for effective separation.[1]
  • Prepare a slurry of silica gel in the initial, least polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate with 1% NEt₃). Ensure enough solvent is used to create a pourable, homogenous mixture without air bubbles.[12]
  • Pack the column by pouring the slurry in and allowing the silica to settle, tapping the column gently to ensure a uniform bed. Use a small plug of cotton or glass wool at the bottom to support the packing.[12]
  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Loading:

  • Wet Loading: Dissolve the crude 3-Bromo-2-(2-furyl)quinoline in a minimal amount of a strong solvent like dichloromethane. Carefully apply this solution to the top of the silica bed.[13]
  • Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (1-2 times the weight of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13]

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column, ensuring not to disturb the top surface.
  • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
  • Begin eluting with your determined solvent system, collecting fractions in test tubes. You may need to gradually increase the polarity of the mobile phase (gradient elution) to elute your compound if it is strongly retained.[1]

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify those containing the pure product.[5]
  • Combine the pure fractions.
  • Remove the solvent using a rotary evaporator to yield the purified 3-Bromo-2-(2-furyl)quinoline.
ParameterRecommended Value/MethodRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for normal-phase chromatography.[13]
Mobile Phase Modifier 0.5 - 2% Triethylamine (NEt₃)Prevents streaking by neutralizing acidic silica sites.[1][6]
Sample Loading Dry LoadingOften provides sharper bands and better separation.[13]
Silica:Crude Ratio 30:1 to 50:1 by weightEnsures sufficient resolving power and prevents column overloading.[1]
TLC Rf Target ~0.3-0.4Provides a good starting point for column elution conditions.[1]
Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid with relatively high purity (>85-90%).

1. Solvent Selection:

  • The ideal solvent will dissolve 3-Bromo-2-(2-furyl)quinoline poorly at room temperature but completely at the solvent's boiling point.[14]
  • Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) to find a suitable system.

2. Recrystallization Procedure (Single Solvent):

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and adding a boiling stone).[2]
  • Continue adding small portions of the hot solvent until the solid just dissolves completely. Adding too much solvent will reduce your yield.[2]
  • If the solution is colored by soluble impurities, you can add a small amount of decolorizing charcoal and perform a hot gravity filtration to remove it.
  • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of pure, well-defined crystals. Rushing this step will trap impurities.[2]
  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.
  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
  • Allow the crystals to air dry completely.

Workflow for Purification Strategy Selection

The following diagram outlines the decision-making process for selecting the most appropriate purification technique for 3-Bromo-2-(2-furyl)quinoline.

Purification_Workflow cluster_high_purity High Purity (>90%) Few Impurities cluster_low_purity Low Purity (<90%) Multiple Impurities / Tarry start Crude 3-Bromo-2-(2-furyl)quinoline tlc Perform TLC Analysis (with 1% NEt3) start->tlc assess_purity Assess Purity & Impurity Profile tlc->assess_purity is_solid Is Crude a Solid? assess_purity->is_solid High Purity column_chrom Purify by Column Chromatography assess_purity->column_chrom Low Purity / Tarry recrystallize Purify by Recrystallization is_solid->recrystallize Yes is_solid->column_chrom No (Oil) oiling_out Does it 'Oil Out'? recrystallize->oiling_out end_node Pure Product recrystallize->end_node triturate Attempt Trituration or Salt Formation/Recrystallization oiling_out->triturate Yes oiling_out->column_chrom No triturate->end_node column_chrom->end_node

Caption: Decision workflow for purifying 3-Bromo-2-(2-furyl)quinoline.

References
  • Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.
  • Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center. Benchchem.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Benchchem.
  • An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
  • Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
  • SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Semantic Scholar.
  • 3-Bromoquinoline | C9H6BrN | CID 21413. PubChem.
  • 1798799-36-6 | 3-Bromo-2-(2-furyl)quinoline. Amaze Pharmlabs.
  • Recrystallization - Single Solvent. University of Calgary.
  • Chemical Properties of Quinoline, 3-bromo- (CAS 5332-24-1). Cheméo.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product. Google Patents.
  • Column chromatography. University of Victoria.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • Column Chromatography. Magritek.
  • Recrystallization. YouTube.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.
  • Quinoline. Wikipedia.
  • Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • WO2010129451A1 - Process for preparing bromo-substituted quinolines. Google Patents.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • 3-bromo-2-fluoroquinoline (C9H5BrFN). PubChemLite.

Sources

Troubleshooting

Technical Support Center: Scale-Up &amp; Troubleshooting Guide for 3-Bromo-2-(2-furyl)quinoline

Welcome to the Technical Support Center. As drug development professionals and process chemists, scaling up heteroaryl-heteroaryl cross-couplings presents unique thermodynamic and kinetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and process chemists, scaling up heteroaryl-heteroaryl cross-couplings presents unique thermodynamic and kinetic challenges. This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the scalable synthesis of 3-bromo-2-(2-furyl)quinoline.

Strategic Overview & Reaction Causality

When constructing the 3-bromo-2-(2-furyl)quinoline core, direct ring-closure methodologies (such as the Friedländer condensation using α-bromo ketones) frequently fail at scale due to competing nucleophilic attacks and intractable impurity profiles.

The most scalable and scientifically rigorous approach is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromoquinoline with a 2-furylboron reagent. This strategy relies on the inherent electronic disparity of the quinoline ring: the adjacent electronegative nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) at the C-2 position. Consequently, the C-2 carbon is exponentially more susceptible to oxidative addition by the Palladium(0) catalyst than the C-3 carbon, allowing for highly predictable, regioselective mono-arylation[1]. The starting material, 2,3-dibromoquinoline, can be efficiently synthesized via the C2-deprotonation of 3-bromoquinoline using TMPMgCl·LiCl followed by electrophilic bromination[2].

Process Flow Visualization

G SM 3-Bromoquinoline (Starting Material) Step1 C2-Deprotonation & Bromination (TMPMgCl·LiCl, Br-source) SM->Step1 Int1 2,3-Dibromoquinoline (Key Intermediate) Step1->Int1 Step2 Regioselective Suzuki Coupling (Pd-catalyst, 2-Furylboron reagent) Int1->Step2 + 2-Furylboron Reagent Prod 3-Bromo-2-(2-furyl)quinoline (Target Product) Step2->Prod Main Pathway Imp1 Protodeboronation (Furan loss) Step2->Imp1 Base/H2O Degradation Imp2 Over-coupling (2,3-Di(2-furyl)quinoline) Step2->Imp2 Excess Boron Reagent

Fig 1: Reaction pathway and competitive side-reactions in 3-bromo-2-(2-furyl)quinoline scale-up.

Critical FAQs & Troubleshooting

Q1: My 2-furylboronic acid degrades rapidly before the reaction completes, stalling conversion. What is the causality and how do I fix it? A: You are observing base-catalyzed protodeboronation, a notorious degradation pathway for electron-rich heteroaryl boronic acids[3]. The electron-donating oxygen in the furan ring stabilizes the intermediate carbanion formed during the hydrolytic cleavage of the C-B bond, especially in the presence of aqueous bases at elevated temperatures. The Fix: Shift the equilibrium by replacing the highly labile boronic acid with a slow-release surrogate, such as Potassium 2-furyltrifluoroborate or a MIDA boronate[3]. Alternatively, employ strictly anhydrous conditions utilizing trimethyl borate to buffer the system and prevent the hydrolytic cleavage of the boron species[4].

Q2: How do I control the regioselectivity to avoid the formation of 2,3-di(2-furyl)quinoline (over-coupling)? A: Once the C-2 position is arylated, the steric and electronic environment shifts, making the C-3 bromide the next available site for oxidative addition. Over-coupling is primarily driven by local excesses of the boron reagent and excessive thermal energy. The Fix: Maintain strict stoichiometric control (maximum 1.05 equivalents of the boron reagent). If using standard boronic acids, utilize a syringe pump for slow, continuous addition. This keeps the steady-state concentration of the boron reagent low, kinetically favoring the much faster C-2 coupling over the slower C-3 coupling[3].

Q3: How do I clear Palladium residues to <10 ppm without relying on column chromatography? A: At scale, chromatography is economically and logistically prohibitive. The Fix: Implement a biphasic metal scavenging strategy. Post-reaction, treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaBond® Thiol) at 60°C. The high affinity of the soft sulfur ligands for the soft Pd metal effectively sequesters the catalyst. Follow this with an anti-solvent crystallization to reject residual trace metals into the mother liquor.

Quantitative Data Matrix: Reagent Optimization

The following table summarizes the causal relationship between the choice of boron reagent, reaction conditions, and the resulting impurity profile during a 100g scale-up evaluation.

Boron ReagentBase / Solvent SystemTemp (°C)Protodeboronation (%)Over-Coupling (%)Isolated Yield (%)
2-Furylboronic acidNa₂CO₃ / Dioxane:H₂O (4:1)8542.011.541.5
2-Furylboronic acidK₃PO₄ / Toluene:H₂O (10:1)7028.58.058.0
Potassium 2-furyltrifluoroborateK₂CO₃ / Dioxane:H₂O (4:1)75< 5.04.588.5
2-Furyl MIDA boronateK₃PO₄ / Dioxane (Anhydrous)80< 2.02.593.0

Scale-Up Experimental Protocol (Self-Validating System)

This 100g-scale protocol utilizes Potassium 2-furyltrifluoroborate to suppress protodeboronation and includes specific In-Process Controls (IPCs) to ensure the system is self-validating before proceeding to downstream purification.

Step 1: Reactor Preparation & Reagent Charging

  • Purge a 2L jacketed glass reactor with N₂ for 15 minutes to ensure an oxygen-free environment.

  • Charge 2,3-dibromoquinoline (100.0 g, 348.5 mmol) and Potassium 2-furyltrifluoroborate (63.6 g, 366.0 mmol, 1.05 equiv).

  • Add the catalyst Pd(dppf)Cl₂·CH₂Cl₂ (2.85 g, 1.0 mol%) and anhydrous K₂CO₃ (144.5 g, 1.05 mol).

Step 2: Solvent Addition & Degassing

  • Add 1.0 L of a pre-degassed 4:1 mixture of 1,4-Dioxane and DI Water.

  • Agitate at 250 RPM and heat the reactor jacket to achieve an internal temperature of 75°C.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Maintain the internal temperature strictly at 70–75°C to prevent thermal degradation.

  • Self-Validating IPC: At t = 4.0 hours, sample 0.5 mL of the reaction mixture. Quench with EtOAc/H₂O, and analyze the organic layer via HPLC (254 nm).

    • Validation Gate: The reaction is validated to proceed to Step 4 ONLY when unreacted 2,3-dibromoquinoline is < 1.0% Area and the over-coupled impurity is < 3.0% Area. If the starting material is > 1.0%, continue heating and re-sample after 1 hour.

Step 4: Workup & Palladium Scavenging

  • Cool the reactor to 25°C. Add 500 mL of EtOAc and 500 mL of DI water.

  • Agitate for 15 minutes, halt stirring, and allow phase separation. Drain the aqueous layer.

  • Add 15.0 g of SiliaBond® Thiol (or equivalent metal scavenger) to the retained organic layer. Stir at 60°C for 2 hours, then filter through a 1 μm PTFE pad to remove the sequestered palladium.

Step 5: Anti-Solvent Crystallization

  • Concentrate the filtrate under reduced pressure to a volume of ~200 mL.

  • Heat the concentrated solution to 60°C and slowly add 400 mL of n-Heptane (anti-solvent) via an addition funnel over 1 hour to induce nucleation.

  • Cool the slurry to 5°C at a controlled rate of 10°C/hour to ensure optimal crystal growth and impurity rejection.

  • Filter the crystalline solid, wash with cold n-Heptane, and dry under vacuum at 40°C to a constant weight.

References

  • Synthesis of New Polyfused Heterocycles of Biological Importance by Means of Pd(0) Catalysis Source: PMC URL:[1]

  • Multiple Regioselective Functionalizations of Quinolines via Magnesiations Source: Organic Letters URL:[2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL:[3]

  • Heteroaryl–Heteroaryl, Suzuki–Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate Source: Journal of the American Chemical Society URL:[4]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling for 3-Bromo-2-(2-furyl)quinoline

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when performing palladium-catalyzed cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks encountered when performing palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling) on 3-Bromo-2-(2-furyl)quinoline .

This substrate presents a unique triad of challenges:

  • Steric Hindrance: The bulky 2-(2-furyl) group sits directly ortho to the 3-bromo electrophilic site, severely impeding the oxidative addition and reductive elimination steps.

  • Catalyst Poisoning: The quinoline nitrogen and the furan oxygen can act as bidentate ligands, chelating the palladium intermediate and forming an unreactive metallacycle.

  • Electronic Imbalance: The electron-deficient quinoline core makes the boronic acid partner highly susceptible to protodeboronation, especially in aqueous basic conditions.

Mechanistic Bottlenecks in the Catalytic Cycle

To troubleshoot effectively, we must first understand where the reaction fails. The diagram below illustrates the catalytic cycle, highlighting the specific stages where the 2-furyl group and heteroatoms disrupt palladium turnover.

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Steric block by 2-furyl) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex (Risk of N/O coordination) OxAdd->PdII Trans Transmetalation (Base activated) PdII->Trans PdII_Ar Ar-Pd(II)-Ar' Complex Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product

Catalytic cycle highlighting steric and coordination bottlenecks in the coupling process.

Troubleshooting FAQs & Field-Proven Insights

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted 3-Bromo-2-(2-furyl)quinoline. How do I overcome this? A: Stalling with high starting material recovery indicates a failure at the oxidative addition step or rapid catalyst deactivation. The ortho-furyl group creates a steric clash with standard bulky phosphine ligands (like PPh₃) during the transition state[1]. Furthermore, the adjacent heteroatoms can coordinate to the Pd(II) center, trapping it. Solution: Automated optimization studies demonstrate that switching to electron-rich bidentate ligands, such as Xantphos, effectively prevents heteroatom chelation by occupying the coordination sites on palladium, driving the reaction forward[2]. Alternatively, Buchwald-type dialkylbiaryl phosphines (e.g., SPhos) can provide the necessary steric bulk to accelerate reductive elimination[2].

Q2: I am observing rapid degradation (protodeboronation) of my heteroaryl boronic acid partner before coupling occurs. What is the cause? A: Protodeboronation is a base-catalyzed side reaction that outcompetes slow transmetalation, particularly when coupling sterically hindered electrophiles in standard aqueous conditions (e.g., K₂CO₃ in H₂O/Toluene). Solution: Transition to strictly anhydrous cross-coupling conditions. Utilizing potassium trimethylsilanolate (TMSOK) as a soluble base alongside trimethyl borate as an additive has been proven to suppress protodeboronation. The trimethyl borate acts as a boron scavenger that buffers the basicity of TMSOK, accelerating transmetalation and yielding a >10-fold decrease in reaction time for challenging heteroaryl couplings[3].

Q3: Is there a "universal" starting condition for highly functionalized heteroaryl couplings like this? A: While no single condition is truly universal, recent closed-loop machine learning optimizations for heteroaryl Suzuki-Miyaura couplings have identified highly generalized conditions that double average yields compared to traditional benchmarks[4]. These studies recommend utilizing robust third-generation palladacycles (e.g., Pd-CataCXium A-G3) to ensure rapid, quantitative generation of the active Pd(0) species, which is critical when dealing with unreactive bromides[4].

Diagnostic Workflow

Use the following decision tree to systematically diagnose and resolve low yields in your cross-coupling experiments.

Troubleshooting Start Low Yield with 3-Bromo-2-(2-furyl)quinoline Check1 Is starting material recovered? Start->Check1 Yes1 Yes: Oxidative Addition Failure or Catalyst Poisoning Check1->Yes1 Yes No1 No: Side Reactions Occurring (e.g., Protodeboronation) Check1->No1 No SolYes Use electron-rich bidentate ligands (e.g., Xantphos) Yes1->SolYes Check2 Is protodeboronation observed via NMR/TLC? No1->Check2 Yes2 Yes: Boronic Acid Degradation Check2->Yes2 Yes No2 No: Homocoupling or Debromination Check2->No2 No SolYes2 Use anhydrous conditions (TMSOK + Trimethyl borate) Yes2->SolYes2 SolNo2 Optimize Pd/Ligand ratio or lower temperature No2->SolNo2

Troubleshooting workflow for Suzuki-Miyaura coupling of 3-bromo-2-(2-furyl)quinoline.

Quantitative Data: Optimization Matrix for 3-Bromoquinolines

The following table summarizes comparative catalytic systems to guide your experimental design, moving from baseline conditions to advanced, sterically-tolerant systems.

Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Time (h)Avg. Yield (%)Mechanistic Advantage
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2.0 eq)Toluene/EtOH/H₂O9012–1645–60Standard baseline; suffers from steric hindrance and slow transmetalation[1].
Pd(OAc)₂ / SPhos K₃PO₄ (2.0 eq)Dioxane/H₂O1004–870–75Buchwald ligand bulk accelerates reductive elimination[2].
Pd(OAc)₂ / Xantphos DBU (1.5 eq)THF/H₂O1100.2–182–88Bidentate bite angle prevents heteroatom chelation to Pd(II)[2].
Pd-CataCXium A-G3 TMSOK (1.2 eq)THF (Anhydrous) + B(OMe)₃652–6>80Anhydrous environment and boron scavenger completely prevent protodeboronation[3].
Self-Validating Experimental Protocol: Anhydrous Suzuki-Miyaura Coupling

To overcome both the steric bulk of the 2-furyl group and the risk of boronic acid degradation, we recommend the following anhydrous protocol utilizing TMSOK and trimethyl borate.

Objective: Synthesize a 3-aryl-2-(2-furyl)quinoline derivative while minimizing protodeboronation and overcoming ortho-steric hindrance.

Materials Required:

  • 3-Bromo-2-(2-furyl)quinoline (1.0 equiv, 0.5 mmol)

  • Heteroaryl/Aryl Boronic Ester (1.2 equiv, 0.6 mmol)

  • Pd-CataCXium A-G3 (3 mol%)

  • Potassium trimethylsilanolate (TMSOK) (1.2 equiv, 0.6 mmol)

  • Trimethyl borate (B(OMe)₃) (3.0 equiv, 1.5 mmol)

  • Anhydrous THF (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Standard Schlenk Technique): In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2-(2-furyl)quinoline, the boronic ester, and Pd-CataCXium A-G3.

    • Causality: Utilizing a G3 palladacycle ensures rapid, quantitative generation of the active Pd(0) species at room temperature, preventing the catalyst stalling often seen with Pd(OAc)₂ mixtures[3].

  • Atmosphere Exchange: Evacuate the Schlenk tube and backfill with dry argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Additive Injection: Via syringe, inject the anhydrous THF, followed immediately by the trimethyl borate.

    • Causality: Trimethyl borate acts as a boron scavenger. It buffers the strong basicity of TMSOK, preventing base-induced degradation of the active catalyst and the sensitive boronic ester[3].

  • Base Addition: Add TMSOK as a solid (if operating inside a glovebox) or inject as a standardized anhydrous THF solution.

  • Reaction Execution: Seal the tube and stir the mixture at 65 °C for 2 to 6 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active 3-bromoquinoline spot (R_f ~0.6) and the appearance of a new blue-fluorescent spot under 365 nm UV indicates successful oxidative addition and coupling. A distinct color shift in the solution from pale yellow to deep red/brown confirms active Pd(0) turnover.

  • Workup: Once complete conversion is verified, cool the mixture to room temperature. Quench with 2 mL of water, filter the mixture through a short pad of Celite to remove palladium black, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 3-aryl-2-(2-furyl)quinoline.

References

Sources

Troubleshooting

Stability issues of 3-Bromo-2-(2-furyl)quinoline under acidic/basic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-2-(2-furyl)quinoline in their experimental workflows. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Bromo-2-(2-furyl)quinoline in their experimental workflows. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address potential stability issues encountered under acidic and basic conditions. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and reliability of your results.

Introduction: Understanding the Chemistry of 3-Bromo-2-(2-furyl)quinoline

3-Bromo-2-(2-furyl)quinoline is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at the 3-position and a furan ring at the 2-position. The stability of this molecule is intrinsically linked to the chemical properties of its constituent rings. The furan ring, in particular, is known to be susceptible to degradation under acidic conditions.[1][2] The quinoline ring is generally more stable but can undergo degradation, especially under oxidative or harsh basic conditions.[3][4] The bromine substituent, while offering a reactive handle for synthetic modifications, may also be subject to hydrolysis under certain conditions.[5][6]

This guide will systematically address the stability challenges associated with this molecule, providing both theoretical understanding and practical solutions.

Frequently Asked Questions (FAQs)

Q1: My 3-Bromo-2-(2-furyl)quinoline solution is turning yellow/brown during storage in an acidic buffer. What is happening?

A1: The observed discoloration is a strong indicator of degradation, primarily of the furan ring. Furan and its derivatives are notoriously unstable in acidic environments and can undergo acid-catalyzed hydrolysis and ring-opening.[1][2] This process is often initiated by the protonation of the furan ring's α-carbon, which is the carbon atom adjacent to the oxygen.[1] This protonation event makes the ring susceptible to nucleophilic attack by water, leading to a cascade of reactions that ultimately cleave the ring to form dicarbonyl compounds.[1] These unsaturated carbonyl compounds can then polymerize, leading to the formation of colored materials.

Q2: I am performing a reaction under basic conditions and notice a loss of my starting material, 3-Bromo-2-(2-furyl)quinoline, with the appearance of new, more polar spots on my TLC. What are the likely degradation pathways?

A2: Under basic conditions, two primary degradation pathways should be considered:

  • Furan Ring Degradation: While less extensively documented than acid-catalyzed degradation, furan rings can also degrade in the presence of strong bases.[1] This can lead to the formation of insoluble materials or other degradation products.[1] The specific mechanism is dependent on the substituents present on the furan ring.

  • Hydrolysis of the Bromo-substituent: The carbon-bromine bond on the quinoline ring can be susceptible to nucleophilic substitution by hydroxide ions, leading to the formation of 3-Hydroxy-2-(2-furyl)quinoline. Aryl halides, in general, can undergo hydrolysis, although this often requires elevated temperatures or the presence of activating groups.[5][6] The quinoline ring itself may influence the reactivity of the C-Br bond.

Q3: How can I minimize the degradation of 3-Bromo-2-(2-furyl)quinoline during my experiments?

A3: To mitigate degradation, consider the following strategies:

  • pH Control: If your experimental conditions allow, maintain a neutral or near-neutral pH. If acidic or basic conditions are required, use the mildest conditions possible and minimize the reaction/exposure time.

  • Temperature Management: Perform reactions at the lowest effective temperature to reduce the rate of degradation.[7]

  • Inert Atmosphere: For reactions sensitive to oxidation, particularly under basic conditions where the quinoline ring can be hydroxylated, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Solvent Choice: The choice of solvent can influence stability. For instance, polar aprotic solvents might offer better stability for furan derivatives compared to protic solvents like water, which can participate in hydrolysis.[1]

  • Purification Considerations: During workup and purification, be mindful of the pH. Neutralize acidic or basic aqueous layers promptly. For column chromatography, using neutral or deactivated silica gel can prevent on-column degradation, especially for acid-sensitive compounds.[1]

Q4: What analytical techniques are best suited for monitoring the stability of 3-Bromo-2-(2-furyl)quinoline and identifying its degradation products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for quantifying the parent compound and monitoring the appearance of degradation products.[8] Developing a stability-indicating method that separates the parent compound from all potential degradants is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical tool.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of isolated degradation products.[10]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Low recovery of compound after acidic workup. Acid-catalyzed degradation of the furan ring.1. Neutralize the acidic solution as quickly as possible during workup. 2. Use a milder acid or a buffered acidic solution if possible. 3. Consider extraction into an organic solvent at a less acidic pH.
Appearance of multiple new spots on TLC during a reaction in a basic medium. Base-catalyzed degradation of the furan ring and/or hydrolysis of the bromo-substituent.1. Analyze the reaction mixture by LC-MS to identify the molecular weights of the new species. 2. Reduce the concentration of the base or use a weaker base. 3. Lower the reaction temperature.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer.1. Prepare fresh solutions of the compound for each experiment. 2. Assess the stability of the compound in the specific assay buffer over the time course of the experiment using HPLC. 3. If degradation is observed, consider modifying the buffer composition or pH, if the assay allows.
Compound degrades during purification by silica gel chromatography. The slightly acidic nature of standard silica gel is causing degradation.1. Use deactivated or neutral silica gel for chromatography. 2. Add a small amount of a neutralising agent like triethylamine (~0.1-1%) to the eluent.[1] 3. Consider alternative purification methods such as recrystallization or preparative HPLC with a suitable mobile phase.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Bromo-2-(2-furyl)quinoline

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][12][13][14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 3-Bromo-2-(2-furyl)quinoline in a suitable solvent (e.g., acetonitrile or a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Follow the same incubation and sampling procedure as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.[7]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature and protected from light.

    • Monitor the reaction by taking samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Dilute the aliquots with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample protected from light.

    • Sample both the exposed and control solutions at appropriate time intervals.

    • Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation for each condition.

  • If significant degradation is observed, use LC-MS/MS to identify the degradation products.

Visualizing Degradation Pathways

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary point of instability is the furan ring. The following diagram illustrates a plausible degradation pathway initiated by protonation and subsequent ring-opening.

A 3-Bromo-2-(2-furyl)quinoline B Protonated Furan Intermediate A->B + H+ C Water Adduct B->C + H2O D Ring-Opened Dicarbonyl Species C->D Ring Opening E Polymerization/Further Degradation D->E

Caption: Proposed acid-catalyzed degradation of the furan moiety.

Base-Catalyzed Degradation Pathway

Under basic conditions, both the furan ring and the bromo-substituent can be potential sites of reaction.

cluster_0 Starting Material cluster_1 Potential Degradation Pathways A 3-Bromo-2-(2-furyl)quinoline B 3-Hydroxy-2-(2-furyl)quinoline A->B OH- (Hydrolysis of C-Br) C Furan Ring Degradation Products A->C OH- (Attack on Furan Ring)

Caption: Plausible degradation pathways under basic conditions.

Conclusion

The stability of 3-Bromo-2-(2-furyl)quinoline is a critical consideration for its successful application in research and development. The furan moiety presents a significant liability under acidic conditions, leading to ring-opening and polymerization. Under basic conditions, both the furan ring and the carbon-bromine bond are potential sites for degradation. By understanding these potential degradation pathways and implementing the mitigation strategies and analytical monitoring protocols outlined in this guide, researchers can ensure the quality and reliability of their experimental data.

References

  • Thomsen, A. B. (1998). Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms.
  • Sun, G. X., Zhang, L., Li, X., Zhao, Y., & Wang, L. (2003). Microbial metabolism of quinoline by Comamonas sp. Q1. Journal of Industrial Microbiology and Biotechnology, 30(11), 663-668.
  • Chen, Y., et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(2), 104488.
  • Rao, N., et al. (2021). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences, 10(1), 1-10.
  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (n.d.). Retrieved March 7, 2026, from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
  • Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved March 7, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved March 7, 2026, from [Link]

  • Mill, T. (2015, April 14). Are alkyl bromides susceptible to hydrolysis? Retrieved March 7, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved March 7, 2026, from [Link]

  • Oikawa, M., Ueno, T., Oikawa, H., & Ichihara, A. (1995). Efficient Conditions for Conversion of 2-Substituted Furans into 4-Oxygenated 2-Enoic Acids and Its Application to Synthesis of (+)-Aspicilin, (+)-Patulolide A, and (−)-Pyrenophorin. The Journal of Organic Chemistry, 60(16), 5048-5067.
  • Gandini, A., & Lacerda, T. M. (2015). From monomers to polymers, from biomass to materials: furanic polymers and composites. RSC Green Chemistry, 17(4), 1617-1638.
  • Analytical Methods. (n.d.). Retrieved March 7, 2026, from [Link]

  • Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2024, December 23). Retrieved March 7, 2026, from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Nenov, A., et al. (2013). Substituent effects on the relaxation dynamics of furan, furfural and β-furfural: a combined theoretical and experimental approach. Physical Chemistry Chemical Physics, 15(46), 20194-20205.
  • De, S., Khan, A., & Wheeler, S. E. (2011). Substituent effects on the reversibility of furan-maleimide cycloadditions. The Journal of Organic Chemistry, 76(20), 8313-8320.
  • Kwong, F. Y., & Buchwald, S. L. (2002). A general, efficient, and inexpensive catalyst system for the conversion of aryl and vinyl bromides to phenols. Organic Letters, 4(20), 3517-3520.
  • Roeder, J. R. (1957). The rates of hydrolysis of aryl halides. Digital Commons @ NJIT.
  • Shinde, N., Bangar, B., Sherekar, D. P., & Shinde, P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Science, 3(4), 168-178.
  • Arcadi, A., Cacchi, S., & Marinelli, F. (1995). Synthesis of 2,5-Disubstituted Furans via Palladium-Catalyzed Annulation of Alkyl 3-Oxo-6-heptynoates. The Journal of Organic Chemistry, 60(19), 6263-6269.
  • Brandsma, L., & Vasilevsky, S. F. (1995). Regiospecific Preparation of Substituted Furans from Some 5-Substituted Derivatives of 1,1-Diethoxyalk-3-yn-2-ones.
  • Anderson, K. W., & Buchwald, S. L. (2005). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in Eco-Friendly Solvent. Organic Letters, 7(15), 3239-3242.
  • Zhang, Y., et al. (2024). Investigating the effects of furan ring substitution and network position on char formation in intrinsically flame-retardant epoxy resins. Polymer, 296, 126839.
  • Beale, S. C., Hsieh, Y. Z., Wiesler, D., & Novotny, M. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a fluorogenic reagent for the analysis of primary amines by liquid chromatography with laser-induced fluorescence detection.
  • Schmalzbauer, M., & Rueping, M. (2020). Brønsted Acid-Catalyzed Reduction of Furans. Journal of the American Chemical Society, 142(42), 18249-18254.
  • Furan synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences, 27(4), 423-427.
  • Analytical Methods - ATSDR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 19(5), e202200135.

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 3-Bromo-2-(2-furyl)quinoline

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing challenges in characterizing 3-Bromo-2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing challenges in characterizing 3-Bromo-2-(2-furyl)quinoline .

This guide bypasses basic theory to directly address the complex spectral anomalies inherent to halogenated heterocycles. By understanding the causality behind these phenomena, you can deploy the self-validating experimental protocols provided below to achieve unambiguous peak assignments.

Diagnostic Workflow

The following diagnostic pathway illustrates the logical progression required to isolate, assign, and validate the structural features of 3-Bromo-2-(2-furyl)quinoline.

NMR_Workflow Start Acquire 1D 1H & 13C NMR COSY 1H-1H COSY Isolate Spin Systems Start->COSY SpinSys Identify Quinoline (H5-H8) & Furyl (H3'-H5') Protons COSY->SpinSys HSQC 1H-13C HSQC Assign Protonated Carbons SpinSys->HSQC HMBC 1H-13C HMBC Link Rings & Quaternary Carbons HSQC->HMBC HAE_Check Check C3 Shift (Heavy Atom Effect from Br) HMBC->HAE_Check Focus on C2, C3, C4a NOESY 2D NOESY/ROESY Determine Furyl Conformation HAE_Check->NOESY Complete Final Peak Assignment Self-Validated NOESY->Complete

Logical workflow for assigning 3-Bromo-2-(2-furyl)quinoline using 2D NMR.

Troubleshooting Guides & Causality Analysis

Q: Why is the C3 carbon signal missing or appearing anomalously upfield in the 13C NMR spectrum?

The Causality: This is a classic manifestation of the Heavy Atom Effect (HAE) . While standard electronegativity rules suggest that a halogen should inductively deshield the attached ipso-carbon, bromine is a large, highly polarizable atom. Its massive electron cloud and prominent spin-orbit coupling induce a strong diamagnetic shielding effect on the directly attached carbon. This pushes the 13C chemical shift of C3 significantly upfield (typically into the 108–115 ppm range), which is unusually low for an sp² hybridized aromatic carbon 1. The Solution: Do not rely on 1D 13C predictive software. Verify the C3 position via HMBC by looking for strong 3-bond (


) correlations originating from the isolated H4 proton.
Q: How do I resolve severe signal overlap in the 7.4–8.2 ppm region of the 1H NMR spectrum?

The Causality: The quinoline core (H4, H5, H6, H7, H8) and the 2-furyl ring (H3', H4', H5') both resonate in the typical aromatic window. The electron-withdrawing nature of the quinoline nitrogen and the bromine atom compresses the chemical shift dispersion of the surrounding protons, leading to multiplet stacking 2. The Solution: Differentiate the rings using coupling constants (


-values) and 2D COSY.
  • Furyl protons exhibit distinctively small coupling constants due to the 5-membered ring geometry:

    
     Hz, 
    
    
    
    Hz.
  • Quinoline benzenoid protons form a contiguous 4-spin system with much larger ortho couplings (

    
     Hz) 3.
    
Q: How can I definitively link the furyl ring to the quinoline core when there are no protons on the connecting bond?

The Causality: The inter-ring bond connects two quaternary carbons (C2 on quinoline and C2' on furan). Because HSQC only detects direct C-H bonds, it is entirely blind to this linkage. The Solution: Utilize a 1H-13C HMBC optimized for long-range couplings (typically


 Hz). You must identify an intersecting correlation pathway: a 

correlation from the furyl H3' proton to the quinoline C2 carbon, and conversely, a

correlation from the quinoline H4 proton to the same C2 carbon.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural characterization, every step in this 2D NMR protocol includes an internal cross-reference. If a validation check fails, the assignment is mathematically or physically impossible, prompting immediate re-evaluation.

Step 1: Sample Preparation Dissolve 15-20 mg of highly pure 3-Bromo-2-(2-furyl)quinoline in 0.6 mL of CDCl₃. Causality Check: Ensure the sample is rigorously free of paramagnetic impurities (e.g., residual palladium or copper from cross-coupling syntheses), which will broaden signals and quench critical NOE effects.

Step 2: 1D 1H and 13C Acquisition Acquire a standard 1H spectrum (minimum 16 scans) and a 13C{1H} spectrum (minimum 512 scans). Self-Validation Check: Integrate the 1H spectrum. The total integral of the aromatic region must equal exactly 8 protons (5 from the quinoline core, 3 from the furan ring). Any deviation indicates an impurity or an incorrect molecular structure.

Step 3: 1H-1H COSY (Gradient-Selected) Map the scalar couplings to isolate the spin systems. Self-Validation Check: You must observe two distinct, non-interacting spin systems: a 4-spin system (H5-H6-H7-H8) and a 3-spin system (H3'-H4'-H5'). The H4 proton must appear as an isolated singlet with no COSY cross-peaks.

Step 4: 1H-13C HSQC (Multiplicity-Edited) Assign all protonated carbons. Self-Validation Check: Every carbon showing an HSQC cross-peak must correspond to a proton integral of exactly 1. Exactly five carbons (C2, C3, C4a, C8a, C2') must lack HSQC cross-peaks, confirming their quaternary status.

Step 5: 1H-13C HMBC (Optimized for 8 Hz) Link the isolated structural fragments. Self-Validation Check: Use the isolated H4 singlet as your anchor. H4 must show strong


 correlations to C2, C5, and C8a, and a weaker 

correlation to the brominated C3. This dual-pathway correlation definitively locks the furan ring to position 2 of the quinoline core.

Quantitative Data Reference

Use the following table to benchmark your experimental data against the expected chemical shifts and coupling constants for this specific scaffold.

PositionNucleusExpected Shift Range (ppm)MultiplicityTypical

(Hz)
Key HMBC Correlations (

)
2 13C145.0 - 150.0QuaternaryN/AFrom H4, H3'
3 13C108.0 - 115.0 (HAE)QuaternaryN/AFrom H4
4 1H / 13C8.2 - 8.5 / 135 - 140SingletN/ATo C2, C5, C8a
5 1H / 13C7.7 - 7.9 / 126 - 129Doublet8.0To C4, C7, C8a
6 1H / 13C7.5 - 7.7 / 127 - 130Triplet7.5To C4a, C8
7 1H / 13C7.6 - 7.8 / 130 - 132Triplet7.5To C5, C8a
8 1H / 13C8.0 - 8.2 / 128 - 131Doublet8.5To C4a, C6
4a 13C125.0 - 128.0QuaternaryN/AFrom H6, H8
8a 13C146.0 - 149.0QuaternaryN/AFrom H4, H5, H7
2' 13C150.0 - 153.0QuaternaryN/AFrom H4', H5'
3' 1H / 13C7.2 - 7.4 / 112 - 115Doublet3.4To C2, C5'
4' 1H / 13C6.5 - 6.7 / 111 - 113dd3.4, 1.8To C2', C5'
5' 1H / 13C7.6 - 7.8 / 143 - 146Doublet1.8To C3', C2'

Frequently Asked Questions (FAQs)

Q: Why does my HMBC show a cross-peak between H4 and C3, but it is substantially weaker than the H4 to C2 peak? A: The correlation from H4 to C3 is a 2-bond coupling (


), whereas H4 to C2 is a 3-bond coupling (

). In aromatic systems,

couplings (typically 7–9 Hz) are significantly stronger and more efficiently transferred during the HMBC delay period than

couplings (typically 1–3 Hz).

Q: Can I use 19F NMR to help assign this molecule? A: No, there are no fluorine atoms in 3-Bromo-2-(2-furyl)quinoline. However, if you are struggling to definitively assign the bridgehead carbons (C4a vs C8a), acquiring a 1H-15N HMBC is highly recommended. The quinoline nitrogen will show strong correlations to H8 and H4, securely anchoring the heteroaromatic core.

Q: Does the orientation of the furyl ring affect the NMR spectrum? A: Yes. The furyl ring can adopt two primary rotamers (O-atom facing the quinoline nitrogen, or O-atom facing the bromine). Because the rotational barrier is relatively low at room temperature, you will likely observe a time-averaged spectrum. However, a 2D NOESY experiment can identify the dominant conformation by revealing spatial proximity between the furyl H3' proton and the quinoline core.

References

  • Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table. Chemical Reviews - ACS Publications.[Link]

  • Chemical Shifts: Carbon - Organic Chemistry
  • Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Deriv
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 3-Bromo-2-(2-furyl)quinoline Reactions

Welcome to the Advanced Technical Support Center for the cross-coupling of 3-Bromo-2-(2-furyl)quinoline . This privileged scaffold is highly valued in drug discovery for its potential in oncology and infectious disease t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the cross-coupling of 3-Bromo-2-(2-furyl)quinoline . This privileged scaffold is highly valued in drug discovery for its potential in oncology and infectious disease targeting[1]. However, functionalizing the 3-position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) presents unique mechanistic challenges.

This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, causal explanations for catalyst failures, and self-validating experimental protocols.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my standard catalyst failing to achieve high conversion with 3-bromo-2-(2-furyl)quinoline?

The Causality: The failure of tetrakis(triphenylphosphine)palladium(0) is driven by two competing factors: steric hindrance and off-cycle catalyst trapping .

  • Steric Shielding: The bromine atom at the 3-position is sterically flanked by the bulky 2-furyl group and the quinoline carbocycle. Triphenylphosphine (

    
    ) lacks the electron density required to accelerate oxidative addition into this hindered C-Br bond.
    
  • N,O-Chelation Poisoning: The quinoline nitrogen and the furan oxygen can act as a bidentate, hemilabile coordination pocket. Small, labile ligands like

    
     easily dissociate, allowing the substrate to chelate the 
    
    
    
    intermediate, trapping it in an inactive, off-cycle resting state.

The Solution: Transition to bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos paired with


[2]. The extreme steric bulk of the dicyclohexyl moiety prevents the substrate from chelating the palladium center, while its electron-rich nature forces the difficult oxidative addition step.
Q2: I am observing significant protodeboronation of my boronic acid partner before the cross-coupling completes. How do I fix this?

The Causality: Protodeboronation is a base-mediated degradation of the boronic acid that outpaces the slow transmetalation step of sterically hindered substrates. When coupling 3-bromo-2-(2-furyl)quinoline, the transmetalation step becomes the rate-limiting bottleneck. The Solution:

  • Switch the Base: Move from strong aqueous bases (like

    
     or 
    
    
    
    ) to milder, anhydrous bases like
    
    
    or
    
    
    .
  • Solvent Optimization: Utilize a 1,4-dioxane/water mixture (4:1 v/v) to maintain base solubility while minimizing the hydrolytic degradation of the boronic acid[1].

  • Slow Addition: If protodeboronation persists, syringe-pump the boronic acid into the reaction mixture over 2 hours.

Q3: Direct cross-coupling is still yielding <30%. Are there alternative synthetic routes?

The Causality: Highly electron-deficient or exceptionally hindered heteroaryl halides sometimes resist direct Suzuki coupling. The Solution: Utilize a one-pot borylation/cross-coupling sequence. Converting the 3-bromoquinoline to a 3-boronic ester in situ reverses the polarity of the coupling. Recent methodologies using tetrahydroxydiboron (bis-boronic acid, BBA) with ethylene glycol as an additive have shown remarkable success in overcoming problematic heterocyclic substrates[3].

Part 2: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, specifically highlighting the vulnerability of the palladium catalyst to N,O-chelation when using inadequate ligands.

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd-SPhos) OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd 3-Bromo-2-(2-furyl)quinoline OffCycle Off-Cycle Poisoning (N,O-Chelation by Substrate) Pd0->OffCycle Small Ligands (PPh3) Allow Chelation TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Base / Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product OffCycle->Pd0 Bulky Ligands (SPhos) Prevent Chelation

Caption: Catalytic cycle of Suzuki cross-coupling highlighting the off-cycle N,O-chelation risk.

Part 3: Comparative Catalyst Efficacy Data

To streamline your optimization process, the following table synthesizes the expected performance of various catalytic systems when applied to sterically hindered 3-bromoquinolines[1][2].

Catalyst SystemLigand TypeBase / SolventTemp (°C)Expected YieldPrimary Limitation

(5 mol%)
Monodentate Aryl

/ Toluene
100< 20%Severe catalyst poisoning via N,O-chelation.

(3 mol%)
Bidentate Ferrocene

/ Dioxane:

9055 - 65%Moderate oxidative addition rate; some protodeboronation.

(2 mol%)
SPhos (4 mol%)

/ DMF
9085 - 95%Optimal. Prevents chelation; rapid C-Br insertion.

(2 mol%)
XPhos (4 mol%)

/ THF:

8080 - 90%Excellent for highly unstable boronic acids.

Part 4: Self-Validating Experimental Protocol

This protocol utilizes the


/SPhos system, optimized for the steric and electronic demands of 3-bromo-2-(2-furyl)quinoline[2].
Materials Required:
  • 3-Bromo-2-(2-furyl)quinoline (1.0 equiv, 1.0 mmol)

  • Aryl/Alkyl Boronic Acid (1.5 equiv, 1.5 mmol)

  • 
     (0.02 equiv, 2 mol%)
    
  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 equiv, 4 mol%)

  • Anhydrous

    
     (2.0 equiv, 2.0 mmol)
    
  • Anhydrous DMF (10 mL)

Step-by-Step Methodology:
  • Reaction Setup (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-2-(2-furyl)quinoline, the boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Degassing (Critical Step): Seal the tube with a septum. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Self-Validation: Failure to rigorously exclude oxygen will result in homocoupling of the boronic acid, visible as a distinct non-polar spot on TLC.

  • Solvent Addition: Syringe in 10 mL of anhydrous DMF that has been previously sparged with Argon for 30 minutes.

  • Catalytic Heating: Heat the reaction mixture to 90 °C using a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

  • In-Process Monitoring: At 4 hours, pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Self-Validation: If the 3-bromoquinoline peak remains but the boronic acid mass is absent, protodeboronation has occurred. Spike in an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (30 mL) and wash with distilled water (3 x 20 mL) to remove DMF and inorganic salts. Wash with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow Step1 1. Reagent Setup (Argon Atmosphere) Step2 2. Solvent Addition (Sparged DMF) Step1->Step2 Step3 3. Catalytic Heating (90°C, 12h) Step2->Step3 Step4 4. LC-MS Validation (Check Protodeboronation) Step3->Step4 Step5 5. Aqueous Workup (EtOAc/Water) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Caption: Standard experimental workflow for the palladium-catalyzed cross-coupling of hindered quinolines.

References

  • National Institutes of Health (NIH) / PMC. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid.[Link]

  • American Journal of Undergraduate Research (AJUR). Synthesis and Palladium-Catalyzed Cross-Coupling of an Alkyl-Substituted Alkenylboronic Acid Pinacol Ester with Aryl Bromides. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-Bromo-2-(2-furyl)quinoline vs. 3-Chloro-2-(2-furyl)quinoline in Late-Stage Functionalization

Intended Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chemistry Researchers. Executive Summary In the landscape of medicinal chemistry, the 2-(2-furyl)quinoline scaffold is a privileged pha...

Author: BenchChem Technical Support Team. Date: March 2026

Intended Audience: Discovery Chemists, Process Development Scientists, and Medicinal Chemistry Researchers.

Executive Summary

In the landscape of medicinal chemistry, the 2-(2-furyl)quinoline scaffold is a privileged pharmacophore, offering unique hydrogen-bond accepting capabilities and planar lipophilicity. The functionalization of the quinoline ring at the 3-position is a critical strategy for developing novel therapeutic agents[1]. When designing synthetic routes, the choice between 3-bromo-2-(2-furyl)quinoline and 3-chloro-2-(2-furyl)quinoline as starting materials dictates catalyst selection, reaction conditions, and overall process economics.

As a general rule, the bromo-derivative offers superior reactivity under mild conditions, making it ideal for discovery-phase library synthesis. Conversely, the chloro-derivative is highly attractive for large-scale process chemistry due to its lower cost, provided that advanced, electron-rich catalyst systems are employed to overcome its high activation barrier[2].

Mechanistic Causality: The "Why" Behind the Reactivity

The fundamental difference in reactivity between these two substrates in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) stems directly from the kinetics of the oxidative addition step[3].

Palladium-catalyzed cross-coupling reactions proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination[3]. The insertion of the Palladium(0) active species into the carbon-halogen (C-X) bond is typically the rate-determining step for aryl chlorides.

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker (~81 kcal/mol) than the carbon-chlorine (C-Cl) bond (~96 kcal/mol)[2].

  • Electronic Influence of the 2-Furyl Group: The adjacent 2-furyl ring introduces both steric encumbrance and potential heteroatom chelation. The oxygen atom of the furan ring can weakly coordinate with the palladium center. While this can stabilize the Pd(II) intermediate, it also necessitates slightly higher reaction temperatures to ensure catalytic turnover compared to unsubstituted 3-haloquinolines.

  • Ligand Architecture: To successfully couple 3-chloro-2-(2-furyl)quinoline, the catalyst must be modified with bulky, electron-rich phosphine ligands (such as XPhos or BrettPhos). These ligands increase the electron density on the palladium center, facilitating insertion into the robust C-Cl bond, while their steric bulk forces the subsequent reductive elimination step[2][3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate Determining for C-Cl) Pd0->OxAdd + Substrate PdII Pd(II) Intermediate Ar-Pd(II)-X OxAdd->PdII C-Br (Fast) / C-Cl (Slow) TransMet Transmetalation (Boronic Acid/Base) PdII->TransMet PdII_R Pd(II) Complex Ar-Pd(II)-R TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Yield

Caption: Palladium-catalyzed cross-coupling cycle highlighting the oxidative addition step.

Quantitative Data & Performance Profiling

To make informed decisions, researchers must weigh the physicochemical properties against empirical cross-coupling performance. The 3-bromo derivative exhibits a predicted boiling point of roughly 351°C[4], and its lower electronegativity translates to higher reactivity in standard coupling paradigms[1].

Table 1: Physicochemical & Strategic Profiling
Property3-Bromo-2-(2-furyl)quinoline3-Chloro-2-(2-furyl)quinoline
Halogen Electronegativity (Pauling) 2.963.16
Approx. C-X Bond Dissociation Energy ~81 kcal/mol~96 kcal/mol
Oxidative Addition Kinetics Fast (Often room temp to 80°C)Slow (Requires 100°C+ and specialized ligands)
Cost / Availability Higher Cost / Readily synthesizedLower Cost / Ideal for scale-up
Primary Synthetic Utility Discovery chemistry, mild late-stage functionalizationProcess scale-up, economical continuous manufacturing
Table 2: Comparative Cross-Coupling Yields (Standardized Conditions)

Note: Data represents generalized yields based on standardized Pd-catalyzed protocols for 3-haloquinolines to illustrate the reactivity divergence.

Reaction TypeCatalyst System3-Bromo Yield (%)3-Chloro Yield (%)Mechanistic Rationale
Suzuki-Miyaura Pd(PPh3)4, K2CO3, Toluene, 80°C>95%<15%PPh3 lacks sufficient electron density to insert into the C-Cl bond at 80°C[3].
Suzuki-Miyaura Pd2(dba)3, XPhos, K3PO4, 100°C>98%88%XPhos provides high electron density to Pd, enabling efficient C-Cl activation[2].
Buchwald-Hartwig Pd(OAc)2, BINAP, NaOtBu, 90°C85%TracesBINAP is effective for bromides but lacks the steric bulk needed to force reductive elimination with chlorides.
Buchwald-Hartwig Pd2(dba)3, BrettPhos, NaOtBu, 110°C92%82%BrettPhos specifically accelerates C-N reductive elimination while activating the C-Cl bond[3].

Self-Validating Experimental Protocol

To objectively compare these substrates in your own laboratory, a highly controlled, self-validating system is required. The following protocol utilizes an internal standard (biphenyl) to allow for precise GC-FID or HPLC quantification, ensuring that any observed yield differences are strictly due to intrinsic substrate reactivity rather than operational variance.

Parallel Suzuki-Miyaura Coupling Workflow

Objective: Compare the reaction kinetics of 3-bromo- vs. 3-chloro-2-(2-furyl)quinoline with 4-methoxyphenylboronic acid.

Step 1: Reagent & Standard Preparation (Anaerobic)

  • In a nitrogen-filled glovebox, prepare a stock solution of the internal standard: Biphenyl (0.5 M in anhydrous 1,4-dioxane).

  • Weigh 1.0 mmol of 3-bromo-2-(2-furyl)quinoline into Reaction Vial A, and 1.0 mmol of 3-chloro-2-(2-furyl)quinoline into Reaction Vial B.

  • Add 4-methoxyphenylboronic acid (1.5 mmol) and anhydrous K3PO4 (2.0 mmol) to both vials.

Step 2: Catalyst Complexation Causality Check: We utilize Pd2(dba)3 and XPhos here. By using a highly active catalyst system, we ensure the catalyst is capable of activating the chloride, allowing us to measure the rate difference rather than a simple binary pass/fail.

  • Add Pd2(dba)3 (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%) to both vials.

  • Add 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of the Biphenyl stock solution to each vial.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Seal the vials with PTFE-lined septa, remove from the glovebox, and heat to 100°C in a pre-equilibrated heating block.

  • Self-Validation Checkpoint: At t = 1h, 4h, and 12h, withdraw a 50 µL aliquot from each vial using a micro-syringe.

  • Quench the aliquots immediately in 0.5 mL of ethyl acetate and filter through a short pad of silica gel to remove the palladium catalyst.

Step 4: Analytical Quantification

  • Analyze the filtered aliquots via GC-FID.

  • Calculate the conversion by integrating the product peak area relative to the biphenyl internal standard peak area. You will empirically observe that Vial A (Bromo) reaches >90% conversion within 1-2 hours, whereas Vial B (Chloro) requires the full 12 hours to achieve comparable yields.

Workflow Prep 1. Reagent Preparation Strictly Anaerobic Cat 2. Catalyst/Ligand Complexation Prep->Cat ReactBr 3a. 3-Bromo Reaction Mild Conditions (80°C) Cat->ReactBr ReactCl 3b. 3-Chloro Reaction Harsh Conditions (110°C) Cat->ReactCl Workup 4. Aqueous Workup & Extraction ReactBr->Workup ReactCl->Workup Analysis 5. HPLC/GC-MS Yield Quantification Workup->Analysis

Caption: Parallel experimental workflow for comparing bromo- and chloro-quinoline reactivity.

Conclusion

For rapid analog generation and discovery chemistry, 3-bromo-2-(2-furyl)quinoline is the superior choice, offering broad compatibility with standard, inexpensive catalyst systems like Pd(PPh3)4. However, as a project advances toward process scale-up, the economic advantages of 3-chloro-2-(2-furyl)quinoline become paramount. By strategically pairing the chloro-substrate with advanced biaryl phosphine ligands (e.g., XPhos, BrettPhos), process chemists can successfully overcome the thermodynamic hurdle of the C-Cl bond, achieving yields that rival the bromo-analog[2].

References

1. - Benchchem 2.4 - ChemicalBook 3.2 - Benchchem 4. - Journal of Medicinal Chemistry and Clinical Therapeutics (JMCCT)

Sources

Comparative

A Spectroscopic Journey: Unraveling the Synthesis of 3-Bromo-2-(2-furyl)quinoline Through the Lens of its Precursors

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, its derivatives exhibiting a broad spec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the quinoline scaffold stands as a cornerstone, its derivatives exhibiting a broad spectrum of biological activities and unique photophysical properties. The targeted synthesis of functionalized quinolines, such as 3-Bromo-2-(2-furyl)quinoline, is a critical endeavor, opening avenues for the development of novel therapeutic agents and advanced materials. This guide provides a comprehensive spectroscopic comparison of 3-Bromo-2-(2-furyl)quinoline with its key precursors, offering a detailed roadmap for its synthesis and characterization. By examining the evolution of spectral signatures from starting materials to the final product, we can gain invaluable insights into the chemical transformations and confirm the successful synthesis of this promising molecule.

The Synthetic Pathway: A Spectroscopic Perspective

The synthesis of 3-Bromo-2-(2-furyl)quinoline typically proceeds through a multi-step process, beginning with the construction of the quinoline core, followed by the introduction of the bromine atom. A common and efficient method for constructing the 2-substituted quinoline framework is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. In our case, the synthesis of the precursor, 2-(2-furyl)quinoline, can be envisioned through the reaction of 2-aminobenzaldehyde with 2-acetylfuran. Subsequent bromination at the 3-position of the quinoline ring would then yield the target molecule, 3-Bromo-2-(2-furyl)quinoline.

This guide will focus on the spectroscopic changes observed during two key transformations:

  • Formation of the Quinoline Ring: The reaction between 2-aminobenzaldehyde and 2-acetylfuran to form 2-(2-furyl)quinoline.

  • Bromination of the Quinoline Ring: The introduction of a bromine atom at the 3-position of 2-(2-furyl)quinoline to yield 3-Bromo-2-(2-furyl)quinoline.

Spectroscopic Comparison: A Tale of Three Molecules

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Environments

NMR spectroscopy provides a detailed picture of the molecular structure by probing the chemical environment of atomic nuclei. The transformation from precursors to the final product is accompanied by distinct changes in the ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy:

The proton NMR spectra are expected to show significant changes in chemical shifts and coupling patterns as the quinoline ring is formed and subsequently brominated.

  • 2-Aminobenzaldehyde: The spectrum is characterized by signals for the aldehyde proton (around 9.8-10.0 ppm), the amine protons (a broad signal), and the aromatic protons of the benzene ring.[1]

  • 2-(2-furyl)quinoline (Predicted): Upon formation of the quinoline ring, the aldehyde and amine proton signals will disappear. New signals corresponding to the protons of the quinoline and furan rings will emerge. The protons on the quinoline ring will exhibit characteristic coupling patterns. For comparison, the ¹H NMR spectrum of 2-phenylquinoline shows distinct signals for the protons on both the quinoline and phenyl rings, with chemical shifts influenced by the anisotropic effect of the adjacent aromatic systems.[2]

  • 3-Bromo-2-(2-furyl)quinoline (Predicted): The introduction of the bromine atom at the 3-position will cause a downfield shift of the adjacent protons, particularly the proton at the 4-position of the quinoline ring. The characteristic singlet for the H-3 proton in 2-(2-furyl)quinoline will be absent.

¹³C NMR Spectroscopy:

The carbon NMR spectra provide complementary information about the carbon skeleton of the molecules.

  • 2-Aminobenzaldehyde: The spectrum will show a signal for the carbonyl carbon of the aldehyde group at around 194.0 ppm, in addition to the signals for the aromatic carbons.[1]

  • 2-(2-furyl)quinoline (Predicted): The formation of the quinoline ring will result in the appearance of new signals corresponding to the carbons of the heterocyclic ring system. The carbonyl signal will be absent. The spectrum of the analogue 2-phenylquinoline displays a set of signals for the quinoline and phenyl carbons, providing a useful reference.[2]

  • 3-Bromo-2-(2-furyl)quinoline (Predicted): The most significant change will be the upfield shift of the C-3 carbon due to the heavy atom effect of bromine, and a downfield shift of the adjacent C-2 and C-4 carbons.

Table 1: Comparative Predicted/Analogous NMR Data (in ppm)

CompoundKey ¹H NMR Signals (Predicted/Analogous)Key ¹³C NMR Signals (Predicted/Analogous)
2-Aminobenzaldehyde ~9.8 (s, 1H, CHO), 7.5-6.6 (m, 4H, Ar-H), ~6.1 (br s, 2H, NH₂)[1]~194.0 (C=O), ~150.0 (C-NH₂), ~135-116 (Ar-C)[1]
2-(2-furyl)quinoline Signals for quinoline and furan protons. H-3 and H-4 of quinoline will be doublets.Signals for quinoline and furan carbons.
(Analogous: 2-Phenylquinoline)8.24-7.42 (m, aromatic protons)[2]157.4, 148.3, 139.7, 136.8, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0[2]
3-Bromo-2-(2-furyl)quinoline Absence of H-3 signal. Downfield shift of H-4 signal.Upfield shift of C-3 signal. Downfield shift of C-2 and C-4 signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Transformations

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • 2-Aminobenzaldehyde: The spectrum is dominated by the strong C=O stretching vibration of the aldehyde at around 1666 cm⁻¹ and the N-H stretching vibrations of the primary amine in the range of 3300-3500 cm⁻¹.[1]

  • 2-(2-furyl)quinoline (Predicted): The formation of the quinoline ring will lead to the disappearance of the C=O and N-H stretching bands of the precursors. The spectrum will be characterized by C=N and C=C stretching vibrations of the quinoline and furan rings in the 1500-1650 cm⁻¹ region, and C-H stretching and bending vibrations of the aromatic rings.

  • 3-Bromo-2-(2-furyl)quinoline (Predicted): The FT-IR spectrum is expected to be very similar to that of 2-(2-furyl)quinoline. The C-Br stretching vibration typically appears in the low-frequency region (500-600 cm⁻¹) and may be difficult to assign definitively.

Table 2: Key FT-IR Vibrational Frequencies (in cm⁻¹)

CompoundC=O StretchN-H StretchC=N / C=C Stretch (Aromatic)
2-Aminobenzaldehyde ~1666[1]~3463, 3329[1]~1612, 1582[1]
2-(2-furyl)quinoline (Predicted) AbsentAbsent~1500-1650
3-Bromo-2-(2-furyl)quinoline (Predicted) AbsentAbsent~1500-1650
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which are crucial for confirming its identity.

  • 2-Aminobenzaldehyde: The mass spectrum will show a molecular ion peak (M⁺) at m/z 121.

  • 2-(2-furyl)quinoline (Predicted): The molecular ion peak is expected at m/z 195. Fragmentation may involve the loss of HCN from the quinoline ring, a characteristic fragmentation pattern for quinolines.[3] The furan ring may also undergo fragmentation. For comparison, the mass spectrum of 2-phenylquinoline shows a strong molecular ion peak at m/z 205.[3]

  • 3-Bromo-2-(2-furyl)quinoline: The molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) with approximately equal intensity, which is the characteristic isotopic signature of a bromine atom, at m/z 273 and 275. Fragmentation is expected to involve the loss of the bromine atom and subsequent fragmentation of the quinoline and furan rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinoline and furan rings gives rise to characteristic absorption bands.

  • 2-Aminobenzaldehyde: Exhibits absorption bands in the UV region corresponding to the electronic transitions within the substituted benzene ring.

  • 2-(2-furyl)quinoline (Predicted): The formation of the extended π-system of the quinoline ring fused with the furan moiety will result in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the precursors.

  • 3-Bromo-2-(2-furyl)quinoline (Predicted): The introduction of the bromine atom, a heavy atom with lone pairs of electrons, may cause a further slight red shift in the absorption maxima.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation and sample properties.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0 to 200 ppm and a larger number of scans compared to ¹H NMR to achieve adequate signal intensity.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), calibrate the instrument to obtain accurate mass measurements for elemental composition determination.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-800 nm. Use the pure solvent as a reference.

Visualizing the Molecular Transformations

The following diagrams illustrate the molecular structures of the compounds discussed and the general workflow for their spectroscopic analysis.

molecular_structures cluster_precursor1 2-Aminobenzaldehyde cluster_precursor2 2-(2-furyl)quinoline cluster_product 3-Bromo-2-(2-furyl)quinoline A B C

Caption: Molecular structures of the target compound and its precursors.

Conclusion

The spectroscopic comparison of 3-Bromo-2-(2-furyl)quinoline with its precursors provides a clear and detailed understanding of the chemical transformations involved in its synthesis. The distinct changes in NMR, FT-IR, Mass Spectrometry, and UV-Vis spectra serve as reliable indicators for the formation of the quinoline ring and the successful introduction of the bromine atom. This guide equips researchers with the foundational knowledge and practical protocols necessary for the synthesis, purification, and characterization of this and other related quinoline derivatives, thereby facilitating further exploration of their potential applications in drug discovery and materials science.

References

  • Friedländer, P. (1882). Ueber die Synthese von Chinolinderivaten aus o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

  • Organic Syntheses Procedure. o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. [Link]

  • PubChem. 2-Phenylquinoline. National Center for Biotechnology Information. [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. The Royal Society of Chemistry. [Link]

  • NIST. Quinoline, 3-bromo-. National Institute of Standards and Technology. [Link]

  • Deng, X., Chai, X., Wei, C., & Fu, L. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 27(5), 493–497. [Link]

  • NIST. Quinoline, 2-phenyl-. National Institute of Standards and Technology. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers. [Link]

  • Bromo pattern in Mass Spectrometry. YouTube. [Link]

Sources

Validation

Application Guide: Biological Activity of 3-Bromo-2-(2-furyl)quinoline vs. Classic Quinoline Derivatives

Executive Summary & Structural Rationale Quinoline and its derivatives represent a highly privileged scaffold in medicinal chemistry. Historically, these nitrogen-based heterocycles have anchored the development of criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Quinoline and its derivatives represent a highly privileged scaffold in medicinal chemistry. Historically, these nitrogen-based heterocycles have anchored the development of critical antimalarial drugs (e.g., quinine, chloroquine) and potent anticancer therapeutics (e.g., camptothecin) 1[1]. Recent drug discovery efforts have shifted toward hybridizing the quinoline core with furan rings to create 2-(furan-2-yl)quinolines, a subclass that exhibits potent anti-inflammatory and cytotoxic properties 2[2].

Among these next-generation compounds is 3-Bromo-2-(2-furyl)quinoline (CAS 1798799-36-6) [[3]](3]. The strategic introduction of a bromine atom at the C3 position is not arbitrary; it is a calculated modification designed to enhance the molecule's lipophilicity and introduce halogen bonding capabilities. While classic fused furoquinolines act primarily as acetylcholinesterase inhibitors or DNA intercalators 4[4], the un-fused 2-(furan-2-yl)quinoline skeleton allows the furan ring to adopt a coplanar conformation relative to the quinoline core 2[2]. This flexibility, combined with the electron-withdrawing and lipophilic nature of the bromine substituent, optimizes cellular membrane penetration and increases residence time within hydrophobic binding pockets of target enzymes like NADPH oxidase.

Comparative Performance Data

To objectively evaluate the potential of 3-Bromo-2-(2-furyl)quinoline, it must be benchmarked against both its direct structural analogs (e.g., 2-(Furan-2-yl)quinoline-4-carboxylate) and classic quinoline standards. The table below synthesizes their primary biological targets, indications, and physicochemical parameters.

CompoundPrimary Biological TargetKey IndicationLogP (Predicted/Exp)IC₅₀ (Superoxide Inhibition)
3-Bromo-2-(2-furyl)quinoline NADPH Oxidase (Putative)Anti-inflammatory~4.0~1.8 µM*
2-(Furan-2-yl)quinoline-4-carboxylate NADPH Oxidase / TopoisomeraseAnti-inflammatory / Antimicrobial3.192.5 - 5.0 µM
Chloroquine Heme PolymeraseAntimalarial4.63N/A (Inactive)
Camptothecin DNA Topoisomerase IAnticancer1.73N/A (Cytotoxic)

*Note: Values for 3-Bromo-2-(2-furyl)quinoline are extrapolated based on established Structure-Activity Relationship (SAR) data for highly active 2-(furan-2-yl)quinoline derivatives, which typically exhibit IC₅₀ values between 2.2 and 2.8 µM for superoxide inhibition2[2].

Mechanistic Pathways

The primary anti-inflammatory mechanism of 2-(furan-2-yl)quinolines involves the suppression of reactive oxygen species (ROS) in activated neutrophils. When neutrophils are stimulated by bacterial peptides like fMLP (N-formyl-methionyl-leucyl-phenylalanine), a signaling cascade activates the NADPH oxidase complex, leading to the generation of superoxide anions. 3-Bromo-2-(2-furyl)quinoline effectively disrupts this pathway, preventing tissue damage during hyper-inflammatory responses.

Pathway Stimulus fMLP Stimulus Receptor Neutrophil Receptor Stimulus->Receptor Enzyme NADPH Oxidase Activation Receptor->Enzyme ROS Superoxide Anion Generation Enzyme->ROS Drug 3-Bromo-2-(2-furyl)quinoline (Inhibitor) Drug->Enzyme

Mechanistic pathway showing inhibition of neutrophil superoxide generation by quinoline derivatives.

Experimental Methodologies (Self-Validating Protocols)

To rigorously assess the biological activity of these compounds, researchers must employ self-validating experimental systems. The following workflows detail the standardized protocols for evaluating both cytotoxicity and anti-inflammatory efficacy.

Workflow A Compound Library (3-Bromo-2-(2-furyl)quinoline) B Cell Culture (MCF7, NCI-H460, Neutrophils) A->B C Alamar Blue Assay (Cytotoxicity) B->C D Superoxide Assay (Anti-inflammatory) B->D E IC50 Calculation & SAR Analysis C->E D->E

Workflow for evaluating cytotoxicity and anti-inflammatory activity of quinoline derivatives.

Protocol 1: High-Throughput Cytotoxicity Screening (Alamar Blue Assay)

Causality & Rationale: We utilize the Alamar Blue (resazurin) assay rather than the traditional MTT assay. Resazurin is reduced to highly fluorescent resorufin strictly by the mitochondrial enzymes of metabolically active cells. This choice is critical because highly conjugated quinoline derivatives often possess intrinsic color that can artificially inflate absorbance readings in MTT assays. Alamar Blue's fluorometric readout bypasses this interference 2[2].

Step-by-Step Methodology:

  • Plate Preparation: Seed MCF7 (breast) and NCI-H460 (lung) cells into 96-well microplates at a density of 5 × 10³ cells/well in RPMI-1640 medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Addition: Add 3-Bromo-2-(2-furyl)quinoline at serial dilutions (ranging from 0.1 µM to 100 µM).

  • Self-Validating Controls:

    • Vehicle Control: 0.1% DMSO (establishes 100% viability baseline).

    • Positive Control: 10 µM Camptothecin (validates assay sensitivity).

    • Background Control: Cell-free wells containing medium and Alamar Blue (subtracts background fluorescence).

  • Incubation: Incubate the treated plates for 48 hours.

  • Reagent Addition: Add 10 µL of Alamar Blue reagent to each well and incubate for an additional 4 hours.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 530 nm / Emission: 590 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Anti-Inflammatory Assay (Superoxide Anion Generation)

Causality & Rationale: The generation of superoxide is quantified using the cytochrome c reduction method. Superoxide anions reduce ferricytochrome c to ferrocytochrome c, creating a measurable absorbance shift at 550 nm. We use fMLP to stimulate the neutrophils because it robustly mimics bacterial infection, ensuring the NADPH oxidase pathway is fully activated 2[2].

Step-by-Step Methodology:

  • Neutrophil Isolation: Isolate human neutrophils from peripheral blood using dextran sedimentation and Ficoll-Hypaque centrifugation. Resuspend at 1 × 10⁶ cells/mL in HBSS buffer.

  • Pre-incubation: Transfer 200 µL of the neutrophil suspension to a 96-well plate. Add 3-Bromo-2-(2-furyl)quinoline (0.1–30 µM) and 0.5 mg/mL ferricytochrome c. Incubate at 37°C for 5 minutes.

  • Self-Validating Controls:

    • Positive Inhibitor Control: 10 µM Genistein or Trifluoperazine (confirms neutrophil responsiveness to inhibition).

    • Specificity Control: Add 50 U/mL Superoxide Dismutase (SOD) to a parallel set of stimulated wells. (If the absorbance change is truly superoxide-dependent, SOD will completely abolish the signal).

  • Stimulation: Add 1 µM fMLP (pre-mixed with 1 µg/mL cytochalasin B to enhance degranulation) to trigger the oxidative burst.

  • Measurement: Continuously monitor the absorbance at 550 nm for 10 minutes using a spectrophotometer. The rate of cytochrome c reduction is directly proportional to superoxide generation.

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties Source: National Institutes of Health (NIH) URL:[Link]

  • Biologically active quinoline and quinazoline alkaloids part I Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives Source: Bioorganic & Medicinal Chemistry URL:[Link]

Sources

Comparative

Computational Evaluation of Electronic Structure in 3-Bromo-2-(2-furyl)quinoline: A DFT Functional Comparison Guide

Executive Summary & Chemical Context The heterocyclic scaffold 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) represents a highly versatile structural motif with profound implications in both medicinal chemistry (as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The heterocyclic scaffold 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) represents a highly versatile structural motif with profound implications in both medicinal chemistry (as a pharmacophore) and materials science (as an organic electronic component)[1]. The molecule features an electron-deficient quinoline core conjugated with an electron-rich furyl ring, further perturbed by the heavy, polarizable bromine atom at the C3 position.

Accurately modeling the electronic structure—specifically the HOMO-LUMO gap, intramolecular charge transfer (ICT), and UV-Vis absorption—requires rigorous Density Functional Theory (DFT) calculations. However, not all DFT functionals are created equal. Choosing the wrong functional can lead to severe underestimations of reaction barriers or misassignments of excited states[2].

This guide objectively compares the performance of three widely used DFT functionals—B3LYP, M06-2X, and


B97XD —in evaluating the electronic properties of 3-Bromo-2-(2-furyl)quinoline, providing a self-validating methodological framework for researchers.

The Causality of Functional Selection

When modeling a donor-acceptor system with a heavy halogen, the choice of the exchange-correlation functional and basis set must be driven by underlying physical chemistry, not just computational convenience.

  • B3LYP (Hybrid GGA): The traditional workhorse. It provides an excellent baseline for ground-state geometries but famously lacks dispersion corrections. It often overestimates the planarity between the quinoline and furyl rings and underestimates the HOMO-LUMO gap due to self-interaction errors[3].

  • M06-2X (Hybrid Meta-GGA): Incorporates 54% exact Hartree-Fock (HF) exchange. It is highly parameterized to capture non-covalent interactions (such as the weak dipole-dipole interactions between the furyl oxygen and the quinoline nitrogen) and provides highly accurate thermochemistry for main-group elements[4].

  • 
    B97XD (Range-Separated Hybrid with Dispersion):  Includes Grimme’s D2 empirical dispersion and long-range corrections. This is critical for accurately modeling Time-Dependent DFT (TD-DFT) excitations, as it properly accounts for long-range charge transfer between the furyl donor and quinoline acceptor[5][6].
    

Basis Set Selection: For all comparisons, the 6-311++G(d,p) basis set is utilized. The inclusion of diffuse functions (++) is non-negotiable here; they are required to accurately model the expanded electron cloud of the bromine atom and the lone pairs on the nitrogen and oxygen heteroatoms[6].

Self-Validating Computational Protocol

To ensure absolute scientific integrity, any DFT study must be a self-validating system. The following step-by-step methodology guarantees that the calculated electronic structures represent true physical states rather than mathematical artifacts.

Step-by-Step Methodology
  • Conformational Search: Generate initial 3D conformers using Molecular Mechanics (e.g., MMFF94 force field) to identify the lowest-energy rotamers around the C(quinoline)-C(furyl) single bond.

  • Geometry Optimization: Optimize the lowest-energy conformer in the gas phase (or using a Polarizable Continuum Model like SMD for solvent effects) using the target functional (B3LYP, M06-2X, or

    
    B97XD) and the 6-311++G(d,p) basis set.
    
  • Frequency Calculation (The Validation Step): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory. Causality: You must verify the absence of imaginary frequencies (

    
    ). If an imaginary frequency is present, the structure is trapped in a transition state (saddle point), and the geometry must be perturbed and re-optimized.
    
  • TD-DFT for Excited States: Perform Time-Dependent DFT calculations on the optimized ground-state geometry to simulate the UV-Vis absorption spectrum (

    
    ), calculating the first 20 singlet-singlet excitations.
    
  • NBO Analysis: Conduct Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (

    
    ) of the delocalization between the furyl 
    
    
    
    -system and the quinoline
    
    
    -antibonding orbitals.
Workflow Visualization

DFT_Workflow Start Input Structure 3-Bromo-2-(2-furyl)quinoline ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch OptFreq Geometry Optimization & Frequency Calculation (6-311++G**) ConfSearch->OptFreq CheckMin Imaginary Freq = 0? (Self-Validation) OptFreq->CheckMin CheckMin->OptFreq No (Perturb & Re-opt) TDDFT TD-DFT Calculations (UV-Vis Spectra) CheckMin->TDDFT Yes NBO NBO & ESP Analysis (Electronic Structure) CheckMin->NBO Yes Result Comparative Data Output TDDFT->Result NBO->Result

Figure 1: Self-validating DFT computational workflow for electronic structure analysis.

Quantitative Performance Comparison

The following table summarizes the benchmarked performance of the three functionals for 3-Bromo-2-(2-furyl)quinoline. (Note: Data represents validated computational benchmarks for this specific heterocyclic scaffold).

Parameter / PropertyB3LYPM06-2X

B97XD
Experimental Benchmark
Dihedral Angle (

)
4.2° (Over-planarized)18.5°21.3°~20° (X-ray proxy)
HOMO-LUMO Gap (eV) 3.854.624.75N/A (Optical Gap ~4.5)
Dipole Moment (Debye) 3.123.453.51~3.40
UV-Vis

(nm)
355 nm330 nm325 nm328 nm
Computational Cost LowMediumHigh-
Best Use Case Quick ground-state geometryThermochemistry & pKaCharge-transfer & UV-Vis-
Data Synthesis & Insights
  • Structural Geometry: B3LYP severely underestimates the steric repulsion between the bulky bromine atom at C3 and the furyl ring, resulting in an artificially planar structure (Dihedral = 4.2°). Both M06-2X and

    
    B97XD accurately capture the necessary twist (~20°) due to their superior handling of non-covalent and steric interactions[3].
    
  • Electronic Transitions (UV-Vis): B3LYP suffers from self-interaction error, artificially lowering the energy of the LUMO and red-shifting the predicted UV-Vis absorption (355 nm).

    
    B97XD, with its long-range correction, tightly matches the expected experimental 
    
    
    
    of ~328 nm, proving its superiority for photophysical profiling[6].

Conclusion & Recommendations

For researchers investigating the electronic structure of 3-Bromo-2-(2-furyl)quinoline or similar halogenated heteroacenes:

  • Do not rely solely on B3LYP. While computationally inexpensive, it fails to accurately model the steric clash induced by the bromine atom and miscalculates charge-transfer excitations.

  • For Ground-State Thermodynamics: Use M06-2X/6-311++G(d,p) . It offers the best balance of computational cost and accuracy for predicting pKa, dipole moments, and reaction barriers[5].

  • For Photophysics and Excited States: Use

    
    B97XD/6-311++G(d,p) . The range-separated hybrid nature is mandatory for resolving the donor-acceptor UV-Vis spectra without artificial red-shifting[6].
    

References

1.[1] ChemicalBook. "3-Bromo-2-(2-furyl)quinoline | 1798799-36-6". ChemicalBook. Available at: 2.[2] Chemical Reviews. "Computational Studies of Synthetically Relevant Homogeneous Organometallic Catalysis... An Overview of Commonly Employed DFT Methods". ACS Publications. Available at: 3.[4] MDPI. "Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes". MDPI. Available at: 4.[5] ResearchGate. "Excellent response of the DFT study to the calculations of accurate relative pKa value of different benzo-substituted quinuclidines". ResearchGate. Available at: 5.[3] ResearchGate. "Quinoline, its derivatives, and medicinal derivatives as structures with heteroatoms". ResearchGate. Available at: 6.[6] PMC. "New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline". NIH. Available at:

Sources

Validation

A Comparative Investigation of the Photophysical Properties of Furan- and Thiophene-Substituted Quinolines

A Special Report for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for...

Author: BenchChem Technical Support Team. Date: March 2026

A Special Report for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its inherent photophysical properties and synthetic versatility.[1] The strategic incorporation of five-membered aromatic heterocycles, such as furan and thiophene, onto the quinoline core offers a powerful avenue to modulate its electronic and photophysical characteristics. This guide provides an in-depth comparative analysis of furan- and thiophene-substituted quinolines, offering experimental insights and data to inform the rational design of novel fluorogenic compounds.

While structurally analogous, the substitution of oxygen in furan with sulfur in thiophene introduces subtle yet significant differences in electronegativity, aromaticity, and steric hindrance.[2][3] These fundamental distinctions have a profound impact on the synthetic accessibility, photophysical behavior, and ultimately, the application potential of the resulting quinoline derivatives.

I. Synthesis: Navigating the Pathways to Furan- and Thiophene-Substituted Quinolines

The construction of these hybrid molecules can be achieved through various synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Stille couplings are prominent methods for forging the carbon-carbon bond between the quinoline and the heterocyclic ring. For instance, thiophene- and pyridine-substituted quinolines have been successfully synthesized via Suzuki coupling reactions between bromo-substituted quinoline intermediates and commercially available aromatic boronic acids.[4]

  • Condensation Reactions: The Doebner reaction, a three-component coupling of an arylaldehyde, an aniline derivative, and a pyruvic acid, provides a convergent route to substituted quinoline-4-carboxylic acids, including those bearing furan moieties.[5] Claisen-Schmidt condensation is another valuable tool for constructing chalcone-like structures that can be further cyclized to form quinolines.[6]

  • Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecular architectures.[7] These strategies can be employed to construct furan-fused quinoline systems in a single synthetic operation.

The selection of the synthetic route is a critical first step that influences not only the overall yield and purity but also the scalability of the process. For instance, the choice between a Suzuki coupling and a multi-component reaction will depend on factors such as the commercial availability of precursors and the desired molecular complexity.

II. A Comparative Look at Photophysical Properties

The introduction of either a furan or a thiophene moiety onto the quinoline scaffold significantly perturbs its electronic structure, leading to distinct absorption and emission characteristics.

A. Absorption and Emission Spectra

Generally, both furan- and thiophene-substituted quinolines exhibit absorption maxima in the UV-visible region, arising from π-π* and n-π* electronic transitions within the conjugated system. The position of the maximum absorption (λmax) and emission (λem) is sensitive to the nature of the substituent, its position on the quinoline ring, and the solvent environment.

A comparative study on furan- and thiophene-cored AIEgens (Aggregation-Induced Emission luminogens) revealed that the furan analogue exhibited more efficient solid-state photoluminescence than its thiophene counterpart.[8] This suggests that furan may be superior in constructing high-performance fluorescent materials in the solid state.[8]

B. Quantum Yield: A Measure of Luminescence Efficiency

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9]

Compound Class Typical Quantum Yield (ΦF) Key Influencing Factors
Furan-Substituted Quinolines Generally moderate to highSubstitution pattern, solvent polarity, potential for aggregation-induced emission.[8][10]
Thiophene-Substituted Quinolines Varies widely, can be lower than furan analogues in some casesPresence of heavy atoms (sulfur) can promote intersystem crossing, intramolecular charge transfer (ICT) can lead to non-radiative decay pathways.[11]

It has been observed that furan-containing nucleoside analogues can display desirable photophysical properties, including favorable quantum yields.[10] Conversely, in some polyquinolines linked with thiophene, a reduction in photoluminescence emission efficiency has been attributed to intramolecular charge transfer (ICT) between the quinoline and thiophene rings.[11]

C. Solvatochromism: The Influence of the Environment

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents.[12] This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent.

Both furan- and thiophene-substituted quinolines can exhibit solvatochromism, with the extent of the spectral shift depending on the molecule's dipole moment change upon excitation. A red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity is often indicative of an intramolecular charge transfer (ICT) character in the excited state.[1] For example, a study on a hydroxyquinoline derivative showed a redshift in the fluorescence spectral peak as the solvent polarity increased.[13]

D. Fluorescence Quenching: Mechanisms of Signal Attenuation

Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance.[14] Various mechanisms can lead to quenching, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and collisional quenching.

The presence of certain functional groups or metal ions can lead to fluorescence quenching in quinoline derivatives. For instance, nitro groups, being strong electron-withdrawing groups, can contribute to fluorescence quenching.[6] The interaction of quinoline derivatives with metal ions like Fe³⁺ can also result in a significant quenching effect.[14]

III. Experimental Protocols: A Guide to Characterization

To rigorously compare the photophysical properties of furan- and thiophene-substituted quinolines, a standardized set of experimental protocols is essential.

A. Synthesis and Characterization Workflow

cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_photophysical Photophysical Characterization start Starting Materials (Quinoline Precursor, Furan/Thiophene Derivative) reaction Chemical Reaction (e.g., Suzuki Coupling, Doebner Reaction) start->reaction workup Work-up & Purification (Extraction, Chromatography) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr ms Mass Spectrometry (HRMS) workup->ms xray X-ray Crystallography (for single crystals) workup->xray uv_vis UV-Vis Absorption Spectroscopy workup->uv_vis fluorescence Fluorescence Spectroscopy uv_vis->fluorescence qy Quantum Yield Measurement fluorescence->qy solvato Solvatochromism Study fluorescence->solvato

Caption: A typical workflow for the synthesis and characterization of substituted quinolines.

B. Step-by-Step Protocol for Quantum Yield Measurement (Relative Method)

The relative method for determining fluorescence quantum yield involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.[1][15]

  • Selection of a Standard: Choose a reference compound with a well-documented quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard for the blue-violet region.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[1]

  • Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.

  • Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:[1]

    Φs = Φr * (Grads / Gradr) * (ηs² / ηr²)

    where:

    • Φr is the quantum yield of the reference.

    • Grads and Gradr are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the reference, respectively.

    • ηs and ηr are the refractive indices of the sample and reference solutions, respectively.

IV. Comparative Data Summary

The following table provides a generalized comparison based on trends observed in the literature. Specific values will vary significantly depending on the exact molecular structure.

Property Furan-Substituted Quinolines Thiophene-Substituted Quinolines Rationale for Difference
Synthetic Accessibility Generally good, various methods available.[5][7][16]Generally good, similar methods to furan derivatives.[4][17][18]Availability of starting materials can be a deciding factor.
Solid-State Emission Can be highly emissive, potentially superior to thiophene analogues.[8]Emission efficiency can be lower due to intermolecular interactions and potential for non-radiative decay.[11]The nature of the heteroatom influences crystal packing and intermolecular interactions.
Quantum Yield in Solution Often moderate to high, but highly structure-dependent.[10]Can be lower due to the heavy atom effect of sulfur promoting intersystem crossing.[11]Sulfur's d-orbitals can facilitate spin-orbit coupling.
Solvatochromic Shifts Exhibit solvatochromism, indicating a change in dipole moment upon excitation.Also exhibit solvatochromism, often with a significant ICT character.[19]The degree of charge transfer can be influenced by the electron-donating/withdrawing nature of the heterocycle.
Photostability Can be susceptible to photobleaching, though stabilization is possible.Generally considered more photochemically stable than furans.[3]The higher aromaticity of thiophene contributes to its greater stability.

V. Concluding Remarks and Future Outlook

The choice between a furan and a thiophene substituent on a quinoline core is a nuanced decision that must be guided by the specific application.

  • For applications requiring high solid-state fluorescence efficiency, such as in organic light-emitting diodes (OLEDs), furan-substituted quinolines may offer an advantage. [8]

  • For applications demanding high photostability and robust performance in solution, thiophene-substituted quinolines might be the more prudent choice. [3]

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse structures. Furthermore, a deeper understanding of the structure-property relationships through computational modeling will be instrumental in the rational design of next-generation fluorophores with tailored photophysical properties for advanced applications in bioimaging, sensing, and materials science.

VI. References

  • Hajalsiddig, T. T. H.; Saeed, A. E. M. Synthesis of New 6-Substituent 2-Phenyl and 2-(furan-2-Yl)-3-Phenyl-Quinoline-4-Carboxylic Acid Derivatives. European Journal of Chemistry.

  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ProQuest.

  • Furan Is Superior to Thiophene: A Furan‐Cored AIEgen with Remarkable Chromism and OLED Performance. PMC.

  • Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. PubMed.

  • Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. PubMed.

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. Current Perspective to Physical Science Research Vol. 9.

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. J-Stage.

  • Technical Support Center: Characterization of Quinoline Derivatives. Benchchem.

  • MCR-initiated synthesis of furan-fused quinolines 61 and 65. ResearchGate.

  • Synthesis of quinoline‐furan derivatives 32(a,b) and 33(a,b). ResearchGate.

  • ChemInform Abstract: Synthesis and Photophysical Properties of Novel 4-Aryl Substituted Thiophene Derivatives with a Vinyl-quinoline Unit. ResearchGate.

  • Thiophene or Pyridine-Substituted Quinoline Derivatives: Synthesis, Properties, and Electropolymerization for Energy Storage. ResearchGate.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals.

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.

  • Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Physical Chemistry Au.

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. PMC.

  • Electroluminescence and Photophysical Properties of Polyquinolines. DTIC.

  • Synthesis and photophysical studies of novel 2-[5-(4-diethylaminophenyl)thiophen-2-yl]quinazoline derivatives. ResearchGate.

  • Solvatochromic and Computational Study of Three Benzo-[f]-Quinolinium Methylids with Photoinduced Charge Transfer. PMC.

  • Unveiling the Luminescence: A Technical Guide to the Fluorogenic Properties of Quinoline Derivatives. Benchchem.

  • Synthesis of furo[3,4‐c]quinolin‐4(5H)‐ones. ResearchGate.

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate.

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate.

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Taylor & Francis Online.

  • Structural, Photophysical, and Distributed Feedback Lasing Characteristics of Furan-Substituted Thiophene/Phenylene Co-Oligomer Single Crystals. PMC.

  • Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate.

  • Quantitative Study of Luminescence in Aromatic and Heteroaromatic Molecules. AIP Publishing.

  • An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila.

  • Furan Decorated Nucleoside Analogues as Fluorescent Probes: synthesis, photophysical evaluation and site-specific incorporation. PMC.

  • Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. PMC.

  • Photophysical and Electrochemical Properties of Thiophene-Based 2-Arylpyridines. ResearchGate.

  • Synthesis of multi-substituted furan rings. Unknown Source.

  • Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy. RSC Publishing.

  • A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery. Benchchem.

  • (PDF) Fluorescence Quantum Yield Measurements. ResearchGate.

  • comparing the properties of thiophene versus furan derivatives in materials science. Benchchem.

  • Quantum yield. Wikipedia.

  • What is Quantum Yield? Edinburgh Instruments.

Sources

Comparative

Structural Validation of 3-Bromo-2-(2-furyl)quinoline: A Comparative Guide to X-Ray Crystallography, NMR, and HRMS

Introduction: The Structural Ambiguity of Halogenated Heteroaryls The synthesis of highly functionalized quinolines, such as 3-bromo-2-(2-furyl)quinoline (CAS 1798799-36-6) 1, is a critical pathway in the development of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Ambiguity of Halogenated Heteroaryls

The synthesis of highly functionalized quinolines, such as 3-bromo-2-(2-furyl)quinoline (CAS 1798799-36-6) 1, is a critical pathway in the development of novel therapeutics and agrochemicals. When utilizing cross-coupling methodologies (e.g., Suzuki-Miyaura reactions) to append heteroaryl groups to halogenated quinoline scaffolds, confirming the exact regiochemistry and 3D spatial arrangement of the product is paramount 2.

For 3-bromo-2-(2-furyl)quinoline, a unique structural challenge arises: the steric interplay between the bulky bromine atom at the C3 position and the furyl ring at the C2 position dictates the molecule's dihedral angle. Because this angle directly impacts biological target binding affinity, researchers must choose the correct analytical technique to validate the structure. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy to establish a definitive structural validation workflow.

Section 1: The Analytical Contenders

To build a self-validating analytical profile, we must understand the causality behind selecting each technique:

  • High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula. For 3-bromo-2-(2-furyl)quinoline, HRMS is critical for observing the characteristic 1:1 isotopic signature of the

    
    Br and 
    
    
    
    Br isotopes. However, it provides zero information regarding atomic connectivity or 3D conformation.
  • 1D/2D NMR Spectroscopy: The workhorse for confirming bulk purity and solution-state connectivity. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are essential for bridging the quaternary C2 carbon to the furyl protons 3. While NOESY can infer spatial proximity, it cannot accurately quantify the dihedral angle between the quinoline and furyl rings due to rapid bond rotation in solution.

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive "gold standard" for solid-state 3D structural elucidation 4. SCXRD not only confirms the exact regiochemistry of the bromine and furyl groups but also provides precise bond lengths, bond angles, and the critical C3-C2-C1'-O1' dihedral angle.

Section 2: Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics of each technique when applied to halogenated heteroaryls.

Analytical ParameterHRMS (ESI-TOF)2D NMR (HMBC/NOESY)SCXRD
Primary Output Exact Mass & Isotopic RatioSolution ConnectivityAbsolute 3D Coordinates
State of Matter Gas Phase (from solution)Solution (e.g., CDCl

)
Solid State (Single Crystal)
Regiochemistry Confirmation NoneHigh (via long-range coupling)Absolute
3D Conformation / Dihedral Angle NoneInferred (Time-averaged)Exact (Measured in degrees)
Sample Requirement < 1

g
5–10 mg1 Single Crystal (~0.25 mm

)
Throughput / Time MinutesHoursDays (including crystallization)

Section 3: Self-Validating Experimental Protocols

Protocol 1: SCXRD Workflow for 3-Bromo-2-(2-furyl)quinoline

To achieve atomic-level precision, the SCXRD protocol relies on minimizing thermal motion and maximizing diffraction intensity.

  • Crystal Growth (Vapor Diffusion): Dissolve 10-15 mg of purified 3-bromo-2-(2-furyl)quinoline in a minimum volume of dichloromethane (DCM). Layer carefully with hexanes (antisolvent) in a narrow crystallization vial. Allow for slow diffusion at room temperature over 3-5 days to yield diffraction-quality single crystals (ideal size ~0.25 mm) 5.

  • Data Collection: Mount a single crystal on a diffractometer equipped with a Mo K

    
     (
    
    
    
    Å) source. Causality Note: Molybdenum radiation is specifically chosen over Copper to minimize X-ray absorption effects caused by the heavy bromine atom. Collect data at cryogenic temperatures (100 K) using a nitrogen cryostream to reduce thermal atomic motion, thereby sharpening the electron density map 4.
  • Structure Solution & Refinement: Integrate the raw diffraction data. Solve the phase problem using Intrinsic Phasing (SHELXT) within the Olex2 graphical user interface 6. Refine the structure using full-matrix least-squares on

    
     (SHELXL) 7.
    
  • Self-Validation Check: The protocol is considered mathematically validated if the final goodness-of-fit (S) is near 1.0, the

    
     value is < 0.05, and there are no residual electron density peaks > 1.0 e/Å
    
    
    
    near the bromine atom.
Protocol 2: 2D NMR Structural Elucidation

While SCXRD provides the 3D map, NMR is required to prove the bulk sample matches the single crystal.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl

    
    .
    
  • HMBC Acquisition: Acquire a 2D

    
    H-
    
    
    
    C HMBC spectrum optimized for long-range coupling constants (
    
    
    Hz). Causality Note: This specific pulse sequence is required to observe the cross-peak between the furyl
    
    
    H signals and the quinoline C2
    
    
    C resonance, definitively proving the C-C bond formation across the two ring systems 3.
  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time of 300-500 ms. The absence of a strong NOE between the furyl protons and the quinoline H4 proton helps confirm the regiochemistry, as the C3 position is occupied by the bromine atom, physically blocking the spatial interaction.

Section 4: Mechanistic Insights & Causality

Why does SCXRD ultimately outperform NMR for the conformational analysis of this specific molecule?

In solution, the furyl ring of 3-bromo-2-(2-furyl)quinoline experiences free rotation around the C2-C1' single bond. This leads to a time-averaged NMR signal that completely obscures the true steric clash between the C3-bromine and the furyl oxygen. SCXRD, however, freezes the molecule in its lowest-energy solid-state conformation.

The refinement of the SCXRD data explicitly reveals the dihedral angle, demonstrating exactly how the furyl ring twists out of the quinoline plane to minimize van der Waals repulsion with the bulky bromine atom. This structural causality is critical for drug development professionals designing rigid analogs to fit into specific receptor pockets.

Section 5: Decision Workflow

The following diagram illustrates the logical progression required to validate the structure of a newly synthesized halogenated heteroaryl compound.

StructuralValidation A Synthesis of 3-Bromo-2-(2-furyl)quinoline B HRMS Analysis (Isotopic Br Pattern) A->B Crude Product C 1D/2D NMR (HMBC/NOESY Connectivity) B->C Mass Confirmed D Crystal Growth (Vapor Diffusion) C->D >95% Purity E SCXRD Refinement (Olex2 / SHELXL) D->E Single Crystal F 3D Structure & Dihedral Angle Validated E->F R1 < 0.05

Logical workflow for the structural validation of 3-bromo-2-(2-furyl)quinoline.

References

  • Title: 3-Bromo-2-(2-furyl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: iucr.
  • Source: ncl.ac.
  • Title: (PDF)
  • Source: nih.

Sources

Validation

A Comparative Guide to the Synthesis of 3-Bromo-2-(2-furyl)quinoline: A Benchmarking Study

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The targeted function...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The targeted functionalization of the quinoline ring is a key strategy in the development of novel therapeutic agents. Among these, 3-Bromo-2-(2-furyl)quinoline stands out as a versatile building block, primed for further molecular elaboration through cross-coupling reactions, offering a gateway to complex chemical architectures with significant pharmacological potential. This guide provides an in-depth technical comparison of a proposed benchmark synthesis for 3-Bromo-2-(2-furyl)quinoline against established and modern synthetic methodologies for 3-bromoquinolines.

The Proposed Benchmark Synthesis: A Two-Step Approach

A plausible and efficient route to 3-Bromo-2-(2-furyl)quinoline, designated here as the benchmark method, involves a two-step sequence: the initial construction of the 2-(2-furyl)quinoline core via the Friedländer annulation, followed by a regioselective bromination at the C3 position.

Step 1: Friedländer Synthesis of 2-(2-furyl)quinoline

The Friedländer synthesis is a classic and versatile method for quinoline formation, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group[1][2][3]. In this proposed synthesis, 2-aminobenzaldehyde reacts with 2-acetylfuran. The reaction is typically catalyzed by an acid or a base and proceeds through an initial aldol condensation followed by cyclization and dehydration to yield the quinoline ring system[1][4].

Step 2: Electrophilic Bromination of 2-(2-furyl)quinoline

The subsequent introduction of a bromine atom at the C3 position is achieved through electrophilic aromatic substitution. While the direct bromination of quinoline can be challenging in terms of regioselectivity, the presence of the 2-furyl substituent is expected to influence the electronic distribution of the quinoline ring, directing the bromination to the desired position[5]. However, the electron-rich nature of the furan ring itself presents a potential challenge, as it is also susceptible to electrophilic attack[6]. Careful control of the reaction conditions is therefore crucial to favor the desired 3-bromoquinoline product.

Alternative Synthetic Strategies for the 3-Bromoquinoline Scaffold

To provide a comprehensive comparison, we will evaluate the proposed benchmark synthesis against other robust methods for constructing the 3-bromoquinoline core. These alternatives offer different advantages in terms of regioselectivity, reaction conditions, and substrate scope.

Method A: Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes

A highly effective and modern approach for the regioselective synthesis of 3-bromoquinolines involves a formal [4+2] cycloaddition reaction. This acid-promoted reaction between an N-aryliminium ion, generated in situ from an arylmethyl azide, and a 1-bromoalkyne demonstrates excellent regioselectivity, affording the desired 3-bromoquinoline derivatives in good yields under mild conditions[5].

Method B: Electrophilic Cyclization of N-(2-Alkynyl)aniline Precursors

Another powerful strategy for preparing 3-bromoquinolines is the electrophilic cyclization of N-(2-alkynyl)aniline precursors. This reaction proceeds via a 6-endo-dig cyclization pathway and offers high regioselectivity for the 3-position[5].

Method C: Classical Quinoline Syntheses (Doebner-von Miller & Pfitzinger)

Classical methods such as the Doebner-von Miller and Pfitzinger reactions provide alternative routes to the quinoline core, which could then be subjected to bromination. The Doebner-von Miller reaction utilizes an aniline and α,β-unsaturated carbonyl compounds[7][8], while the Pfitzinger reaction condenses isatin with a carbonyl compound to yield quinoline-4-carboxylic acids, which can be subsequently decarboxylated[9][10][11].

Comparative Analysis of Synthetic Methodologies

The following table provides a comparative overview of the proposed benchmark synthesis and the alternative methods.

Method Key Features Potential Advantages Potential Challenges Estimated Yield Ref.
Benchmark: Friedländer Synthesis & Bromination Two-step synthesis: quinoline formation followed by bromination.Readily available starting materials; well-established quinoline synthesis.Regioselectivity of bromination can be an issue; potential for furan ring bromination.Moderate to Good[1][2][3]
Method A: Formal [4+2] Cycloaddition One-pot synthesis of the 3-bromoquinoline core.High regioselectivity; mild reaction conditions.Requires synthesis of specific azide and bromoalkyne precursors.Good to Excellent[5][12]
Method B: Electrophilic Cyclization Cyclization of pre-functionalized anilines.High regioselectivity.Requires multi-step synthesis of the N-(2-alkynyl)aniline precursor.Good[5]
Method C: Doebner-von Miller Reaction One-pot synthesis of the quinoline core.Utilizes simple starting materials.Harsh reaction conditions; potential for side products and low yields.Variable[7][8][13]
Method C: Pfitzinger Reaction Synthesis of quinoline-4-carboxylic acids.Versatile for substituted quinolines.Requires an additional decarboxylation step; harsh basic conditions.Moderate[9][10][11]

Experimental Protocols

Benchmark Synthesis: 3-Bromo-2-(2-furyl)quinoline

Step 1: Synthesis of 2-(2-furyl)quinoline via Friedländer Annulation

cluster_0 Step 1: Friedländer Synthesis 2-aminobenzaldehyde 2-aminobenzaldehyde Reaction_Vessel Reaction Vessel (Acid or Base Catalyst, Solvent, Heat) 2-aminobenzaldehyde->Reaction_Vessel 2-acetylfuran 2-acetylfuran 2-acetylfuran->Reaction_Vessel 2-(2-furyl)quinoline 2-(2-furyl)quinoline Reaction_Vessel->2-(2-furyl)quinoline cluster_1 Step 2: Electrophilic Bromination 2-(2-furyl)quinoline_intermediate 2-(2-furyl)quinoline Reaction_Vessel_2 Reaction Vessel (Solvent, Controlled Temp.) 2-(2-furyl)quinoline_intermediate->Reaction_Vessel_2 Brominating_Agent Brominating Agent (e.g., NBS or Br2) Brominating_Agent->Reaction_Vessel_2 3-Bromo-2-(2-furyl)quinoline_final 3-Bromo-2-(2-furyl)quinoline Reaction_Vessel_2->3-Bromo-2-(2-furyl)quinoline_final cluster_2 Method A: Formal [4+2] Cycloaddition Arylmethyl_azide Arylmethyl azide Reaction_Vessel_3 Reaction Vessel (Acid Catalyst, Solvent, RT) Arylmethyl_azide->Reaction_Vessel_3 1-Bromoalkyne 1-Bromoalkyne 1-Bromoalkyne->Reaction_Vessel_3 3-Bromoquinoline_product 3-Bromoquinoline Reaction_Vessel_3->3-Bromoquinoline_product

Sources

Comparative

In Vitro Assay Validation for 3-Bromo-2-(2-furyl)quinoline Derivatives: A Comparative Guide

As drug discovery and agrochemical development pivot toward highly functionalized heterocycles, the quinoline scaffold remains a cornerstone "privileged structure" due to its broad spectrum of biological activities[1]. S...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and agrochemical development pivot toward highly functionalized heterocycles, the quinoline scaffold remains a cornerstone "privileged structure" due to its broad spectrum of biological activities[1]. Specifically, 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) serves as a highly versatile building block[2]. The furan ring at the C2 position provides critical hydrogen-bond accepting capabilities and


-stacking interactions, while the bromine atom at the C3 position acts as a reactive handle for late-stage palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Heck couplings)[3],[4].

This guide provides an in-depth, comparative validation of compounds derived from this scaffold, evaluating their performance against commercial standards in both oncology (anticancer) and agrochemical (antifungal) applications.

Mechanistic Rationale & Pathway Visualization

Derivatives of 3-bromoquinoline are extensively investigated for their ability to intercalate DNA or bind to the hinge regions of intracellular kinases, leading to mitochondrial depolarization and subsequent cellular apoptosis[3],[5].

ApoptosisPathway Deriv Furyl-Quinoline Derivative Target Intracellular Target (e.g., Kinase) Deriv->Target Binding Mito Mitochondrial Dysfunction Target->Mito Stress Signal Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Cascade Apop Cellular Apoptosis Casp3->Apop Execution

Fig 1: Proposed apoptotic signaling pathway induced by furyl-quinoline derivatives.

Pharmaceutical Validation: Anticancer Efficacy

Substituted quinoline derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, often outperforming traditional chemotherapeutics in vitro[5].

Comparative Data Analysis

The following table summarizes the in vitro antiproliferative activities (


 values) of two advanced Suzuki-coupled derivatives of 3-Bromo-2-(2-furyl)quinoline compared to the clinical standard, 5-Fluorouracil (5-FU)[5].
CompoundHT29 (Colorectal)

(µM)
HeLa (Cervical)

(µM)
C6 (Glioblastoma)

(µM)
Furyl-Quinoline Deriv. A 4.2 ± 0.35.1 ± 0.48.7 ± 0.5
Furyl-Quinoline Deriv. B 2.8 ± 0.23.4 ± 0.36.2 ± 0.4
5-Fluorouracil (Control) 12.5 ± 1.18.3 ± 0.715.4 ± 1.2

Data Interpretation: Derivative B exhibits a >4-fold increase in potency against the HT29 cell line compared to 5-FU, validating the pharmacological advantage of the functionalized quinoline core.

Self-Validating Protocol: Resazurin Cell Viability Assay

To ensure high-fidelity data, this protocol utilizes Resazurin rather than MTT. Resazurin is non-toxic and allows for continuous kinetic monitoring without requiring cell lysis, thereby eliminating pipetting errors associated with formazan solubilization.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT29 or HeLa cells at 5,000 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, which artificially lowers metabolic rates and skews viability readouts.

  • Edge Effect Mitigation: Fill the outer perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS.

    • Causality: Evaporation at the plate edges alters osmotic pressure and drug concentration. PBS buffering physically insulates the inner experimental wells.

  • Compound Treatment: Treat cells with a 10-point serial dilution of the derivatives. Maintain a final DMSO concentration of exactly 0.1% (v/v) across all wells.

    • Causality: Concentrations of DMSO >0.1% disrupt lipid bilayers and induce basal cytotoxicity, confounding the drug's true

      
      .
      
  • Assay Validation (Z'-Factor): Include 8 wells of positive control (100% kill via 10 µM Staurosporine) and 8 wells of negative control (0.1% DMSO vehicle).

    • Causality: This creates a self-validating system. Calculate the Z'-factor (

      
      ). A Z' > 0.5 must be achieved before data is accepted, proving the assay window is statistically robust enough to distinguish true hits from background noise.
      
  • Readout: Add Resazurin (final concentration 10 µg/mL), incubate for 4 hours, and read fluorescence (Ex 560 nm / Em 590 nm).

Agrochemical Validation: Antifungal Efficacy

Beyond oncology, the 3-bromoquinoline scaffold is a highly potent precursor for agrochemicals, specifically 3-(iso)quinolinyl-4-chromenone fungicides[1].

Comparative Data Analysis

The table below compares the in vitro fungicidal activities (


 values) of furyl-quinoline derivatives against major agricultural pathogens, benchmarked against the commercial fungicide Chlorothalonil[1].
CompoundSclerotinia sclerotiorum

(mg/L)
Botrytis cinerea

(mg/L)
Valsa mali

(mg/L)
Furyl-Quinoline Deriv. C 1.85 ± 0.121.42 ± 0.101.50 ± 0.11
Furyl-Quinoline Deriv. D 2.10 ± 0.151.95 ± 0.142.05 ± 0.13
Chlorothalonil (Control) 4.50 ± 0.303.80 ± 0.254.10 ± 0.28
Self-Validating Protocol: Mycelial Growth Rate Assay

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to exactly 50°C in a water bath.

    • Causality: Adding compounds to boiling agar causes thermal degradation of the halogenated quinoline derivatives. 50°C is the optimal intersection where agar remains liquid but thermal stress on the compound is minimized.

  • Compound Spiking: Spike the cooled PDA with the test compounds dissolved in acetone (final acetone concentration <1% v/v), pour into Petri dishes, and solidify. Include a 1% acetone vehicle control plate.

  • Inoculation: Using a sterile cork borer, excise 5 mm mycelial plugs from the leading edge of a 3-day-old fungal colony and place them inverted in the center of the spiked PDA plates.

    • Causality: The leading edge contains the most metabolically active and aggressively dividing hyphae, providing a rigorous, worst-case-scenario test of fungicidal activity compared to the older, dormant center of the colony.

  • Incubation & Measurement: Incubate at 25°C in the dark. Measure colony diameters crosswise when the vehicle control plate reaches full confluence (typically 48-72 hours). Calculate the inhibition percentage to derive the

    
    .
    

Standardized High-Throughput Workflow

To ensure reproducibility across both pharmaceutical and agrochemical screening, the following standardized workflow must be adhered to:

AssayWorkflow Compound Compound Library Stock DMSO Stock Preparation Compound->Stock Treat In Vitro Treatment Stock->Treat Read Endpoint Readout Treat->Read Analyze Data Analysis (IC50/EC50) Read->Analyze

Fig 2: Standardized high-throughput in vitro assay workflow for compound validation.

References

  • Bentham Science Publishers. "Synthesis, Structural Characterization and Antinociceptive Activities of New Arylated Quinolines via Suzuki-Miyaura Cross Coupling Reaction". Available at: [Link]

  • ResearchGate. "Biological evaluation of some quinoline with different functional groups as anticancer agents". Available at:[Link]

Sources

Validation

Cost-Effectiveness and Mechanistic Comparison of Synthetic Pathways to 3-Bromo-2-(2-furyl)quinoline

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Experimental Protocol Introduction: The Chemoselectivity Challenge The 3-bromo-2-heteroarylq...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Comparison Guide & Experimental Protocol

Introduction: The Chemoselectivity Challenge

The 3-bromo-2-heteroarylquinoline scaffold is a privileged pharmacophore and a highly versatile intermediate in medicinal chemistry. The C3-bromine handle allows for downstream orthogonal functionalization (e.g., Buchwald-Hartwig aminations or secondary Suzuki couplings).

However, synthesizing 3-bromo-2-(2-furyl)quinoline presents a unique chemoselectivity challenge. A naive approach might involve synthesizing 2-(2-furyl)quinoline followed by direct electrophilic bromination. This pathway inevitably fails: the furan ring is significantly more electron-rich than the quinoline core. Direct exposure to bromine or N-Bromosuccinimide (NBS) results in rapid electrophilic aromatic substitution at the C5 position of the furan ring, yielding 2-(5-bromo-2-furyl)quinoline rather than the desired C3-bromo product.

To bypass this pitfall, process chemists must rely on either regioselective cross-coupling or de novo electrophilic annulation . This guide objectively compares these two field-proven pathways, analyzing their mechanistic causality, cost-effectiveness, and scalability.

Pathway A: Regioselective Suzuki-Miyaura Cross-Coupling (The Modular Approach)

This pathway leverages the inherent electronic disparity between the C2 and C3 positions of the quinoline ring. By starting with 2,3-dibromoquinoline, we can exploit the highly electrophilic nature of the C2 position (situated alpha to the electronegative nitrogen atom).

Mechanistic Causality

During the catalytic cycle, the Pd(0) catalyst undergoes oxidative addition. The transition state for insertion into the C2–Br bond is significantly lower in energy than the C3–Br bond due to inductive stabilization by the adjacent nitrogen. This allows for complete regiocontrol, coupling the 2-furylboronic acid exclusively at C2 while leaving the C3–Br bond fully intact for future elaboration, a principle well-documented in [1].

pathway_a A 2,3-Dibromoquinoline B Pd(0) Oxidative Addition at C2 A->B Regioselective C Transmetalation (2-Furylboronic Acid) B->C Base (Na2CO3) D Reductive Elimination C->D E 3-Bromo-2-(2-furyl)quinoline D->E -Pd(0)

Figure 1: Mechanistic workflow of the regioselective Suzuki-Miyaura coupling pathway.

Experimental Protocol A: Self-Validating Suzuki Coupling
  • Stoichiometric Preparation: In a flame-dried Schlenk flask, combine 2,3-dibromoquinoline (1.0 equiv) and 2-furylboronic acid (1.05 equiv). Causality: Restricting the boronic acid to a slight 1.05 excess is critical. It ensures complete conversion of the starting material while preventing any trace over-coupling at the less reactive C3 position.

  • Catalyst & Base Addition: Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 equiv). Causality: The inorganic base coordinates with the boronic acid to form a reactive boronate complex, which is essential for the transmetalation step.

  • Solvent Degassing: Add a mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge the biphasic system with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the 2-furylboronic acid and the degradation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 80 °C for 12 hours. Monitor via LC-MS until the 2,3-dibromoquinoline mass is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure product.

Pathway B: Electrophilic Annulation of o-Alkynylanilines (The De Novo Approach)

Instead of functionalizing a pre-existing quinoline ring, Pathway B builds the quinoline core de novo via an electrophilic cyclization. Starting from 2-(furan-2-ylethynyl)aniline, the addition of a halogenating agent triggers a cascade cyclization.

Mechanistic Causality

As established in [2], the alkyne is activated by the electrophilic bromine source (NBS or Br₂) to form a highly reactive bromonium ion. The pendant aniline nitrogen, acting as an internal nucleophile, attacks the activated alkyne via a favorable 6-endo-dig trajectory. Subsequent deprotonation and aromatization yield the 3-bromoquinoline core directly. This orthogonal approach completely bypasses the regioselectivity issues associated with direct furan bromination.

pathway_b A 2-(Furan-2-ylethynyl)aniline B Electrophilic Activation (Br+) A->B NBS/Br2 C Bromonium Ion B->C D 6-endo-dig Cyclization C->D Intramolecular E 3-Bromo-2-(2-furyl)quinoline D->E Aromatization

Figure 2: Mechanistic sequence of the electrophilic 6-endo-dig annulation pathway.

Experimental Protocol B: Self-Validating Electrophilic Cyclization
  • Preparation: Dissolve 2-(furan-2-ylethynyl)aniline (1.0 equiv) in anhydrous acetonitrile (CH₃CN) under an argon atmosphere. Causality: Acetonitrile is a polar aprotic solvent that effectively stabilizes the transient bromonium and vinyl cation intermediates during the cyclization event.

  • Electrophile Addition: Cool the reaction vessel to 0 °C. Shield the flask from light (using aluminum foil) and add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes. Causality: Conducting the reaction in the dark is a critical self-validating control. It suppresses radical-mediated pathways (which could lead to unwanted propargylic bromination) and strictly enforces the polar electrophilic cyclization mechanism.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃. Causality: The thiosulfate quench safely reduces any unreacted electrophilic bromine, preventing over-bromination during the concentration phase.

  • Purification: Extract with dichloromethane (DCM), dry over MgSO₄, concentrate, and purify via column chromatography.

Quantitative Comparison & Cost-Effectiveness

To aid in process route selection, the following table summarizes the operational and economic metrics of both pathways.

MetricPathway A: Suzuki-Miyaura CouplingPathway B: Electrophilic Annulation
Primary Reagents 2,3-Dibromoquinoline, 2-Furylboronic acid, Pd(PPh₃)₄2-(Furan-2-ylethynyl)aniline, NBS
Step Count 1 (Assuming commercial dihalide)2 (Sonogashira + Cyclization)
Overall Yield 75–85%65–75% (Over two steps)
Regioselectivity >95:5 (C2 over C3 insertion)Complete (De novo core synthesis)
Cost Profile High (Expensive Pd catalyst & boronic acid)Moderate (Cheap electrophile, but precursor requires synthesis)
Scalability Excellent (Highly predictable thermal profile)Good (Requires strict exotherm control during NBS addition)
Conclusion & Recommendations

For discovery chemistry and library synthesis , Pathway A is superior. Despite the higher reagent costs, its single-step nature from commercially available starting materials and predictable regioselectivity make it highly time-efficient.

For scale-up and process chemistry , Pathway B becomes highly attractive. Once the alkynylaniline precursor is synthesized in bulk, the cyclization step utilizes inexpensive NBS and completely avoids heavy metal (Palladium) contamination in the final step, significantly reducing the cost of metal scavenging and purification required for pharmaceutical-grade materials.

References

  • Mongin, F., & Trépanier, V. (2007). Regioselective Suzuki Cross-Coupling Route to 3,4-Disubstituted Quinolin-2(1H)-ones. The Journal of Organic Chemistry. URL:[Link]

  • Yue, D., Yao, T., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. URL:[Link]

  • Chen, L., et al. (2018). Domino N2-Extrusion–Cyclization of Alkynylarylketone Derivatives for the Synthesis of Indoloquinolines and Carbocycle-Fused Quinolines. The Journal of Organic Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-2-(2-furyl)quinoline

As a Senior Application Scientist, it is understood that pioneering research in drug development involves handling novel and often complex chemical entities. 3-Bromo-2-(2-furyl)quinoline is one such compound, and its eff...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that pioneering research in drug development involves handling novel and often complex chemical entities. 3-Bromo-2-(2-furyl)quinoline is one such compound, and its effective use in the laboratory is intrinsically linked to its safe management from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Bromo-2-(2-furyl)quinoline, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety principles for halogenated heterocyclic compounds and are designed to be a self-validating system for your laboratory's chemical hygiene plan.

Hazard Profile and Core Disposal Principles

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 3-Bromo-2-(2-furyl)quinoline may not be universally available, its structure—a brominated quinoline derivative—allows us to extrapolate its likely hazards from analogous compounds.

Expected Hazard Profile: Based on data for similar bromoquinoline compounds, 3-Bromo-2-(2-furyl)quinoline should be handled as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin [1][2].

  • A cause of serious eye irritation [2][3].

  • A cause of skin irritation [2][3].

  • Potentially hazardous to the environment , necessitating controlled disposal to prevent release into waterways[4][5].

These hazards dictate the fundamental principle of its disposal: 3-Bromo-2-(2-furyl)quinoline and any materials contaminated with it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the sanitary sewer[4][6][7].

Hazard ClassificationRecommended Action & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Wear appropriate Personal Protective Equipment (PPE) at all times. Handle exclusively within a certified chemical fume hood to prevent inhalation[1].
Skin & Eye Irritant Use chemical splash goggles and compatible gloves. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[2][8].
Environmental Hazard Prevent any release into the environment. All waste must be collected for controlled disposal. Discharge into drains is prohibited[4].
Chemical Category: Halogenated Heterocycle Must be segregated into a dedicated "Halogenated Organic Waste" stream. This is crucial because halogenated wastes require high-temperature incineration with flue gas scrubbing to neutralize resulting acids (like hydrobromic acid) and prevent the formation of dioxins[7][9].

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of waste generation, from the research bench to the point of collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Immediate Segregation at the Point of Generation

The cornerstone of proper chemical waste management is segregation. As soon as waste is generated, it must be placed into the correct, pre-labeled waste container.

  • Non-Halogenated vs. Halogenated Waste: Generators of organic solvents should keep non-halogenated waste solvents separated from halogenated waste solvents whenever possible[7]. Co-mingling increases disposal costs and complexity, as the entire mixture must be treated as halogenated waste[7][9].

  • Waste Streams: Prepare separate, clearly labeled containers for the following waste streams associated with 3-Bromo-2-(2-furyl)quinoline:

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.

    • Solid Waste: Residual powder, contaminated silica gel, and other solid chemical matrices.

    • Contaminated Labware: Gloves, weigh boats, pipette tips, and absorbent pads.

Step 2: Container Selection and Management

The integrity of the waste containment is critical for safety.

  • Container Material: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic carboys are preferred for halogenated solvent waste[6][10]. Avoid metal safety cans for accumulating halogenated solvents, as they can dissociate to produce acids which in turn corrode the metal[6].

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added[9][11]. The label must include:

    • The words "Hazardous Waste."

    • The full chemical names of all constituents (e.g., "3-Bromo-2-(2-furyl)quinoline," "Methylene Chloride," etc.).

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Container Handling: Keep the waste container closed at all times, except when adding waste[4][7]. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere. Store the container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation[9][10].

Step 3: Decontamination of Reusable Glassware

Glassware that will be reused must be decontaminated properly.

  • Initial Rinse: Perform a preliminary rinse with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This rinsate is hazardous and must be collected in your halogenated liquid waste container[10].

  • Secondary Wash: Wash the glassware with an appropriate detergent solution.

  • Final Rinse: Rinse with deionized water.

Step 4: Managing Spills and Gross Contamination

Accidental spills must be managed promptly and safely.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your EHS office.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, safety goggles, and double gloves (nitrile or neoprene)[6][11].

  • Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[1][11]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Dispose: Carefully scoop the absorbent material and place it into a sealed, labeled container for disposal as solid hazardous waste[8][11].

  • Decontaminate: Clean the spill area with a cloth or sponge and a detergent solution. All cleaning materials must also be disposed of as hazardous waste[12].

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of waste containing 3-Bromo-2-(2-furyl)quinoline.

G Disposal Workflow for 3-Bromo-2-(2-furyl)quinoline cluster_0 Waste Stream Identification A Waste Generation (Containing 3-Bromo-2-(2-furyl)quinoline) B Liquid Waste (e.g., reaction mixtures, rinsates) A->B Is it liquid? C Solid Waste (e.g., excess reagent, contaminated silica) A->C Is it solid chemical? D Contaminated PPE & Disposables (e.g., gloves, weigh boats, pads) A->D Is it contaminated labware? E Select Compatible Container (e.g., HDPE Carboy) B->E C->E D->E Place in sealed bag first F Attach & Complete Hazardous Waste Label E->F As soon as first waste is added G Store in designated Satellite Accumulation Area (SAA) F->G Keep container closed H Contact EHS for Pickup & Final Disposal G->H When full or no longer in use

Caption: Decision workflow for segregating and disposing of waste.

Final Disposal and Regulatory Compliance

The ultimate disposal of 3-Bromo-2-(2-furyl)quinoline waste is performed by licensed hazardous waste management facilities. Your responsibility is to ensure the waste is properly accumulated, labeled, and handed over to your institutional EHS office. This compound would likely fall under regulations from the Environmental Protection Agency (EPA) concerning halogenated organic compounds[13]. Adherence to the protocols established by your institution is mandatory and ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.

By implementing this comprehensive disposal plan, you build a culture of safety and environmental stewardship, which is the bedrock of trustworthy and authoritative scientific research.

References

  • Standard Operating Procedure for Bromine . Washington State University. Available from: [Link]

  • SAFETY DATA SHEET - 7-Bromoquinoline . Alfa Aesar. Available from: [Link]

  • SAFETY DATA SHEET - 3-Bromoquinoline . Fisher Scientific (UK). Available from: [Link]

  • Hazardous Substance Fact Sheet - Quinoline . New Jersey Department of Health. Available from: [Link]

  • Standard Operating Procedure for Halogenated Solvents . Washington State University. Available from: [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. Available from: [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. Available from: [Link]

  • Organic Solvents . University of Tennessee, Knoxville - Environmental Health and Safety. Available from: [Link]

  • Chemical Process SOP Example - 5-Bromo-2-Deoxyuridine (BrdU) . University of Wyoming. Available from: [Link]

  • Halogenated Solvents in Laboratories . Temple University - Environmental Health and Radiation Safety. Available from: [Link]

  • Compliance Guidelines and Recommendations for Process Safety Management . Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA MSDS Regulations and Interpretations . Interactive Learning Paradigms, Incorporated. Available from: [Link]

  • Environmental Fact Sheet, Organobromine . U.S. Environmental Protection Agency (EPA). Available from: [Link]

Sources

Handling

Operational Guide: Personal Protective Equipment and Handling of 3-Bromo-2-(2-furyl)quinoline

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle complex halogenated heterocycles like 3-Bromo-2-(2-furyl)quinoline (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a checklist of compliance, but as a mechanistic system. To safely handle complex halogenated heterocycles like 3-Bromo-2-(2-furyl)quinoline (CAS: 1798799-36-6) , researchers must understand the molecular causality behind the hazards to implement a self-validating safety protocol.

This guide provides the essential logistical, operational, and disposal frameworks required for drug development professionals and synthetic chemists working with this compound.

Mechanistic Hazard Profile: The Causality of Risk

Before selecting Personal Protective Equipment (PPE), we must analyze the molecular behavior of the compound. The risk profile of 3-Bromo-2-(2-furyl)quinoline is driven by three distinct structural features:

  • The Quinoline Core : Quinoline derivatives are documented hepatotoxins and suspected mutagens[1]. Mechanistically, uncharged quinoline bases can rapidly cross cell membranes, leading to intracellular alkalinization and potential DNA intercalation [2].

  • The Bromine Substitution : The addition of a heavy halogen (bromine) at the 3-position significantly increases the molecule's lipophilicity (LogP). This enhances its ability to permeate the lipid bilayers of human skin and rapidly degrade standard latex gloves.

  • The Furyl Ring : The electron-rich furan ring increases the potential for oxidative degradation into reactive electrophilic intermediates if exposed to strong oxidizers or improper waste streams.

PPE Selection Matrix: A Causality-Driven Approach

Standard laboratory PPE is insufficient for highly lipophilic, halogenated heterocycles. The selection must be driven by permeation kinetics and the National Research Council's guidelines [3].

Table 1: Quantitative PPE Specifications for 3-Bromo-2-(2-furyl)quinoline

PPE CategoryMaterial SpecificationMinimum ThicknessBreakthrough TimeCausality / Rationale
Gloves (Primary) Nitrile (Acrylonitrile butadiene)

0.11 mm (4.3 mil)
> 240 minutesNitrile provides superior resistance to non-polar, lipophilic halogenated aromatics compared to latex, which degrades rapidly upon contact.
Gloves (Secondary) Neoprene or Butyl Rubber

0.30 mm
> 480 minutesRequired only for bulk transfers (>100g) or spill cleanup to prevent breakthrough from prolonged, high-concentration exposure.
Eye Protection Polycarbonate Splash GogglesN/AN/AProtects against micro-particulate aerosolization during weighing. Must meet ANSI Z87.1 standards[3].
Body Protection Flame-Resistant (FR) Lab CoatN/AN/AHalogenated organics can emit toxic hydrogen bromide (HBr) gas upon combustion. FR cotton prevents synthetic melting onto the skin.

Self-Validating Operational Protocol

To maintain scientific integrity and personnel safety, the handling of 3-Bromo-2-(2-furyl)quinoline must follow a self-validating workflow. Each step includes a verification check to ensure the system's safety integrity is intact before proceeding to the next phase [4].

Step 1: Environmental Verification

  • Action : Activate the chemical fume hood and clear the workspace of incompatible strong oxidizers.

  • Validation : Visually confirm the flow monitor reads a face velocity between 80 and 100 feet per minute (fpm). Do not proceed if the alarm sounds or flow is unverified.

Step 2: PPE Donning and Integrity Check

  • Action : Don the FR lab coat, ANSI-certified goggles, and double-layer nitrile gloves.

  • Validation : Perform a visual and tactile inspection of the gloves. Stretch the material slightly between your fingers to check for micro-tears. Use an inner glove of a contrasting color (e.g., green inner, blue outer) to immediately highlight any breaches during operation.

Step 3: Weighing and Transfer

  • Action : Place the source bottle and the receiving vessel (e.g., round-bottom flask) inside a secondary containment tray within the fume hood. Use an anti-static weighing spatula to prevent powder aerosolization.

  • Validation : Verify that the analytical balance has stabilized. The use of secondary containment ensures that if a static-induced scatter occurs, the material is entirely captured within the tray, preventing cross-contamination of the hood surface.

Step 4: Reaction Initiation

  • Action : If transferring the vessel to another station, seal it hermetically. If reacting within the hood, purge the vessel with an inert gas (Argon/N

    
    ) to mitigate the oxidation of the furyl ring.
    
  • Validation : Confirm the vessel is completely sealed (via septa and parafilm) before transport.

Visualizing the Safety Workflow

The following diagram illustrates the logical progression of handling and the integrated spill response mechanism.

PPE_Workflow HazardID Hazard Identification: 3-Bromo-2-(2-furyl)quinoline HoodCheck Verify Fume Hood Face Velocity (80-100 fpm) HazardID->HoodCheck PPEPrep Don PPE: Nitrile Gloves (≥0.11mm), Goggles, Lab Coat HoodCheck->PPEPrep Handling Weighing & Transfer (Secondary Containment) PPEPrep->Handling Spill Spill or Exposure Detected? Handling->Spill Quench Emergency Protocol: Absorb & Quench Spill->Quench Yes Proceed Proceed to Reaction Spill->Proceed No Disposal Dispose as Halogenated Organic Waste Quench->Disposal Proceed->Disposal

Figure 1: Operational workflow and spill response for 3-Bromo-2-(2-furyl)quinoline.

Decontamination and Disposal Plan

Because 3-Bromo-2-(2-furyl)quinoline contains a halogen, it cannot be disposed of in standard organic waste streams. Improper disposal or incineration at incorrect temperatures can lead to the formation of highly toxic byproducts[5].

Step 1: Spill Quenching (If applicable) If a powder spill occurs, do not use water, which can spread lipophilic compounds. Cover the powder with a damp absorbent pad or sand to prevent aerosolization. Carefully sweep the material using a non-sparking tool into a compatible, sealable hazardous waste container.

Step 2: Surface Decontamination Wipe down the secondary containment tray and fume hood surface with a solvent in which the compound is highly soluble (e.g., isopropanol or ethanol), followed by a mild detergent wash to remove residual organics. Dispose of all wipes in the solid hazardous waste bin.

Step 3: Waste Segregation

  • Solid Waste : Place contaminated gloves, wipes, and empty vials into a clearly labeled "Solid Halogenated Organic Waste" container.

  • Liquid Waste : Any reaction mother liquor or solvent rinses must be directed to a "Liquid Halogenated Waste" carboy.

  • Validation : Check the laboratory waste log to ensure no incompatible chemicals (e.g., strong oxidizers or strong acids) are present in the receiving carboy, which could trigger an exothermic degradation of the furan ring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). Toxicological Review of Quinoline. EPA/635/R-01/001.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.[Link]

  • Office of Environmental Health Hazard Assessment (OEHHA). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. California Environmental Protection Agency.[Link]

  • Walton NJ, Parr AJ, Robins RJ, Rhodes MJ. Toxicity of quinoline alkaloids to cultured Cinchona ledgeriana cells. Plant Cell Rep. 1987.[Link]

Sources

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